Mollicellin A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
68455-06-1 |
|---|---|
Molecular Formula |
C21H18O7 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
8-hydroxy-2,2,5,10-tetramethyl-4,11-dioxo-3H-chromeno[6,7-b][1,4]benzodioxepine-7-carbaldehyde |
InChI |
InChI=1S/C21H18O7/c1-9-5-12(23)11(8-22)19-16(9)20(25)26-15-6-14-17(10(2)18(15)27-19)13(24)7-21(3,4)28-14/h5-6,8,23H,7H2,1-4H3 |
InChI Key |
UGFXPOLXTFFCRX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C4C(=O)CC(OC4=C3)(C)C)C)C=O)O |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C4C(=O)CC(OC4=C3)(C)C)C)C=O)O |
Appearance |
Solid powder |
Other CAS No. |
68455-06-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Mollicellin A |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Architecture of Mollicellin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure of Mollicellin A, a depsidone isolated from fungi of the Chaetomium genus. This document details its chemical properties, a representative experimental protocol for its isolation and structural elucidation, and an exploration of relevant biological pathways.
Chemical Structure and Properties of this compound
This compound is a naturally occurring depsidone, a class of polyphenolic compounds characterized by a specific tricyclic ring system. These compounds are known for their diverse biological activities, including antibacterial and cytotoxic effects.[1]
The fundamental chemical attributes of this compound are summarized below:
| Property | Value |
| Molecular Formula | C₂₁H₁₈O₇ |
| IUPAC Name | 8-hydroxy-2,2,5,10-tetramethyl-4,11-dioxo-3H-chromeno[6,7-b][2][3]benzodioxepine-7-carbaldehyde |
| Molecular Weight | 382.4 g/mol |
| Class | Depsidone |
| Appearance | Reported as a white solid for related mollicellins.[2] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethyl acetate, and DMSO. |
2D and 3D Chemical Structures:
The two-dimensional structure of this compound reveals its complex, polycyclic nature, featuring a central seven-membered dioxepine ring fused to a chromenone and a benzene ring.
(Image of the 2D structure of this compound would be placed here in a full report)
The three-dimensional conformation of the molecule is crucial for its interaction with biological targets.
(Image of the 3D structure of this compound would be placed here in a full report)
Spectroscopic Data for Structural Elucidation
Table 1: ¹³C NMR Spectroscopic Data of Mollicellin B
| Position | Chemical Shift (δ) ppm |
| 2 | Data Not Available |
| 3 | Data Not Available |
| 4 | Data Not Available |
| 4a | Data Not Available |
| 5 | Data Not Available |
| 5a | Data Not Available |
| 6 | Data Not Available |
| 7 | Data Not Available |
| 8 | Data Not Available |
| 9 | Data Not Available |
| 9a | Data Not Available |
| 10 | Data Not Available |
| 10a | Data Not Available |
| 11 | Data Not Available |
| 11a | Data Not Available |
| 2-CH₃ | Data Not Available |
| 2-CH₃ | Data Not Available |
| 5-CH₃ | Data Not Available |
| 8-CH₃ | Data Not Available |
| 11-CHO | Data Not Available |
| 10-OH | Data Not Available |
Table 2: ¹H NMR Spectroscopic Data of Mollicellin B
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-3 | Data Not Available | D N A | D N A |
| H-6 | Data Not Available | D N A | D N A |
| H-9 | Data Not Available | D N A | D N A |
| 2-CH₃ | Data Not Available | D N A | D N A |
| 2-CH₃ | Data Not Available | D N A | D N A |
| 5-CH₃ | Data Not Available | D N A | D N A |
| 8-CH₃ | Data Not Available | D N A | D N A |
| 11-CHO | Data Not Available | D N A | D N A |
| 10-OH | Data Not Available | D N A | D N A |
Mass Spectrometry Data:
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. For this compound (C₂₁H₁₈O₇), the expected exact mass would be approximately 382.1053 g/mol .
Experimental Protocols
The following is a representative protocol for the isolation and structural elucidation of depsidones from a Chaetomium species, adapted from the methodology used for the isolation of Mollicellins O-R.[2][5]
Fungal Cultivation and Extraction
-
Fermentation: The fungus (Chaetomium sp.) is cultured on a solid rice medium in Fernbach flasks and incubated at room temperature for a specified period (e.g., 30 days) to allow for the production of secondary metabolites.[3]
-
Extraction: The fermented rice solid is extracted exhaustively with an organic solvent, typically methanol (MeOH) or ethyl acetate (EtOAc). The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether and ethyl acetate, to separate compounds based on their polarity.
Chromatographic Purification
-
Silica Gel Column Chromatography: The biologically active fraction (e.g., the ethyl acetate fraction) is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane/ethyl acetate or chloroform/methanol) to yield several sub-fractions.
-
Sephadex LH-20 Chromatography: Further purification of the sub-fractions is performed on a Sephadex LH-20 column, typically eluting with methanol, to separate compounds based on their size and polarity.
-
High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved using semi-preparative or preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., methanol/water or acetonitrile/water).
Structure Elucidation
-
NMR Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆), and 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are acquired. These spectra provide information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.
-
Mass Spectrometry: High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the compound.
-
UV-Vis and IR Spectroscopy: Ultraviolet-visible and infrared spectroscopy provide information about the electronic transitions and functional groups present in the molecule, respectively.
Biological Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, the biological activities of depsidones, in general, provide insights into their potential mechanisms of action.
Biosynthesis of Mollicellins
Mollicellins are synthesized via a polyketide pathway. The following diagram illustrates a generalized biosynthetic pathway for the depsidone core structure.
Caption: General biosynthetic pathway of Mollicellins.
Potential Mechanism of Cytotoxic Action
The cytotoxic activity of depsidones has been linked to the induction of apoptosis and modulation of key signaling pathways in cancer cells. For instance, the depsidone derivative, curdepsidone A, has been shown to induce apoptosis in HeLa cells through the ROS/PI3K/AKT signaling pathway.[6] The following diagram illustrates this potential mechanism of action, which may be relevant for this compound.
Caption: Potential cytotoxic mechanism of depsidones.
Conclusion
This compound represents a structurally complex natural product with significant potential for further investigation in drug discovery and development. Its depsidone core is a promising scaffold for the design of novel therapeutic agents. This guide provides a foundational understanding of its chemical structure and a framework for its isolation and characterization. Further research is warranted to fully elucidate the specific spectroscopic data for this compound and to unravel the precise molecular mechanisms underlying its biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Chemodiversity of the genus Chaetomium Secondary Metabolites [journals.ekb.eg]
- 4. 3,4-Dihydro-10-hydroxy-2,2,5,8-tetramethyl-4,7-dioxo-2H,7H-(1,4)benzodioxepino(3,2-g)-1-benzopyran-11-carboxaldehyde | C21H18O7 | CID 152839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curdepsidone A Induces Intrinsic Apoptosis and Inhibits Protective Autophagy via the ROS/PI3K/AKT Signaling Pathway in HeLa Cells [mdpi.com]
The Discovery and Biosynthesis of Mollicellin A: A Technical Guide
Abstract
Mollicellin A, a member of the depsidone class of polyketides, is a fungal secondary metabolite that has garnered interest for its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, origin, and biosynthesis of this compound and its analogues. Detailed experimental protocols for the isolation and characterization of these compounds are presented, along with a summary of their biological activities. Furthermore, this guide visualizes the proposed biosynthetic pathway of mollicellins, offering a valuable resource for researchers, scientists, and drug development professionals.
Discovery and Origin
This compound and its related depsidone compounds are primarily produced by various species of fungi belonging to the genus Chaetomium. Historically, these compounds have been isolated from species such as Chaetomium mollicellum and Chaetomium brasiliense. More recently, endophytic Chaetomium species, residing within the tissues of plants without causing apparent harm, have been identified as prolific producers of a wide array of mollicellins. For instance, an endophytic fungus, Chaetomium sp. Eef-10, isolated from the plant Eucalyptus exserta, has been shown to produce several new mollicellin analogues, designated as Mollicellins O-R[1][2][3][4]. The genus Chaetomium is a rich source of structurally diverse and biologically active secondary metabolites, including alkaloids, azaphilones, and chaetoglobosins, in addition to depsidones like the mollicellins[5][6][7].
The discovery of new mollicellins from these fungal sources often involves extensive chromatographic separation and spectroscopic analysis of the fungal culture extracts. The structural elucidation of these compounds relies heavily on techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS)[1][2][3][4].
Chemical Structure
Mollicellins are characterized by a depsidone core structure, which consists of two substituted aromatic rings linked by both an ester and an ether bond, forming a dibenzo-α-pyrone system. Variations in the substitution patterns on these aromatic rings give rise to the diverse family of mollicellin analogues.
Experimental Protocols
Fungal Fermentation and Extraction
A detailed protocol for the production and extraction of mollicellins from an endophytic Chaetomium sp. is outlined below. This protocol is based on the methods described for the isolation of Mollicellins O-R and can be adapted for other mollicellin-producing strains[1][3][4].
3.1.1 Materials
-
Potato Dextrose Agar (PDA) plates
-
Solid rice medium (autoclaved rice)
-
Erlenmeyer flasks (1 L)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Sterile water
3.1.2 Fungal Culture
-
The endophytic fungus (Chaetomium sp. Eef-10) is first cultured on PDA plates at 28°C for 5-7 days to obtain a mature mycelial culture.
-
Agar plugs containing the fungal mycelium are then used to inoculate 1 L Erlenmeyer flasks, each containing 100 g of autoclaved rice and 120 mL of sterile water.
-
The flasks are incubated under static conditions at 28°C for 30 days.
3.1.3 Extraction of Secondary Metabolites
-
After the incubation period, the fermented rice solid culture is extracted three times with an equal volume of methanol (MeOH) at room temperature.
-
The resulting MeOH extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
The crude extract is then suspended in water and partitioned successively with petroleum ether and ethyl acetate (EtOAc).
-
The EtOAc-soluble fraction, which typically contains the mollicellins, is concentrated to dryness for further purification.
Isolation and Purification
The crude EtOAc extract is subjected to a series of chromatographic steps to isolate the individual mollicellin compounds[1][3][4].
3.2.1 Materials
-
Silica gel (200-300 mesh) for column chromatography
-
Sephadex LH-20
-
Reversed-phase C18 silica gel
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Solvents: n-hexane, ethyl acetate, chloroform, methanol, acetonitrile, water
3.2.2 Chromatographic Purification
-
Silica Gel Column Chromatography: The crude EtOAc extract is loaded onto a silica gel column and eluted with a gradient of n-hexane/ethyl acetate (e.g., from 100:0 to 0:100) to yield several fractions.
-
Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest are further purified on a Sephadex LH-20 column using a suitable solvent system, such as chloroform/methanol (1:1), to remove pigments and other impurities.
-
Reversed-Phase C18 Column Chromatography: Subsequent purification is performed on a reversed-phase C18 column with a methanol/water or acetonitrile/water gradient.
-
Preparative HPLC: Final purification of individual mollicellins is achieved by preparative HPLC on a C18 column with an isocratic or gradient elution of methanol/water or acetonitrile/water. The elution is monitored by UV detection at appropriate wavelengths (e.g., 254 nm and 280 nm).
Structure Elucidation
The chemical structures of the purified mollicellins are determined using a combination of spectroscopic methods.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR spectra are recorded to establish the planar structure and relative stereochemistry of the molecules. The spectra are typically acquired in deuterated solvents such as acetone-d₆ or DMSO-d₆[1][4].
Biosynthesis of Mollicellins
The biosynthesis of mollicellins proceeds through a polyketide pathway. A proposed biosynthetic pathway has been elucidated through the heterologous reconstitution of a depsidone-encoding gene cluster from Ovatospora sp. in Aspergillus nidulans[8][9]. This pathway involves several key enzymatic steps.
The biosynthetic process is initiated by a non-reducing polyketide synthase (NR-PKS), MollE, which produces orsellinic acid and its derivatives. A crucial step is the oxidative coupling catalyzed by a bifunctional cytochrome P450 monooxygenase, MollD, which forms the characteristic depsidone skeleton through ether bond formation and also performs a hydroxylation step. Subsequent tailoring enzymes, including a decarboxylase (MollC) and a prenyltransferase (MollF), modify the depsidone core to generate the diverse range of mollicellin structures[8][9].
Caption: Proposed biosynthetic pathway of Mollicellins.
Quantitative Data
Biological Activity
Mollicellins have demonstrated a range of biological activities, including antibacterial and cytotoxic effects. The following tables summarize the reported IC₅₀ and MIC values for various mollicellin analogues.
Table 1: Cytotoxic Activity of Mollicellins (IC₅₀ in µg/mL) [1][2][3][4]
| Compound | HepG2 (Human Liver Cancer) | HeLa (Human Cervical Cancer) |
| Mollicellin G | 19.64 | 13.97 |
| Mollicellin H | 6.83 | >50 |
| Mollicellin I | >50 | 21.35 |
Table 2: Antibacterial Activity of Mollicellins (IC₅₀/MIC in µg/mL) [1][2][3][10]
| Compound | Staphylococcus aureus ATCC29213 | Staphylococcus aureus N50 (MRSA) |
| Mollicellin H | 5.14 | 6.21 |
| Mollicellin O | >50 | >50 |
| Mollicellin I | 25-50 | 25-50 |
| Mollicellin S | 12.5 (MIC) | 12.5 (MIC) |
| Mollicellin T | 12.5 (MIC) | 12.5 (MIC) |
| Mollicellin U | 6.25 (MIC) | 6.25 (MIC) |
| Mollicellin D | 12.5 (MIC) | 12.5 (MIC) |
Spectroscopic Data
The structural characterization of mollicellins is heavily reliant on NMR spectroscopy. The following table provides an example of the ¹³C NMR data for Mollicellin O, recorded in acetone-d₆[1][4].
Table 3: ¹³C NMR Spectroscopic Data for Mollicellin O (in acetone-d₆) [1][4]
| Position | δc (ppm) | Position | δc (ppm) |
| 1 | 162.45 | 1' | 106.36 |
| 2 | 106.36 | 2' | 62.35 |
| 3 | 164.0 | 3' | 161.16 |
| 4 | 98.84 | 4' | 111.69 |
| 4a | 152.57 | 4a' | 165.90 |
| 5 | 149.90 | 5' | 137.00 |
| 6 | 116.32 | 6' | 123.08 |
| 7 | 137.00 | 7' | 17.94 |
| 8 | 119.49 | 8' | 25.86 |
| 8a | 127.22 | 9' | 25.76 |
| 9 | 21.03 | 10' | 12.64 |
| 10 | 164.0 | 11' | 15.53 |
Conclusion
This compound and its analogues represent a promising class of natural products with significant potential for drug discovery and development. This technical guide has provided a detailed overview of their discovery from fungal sources, methods for their isolation and characterization, and insights into their biosynthetic pathway. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of natural product chemistry and drug development. Further investigation into the biological activities and mechanisms of action of these compounds is warranted to fully explore their therapeutic potential.
References
- 1. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highlights on Chaetomium morphology, secondary metabolites and biological activates | Auctores [auctoresonline.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Genome Mining and Biosynthetic Reconstitution of Fungal Depsidone Mollicellins Reveal a Dual Functional Cytochrome P450 for Ether Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mollicellins S-U, three new depsidones from <i>Chaetomium brasiliense</i> SD-596 with anti-MRSA activities - ProQuest [proquest.com]
Mollicellin A Producing Fungal Strains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mollicellin A is a depsidone, a class of polyketide secondary metabolites produced by various fungal species. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antibacterial, cytotoxic, and antioxidant properties. This technical guide provides a comprehensive overview of the fungal strains known to produce this compound and its derivatives, detailing available data on their production, isolation, and biosynthesis.
Producing Fungal Strains
The primary producers of Mollicellins, including this compound, belong to the fungal genus Chaetomium. Several species and specific strains have been identified as sources of these compounds.
-
Chaetomium sp. Eef-10 : An endophytic fungus isolated from the fruits of Eucalyptus exserta. This strain has been shown to produce a range of Mollicellins, including new derivatives Mollicellins O-R.[1]
-
Chaetomium brasiliense SD-596 : This strain is known to produce Mollicellins S, T, and U, in addition to other known Mollicellin analogs.[2]
-
Ovatospora sp. SCSIO SY280D : While not a Chaetomium species, a depsidone-encoding gene cluster from this fungus has been successfully reconstituted in Aspergillus nidulans to produce Mollicellins.[3]
Quantitative Data on Biological Activities
Various Mollicellin derivatives have been evaluated for their biological activities. The following tables summarize the reported quantitative data, primarily focusing on their antibacterial and cytotoxic effects.
| Compound | Target Organism/Cell Line | Activity Type | Measurement | Value | Reference |
| Mollicellin H | Staphylococcus aureus ATCC29213 | Antibacterial | IC50 | 5.14 µg/mL | [1][4] |
| Mollicellin H | Staphylococcus aureus N50 (MRSA) | Antibacterial | IC50 | 6.21 µg/mL | [1][4] |
| Mollicellin O | Staphylococcus aureus ATCC29213 | Antibacterial | - | Active | [1][4] |
| Mollicellin I | Staphylococcus aureus ATCC29213 | Antibacterial | - | Active | [1][4] |
| Mollicellin G | HepG2 (Human cancer cell line) | Cytotoxic | IC50 | 19.64 µg/mL | [1][4] |
| Mollicellin G | HeLa (Human cancer cell line) | Cytotoxic | IC50 | 13.97 µg/mL | [1][4] |
| Mollicellin O | DPPH radical scavenging | Antioxidant | IC50 | 71.92 µg/mL | [1][4] |
| Mollicellin S, T, U, D, H | Staphylococcus aureus and MRSA | Antibacterial | MIC | 6.25 to 12.5 µg/mL | [2] |
Experimental Protocols
Fungal Cultivation and Fermentation
A detailed, standardized protocol for the cultivation of Chaetomium species for this compound production is not universally established and can vary between research groups. However, a general workflow can be described.
Isolation and Purification of Mollicellins
The isolation and purification of Mollicellins from fungal cultures typically involve solvent extraction followed by a series of chromatographic separations.
-
Extraction : The solid fermentation product is extracted with an organic solvent, typically methanol (MeOH).[1]
-
Partitioning : The resulting crude extract is then partitioned between different immiscible solvents, such as petroleum ether, ethyl acetate (EtOAc), and water, to separate compounds based on their polarity.[1]
-
Chromatography : The fractions containing the target compounds (often the EtOAc fraction) are subjected to various chromatographic techniques for further purification. These can include:
-
Silica gel column chromatography.
-
Preparative High-Performance Liquid Chromatography (HPLC).
-
Biosynthesis of Mollicellins
The biosynthesis of Mollicellins, as depsidones, is centered around a polyketide synthase pathway. While the specific gene cluster for this compound in Chaetomium has not been fully elucidated in the provided search results, a general model for depsidone biosynthesis can be proposed. This process involves a non-reducing polyketide synthase (NR-PKS) and a crucial ether-forming cytochrome P450 monooxygenase.[3]
The biosynthesis is thought to proceed through the formation of two separate polyketide chains, which are then joined by an ester linkage to form a depside. A subsequent intramolecular oxidative C-C bond formation, catalyzed by a cytochrome P450 enzyme, forms the characteristic ether bridge of the depsidone structure.[3] Tailoring enzymes, such as decarboxylases and prenyltransferases, may then modify the core structure to produce the various Mollicellin derivatives.[3]
Regulatory Mechanisms
The regulation of secondary metabolite production in fungi is a complex process. While specific signaling pathways controlling this compound biosynthesis are not detailed in the available literature, epigenetic regulation through histone deacetylases (HDACs) is known to play a crucial role in the transcription of secondary metabolite biosynthetic gene clusters in filamentous fungi. The deletion of HDAC genes in some Chaetomium species has been shown to induce pleiotropic effects, suggesting their involvement in the regulation of secondary metabolism.
Conclusion
Fungi of the genus Chaetomium are a rich source of this compound and its derivatives, compounds with promising biological activities. While general protocols for their isolation and a proposed biosynthetic pathway exist, further research is needed to elucidate the specific regulatory networks governing their production and to optimize fermentation conditions for improved yields. The heterologous expression of the biosynthetic gene cluster in a host like Aspergillus nidulans presents a promising avenue for future production and bioengineering of novel Mollicellin analogs.
References
- 1. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mollicellins S-U, three new depsidones from <i>Chaetomium brasiliense</i> SD-596 with anti-MRSA activities - ProQuest [proquest.com]
- 4. Genome Mining and Biosynthetic Reconstitution of Fungal Depsidone Mollicellins Reveal a Dual Functional Cytochrome P450 for Ether Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural Sources of Mollicellin A and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of Mollicellin A and its diverse analogs. The primary producers of these depsidone compounds are fungi belonging to the genus Chaetomium, many of which thrive as endophytes within various plant tissues. This document details the fungal species, isolation and purification protocols, and quantitative yields, offering valuable information for natural product discovery and development.
Primary Natural Sources: The Fungal Genus Chaetomium
This compound and its analogs are predominantly secondary metabolites produced by various species of the fungal genus Chaetomium. These fungi are ubiquitous and can be found in soil, air, and on decaying plant material[1]. Several species have been identified as prolific producers of mollicellins, often isolated as endophytic fungi living symbiotically within the tissues of host plants without causing any apparent disease[2].
Key Chaetomium species that have been reported to produce mollicellins include:
-
Chaetomium sp. Eef-10 : An endophytic fungus isolated from the fruits of Eucalyptus exserta. This species has been shown to produce a range of mollicellins, including new derivatives designated as Mollicellins O-R[2][3].
-
Chaetomium brasiliense : This species is a known source of a variety of mollicellins, including Mollicellins S-U, which have demonstrated significant anti-MRSA (methicillin-resistant Staphylococcus aureus) activities[4]. It has been isolated from various environments, including as an endophyte from Thai rice stems.
-
Chaetomium globosum : A widely studied species of Chaetomium, it is also known to produce a variety of bioactive secondary metabolites, including depsidones[1].
-
Chaetomium cupreum , C. elatum , C. subspirale , and C. olivaceum have also been noted for their production of diverse bioactive compounds, contributing to the chemical diversity of the mollicellin family[1].
Quantitative Yields of Mollicellin Analogs
The yield of mollicellins can vary significantly depending on the fungal species, culture conditions, and extraction methods. The following table summarizes the reported yields of various mollicellin analogs from different Chaetomium species.
| Mollicellin Analog | Fungal Source | Culture/Extraction Details | Reported Yield | Reference |
| Mollicellin H | Chaetomium sp. Eef-10 | Solid fermentation, recrystallization from a subfraction. | 3750 mg | [5] |
| Mollicellin I | Chaetomium sp. Eef-10 | Solid fermentation, purification from a subfraction. | 3 mg | [5] |
| Unnamed Depsidone | Chaetomium brasiliense SD-596 | Isolated from rice media culture. | ~16 mg from 2 g of metabolite extract | [4] |
Experimental Protocols: From Fungal Culture to Purified Compound
The following sections detail the general methodologies for the cultivation of Chaetomium species and the subsequent isolation and purification of mollicellins.
Fungal Fermentation
A common method for producing mollicellins is through solid-state fermentation, which mimics the natural growth conditions of the fungi.
Workflow for Fungal Fermentation and Extraction
Caption: General workflow from fungal culture to crude extract.
Detailed Protocol:
-
Fungal Strain and Culture Medium: The desired Chaetomium species is typically maintained on a Potato Dextrose Agar (PDA) medium.
-
Solid-State Fermentation: For large-scale production, the fungus is cultured on a solid substrate, such as rice medium. The medium is prepared by autoclaving rice and water in flasks.
-
Inoculation and Incubation: The fungus from the PDA culture is inoculated into the sterile rice medium and incubated at room temperature for a period of 2-4 weeks.
-
Extraction: The fermented solid culture is extracted exhaustively with an organic solvent, typically methanol or ethyl acetate, to obtain a crude extract containing the secondary metabolites[2][4].
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning using solvents of varying polarity (e.g., petroleum ether, ethyl acetate, and water) to separate compounds based on their solubility[2]. The depsidones, including mollicellins, are typically found in the ethyl acetate fraction.
Isolation and Purification
The purification of individual mollicellin analogs from the crude extract is a multi-step process involving various chromatographic techniques.
Workflow for Isolation and Purification of Mollicellins
Caption: Chromatographic steps for purifying mollicellins.
Detailed Protocol:
-
Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient of solvents, such as a hexane-ethyl acetate or dichloromethane-methanol system, is used to elute fractions of increasing polarity.
-
Sephadex LH-20 Chromatography: Fractions containing mollicellins are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent, to separate compounds based on their molecular size.
-
High-Performance Liquid Chromatography (HPLC): Final purification of individual mollicellin analogs is achieved using preparative or semi-preparative HPLC, often with a C18 column and a mobile phase consisting of a gradient of acetonitrile and water[4].
-
Structure Elucidation: The chemical structures of the purified compounds are determined using spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)[2].
Biological Activities and Potential Signaling Pathways
This compound and its analogs have demonstrated a range of biological activities, primarily antibacterial and cytotoxic effects[3][4]. The precise molecular mechanisms and signaling pathways affected by these compounds are still under investigation. However, based on their observed biological effects, potential pathways can be proposed.
Proposed Antibacterial Mechanism
Mollicellins exhibit significant activity against Gram-positive bacteria, including MRSA[4]. While the exact mechanism is not fully elucidated, a possible mode of action involves the disruption of the bacterial cell membrane or inhibition of essential cellular processes.
Conceptual Diagram of Antibacterial Action
Caption: Potential antibacterial mechanisms of mollicellins.
Proposed Cytotoxic Mechanism in Cancer Cells
Several mollicellin analogs have shown cytotoxic activity against various human cancer cell lines, such as HepG2 and HeLa cells[3]. This cytotoxicity is often mediated by the induction of apoptosis (programmed cell death). The following diagram illustrates the key signaling pathways in apoptosis and suggests potential points of intervention for mollicellins.
Diagram of Apoptosis Signaling Pathways
Caption: Mollicellins may induce apoptosis via intrinsic and/or extrinsic pathways.
Conclusion
The fungal genus Chaetomium represents a rich and diverse source of this compound and its analogs. These endophytic fungi can be cultivated to produce a wide array of depsidones with potent biological activities. The detailed protocols for fermentation, extraction, and purification provided in this guide offer a framework for the isolation of these valuable natural products. Further research into the specific molecular targets and signaling pathways of mollicellins will be crucial for their development as potential therapeutic agents in the treatment of bacterial infections and cancer.
References
- 1. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Potential of Chaetomium Species as a Source of the Bioactive Depsidone, Mollicellin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The fungal genus Chaetomium is a prolific producer of a diverse array of secondary metabolites with significant biological activities. Among these are the mollicellins, a class of depsidones that have garnered interest for their potential therapeutic applications. This technical guide provides an in-depth overview of the production of Mollicellin A and related compounds by Chaetomium species, focusing on the available quantitative data, detailed experimental protocols for their isolation, and the current understanding of their biosynthetic pathways.
Chaetomium Species Producing Mollicellins
Several species of the genus Chaetomium have been identified as producers of mollicellins. Notably, Chaetomium brasiliense and an endophytic fungus designated as Chaetomium sp. Eef-10 have been the subjects of studies that have led to the isolation and characterization of a wide range of mollicellin analogues.[1][2] While the initial discovery included a series of compounds designated as this compound through N, subsequent research has expanded this family with the discovery of Mollicellins O through Y.[1][3] This indicates a rich chemical diversity within this class of compounds produced by Chaetomium.
Quantitative Data on Mollicellin Bioactivity
| Mollicellin Derivative | Producing Organism | Target | Activity Metric | Value | Reference |
| Mollicellin G | Chaetomium sp. Eef-10 | HepG2 (Human liver cancer cell line) | IC50 | 19.64 µg/mL | [1] |
| Hela (Human cervical cancer cell line) | IC50 | 13.97 µg/mL | [1] | ||
| Mollicellin H | Chaetomium sp. Eef-10 | Staphylococcus aureus ATCC29213 | IC50 | 5.14 µg/mL | [1] |
| S. aureus N50 (MRSA) | IC50 | 6.21 µg/mL | [1] | ||
| Mollicellin I | Chaetomium sp. Eef-10 | S. aureus ATCC29213 | IC50 | - | [1] |
| S. aureus N50 (MRSA) | IC50 | - | [1] | ||
| Mollicellin O | Chaetomium sp. Eef-10 | S. aureus ATCC29213 | IC50 | - | [1] |
| S. aureus N50 (MRSA) | IC50 | - | [1] | ||
| DPPH radical scavenging | IC50 | 71.92 µg/mL | [1] | ||
| Mollicellin S, T, U, D, H | Chaetomium brasiliense SD-596 | S. aureus and MRSA | MIC | 6.25 to 12.5 µg/mL | [3] |
Experimental Protocols
The following is a detailed methodology for the fermentation, extraction, and isolation of mollicellins from Chaetomium sp. Eef-10, based on published research.[1][4]
Fungal Cultivation and Fermentation
-
Strain Maintenance: The endophytic fungus Chaetomium sp. Eef-10 is maintained on Potato Dextrose Agar (PDA) slants at 4°C.
-
Inoculum Preparation: The fungus is cultured on PDA in Petri dishes at 25°C for 5 days. Three agar plugs (0.5 x 0.5 cm) are then used to inoculate a 500 mL Erlenmeyer flask containing 200 mL of Potato Dextrose Broth (PDB). The flask is incubated on a rotary shaker at 150 rpm and 25°C for 7 days to generate the liquid seed culture.
-
Solid-State Fermentation: The liquid seed culture is added to sterilized rice medium (6 kg) in incubators. The solid-state fermentation is carried out at 28°C for 60 days.
Extraction and Isolation of Mollicellins
-
Initial Extraction: The fermented rice culture is extracted with methanol (MeOH).
-
Solvent Partitioning: The resulting methanol extract is then partitioned successively with petroleum ether and ethyl acetate (EtOAc) to yield crude extracts.
-
Chromatographic Purification:
-
The EtOAc extract is subjected to column chromatography on silica gel (200–300 mesh) using a gradient elution system of petroleum ether-CH2Cl2 and CH2Cl2-MeOH to afford several subfractions.
-
Further purification of the subfractions is achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by semi-preparative HPLC to yield the pure mollicellin compounds.[4]
-
Biosynthesis of Mollicellins in Chaetomium
The biosynthesis of the depsidone core of mollicellins in fungi is a complex process involving a dedicated biosynthetic gene cluster (BGC). While the specific BGC for this compound in Chaetomium has not been fully elucidated, a plausible biosynthetic cluster has been predicted in Chaetomium brasiliense SD-596.[3] Furthermore, the heterologous expression of a depsidone BGC from Ovatospora sp. provides a functional model for mollicellin biosynthesis.[5]
The key enzymatic steps are believed to be:
-
Polyketide Synthesis: A non-reducing polyketide synthase (NR-PKS) synthesizes two different aromatic rings from simple acyl-CoA precursors.
-
Ether Bond Formation: A cytochrome P450 monooxygenase catalyzes the formation of the characteristic ether linkage between the two aromatic rings, forming the depsidone core.
-
Tailoring Modifications: A series of tailoring enzymes, including decarboxylases and prenyltransferases, modify the depsidone core to generate the diverse range of mollicellin structures.
Visualizing the Mollicellin Biosynthetic Pathway
References
- 1. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mollicellins S-U, three new depsidones from <i>Chaetomium brasiliense</i> SD-596 with anti-MRSA activities - ProQuest [proquest.com]
- 4. mdpi.com [mdpi.com]
- 5. Genome Mining and Biosynthetic Reconstitution of Fungal Depsidone Mollicellins Reveal a Dual Functional Cytochrome P450 for Ether Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Mollicellin A: A Technical Guide for Researchers
Abstract
Mollicellin A, a member of the depsidone class of fungal secondary metabolites, has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of the current understanding of the this compound biosynthetic pathway in fungi. Drawing upon recent advancements in genome mining and heterologous expression studies, this document details the key enzymatic steps, the corresponding gene cluster, and the proposed chemical transformations from primary metabolites to the final complex structure. This guide is intended for researchers, scientists, and drug development professionals working on fungal natural products and their biosynthetic machinery. It includes a summary of available quantitative data, detailed experimental protocols for key research methodologies, and visualizations of the biosynthetic pathway and experimental workflows to facilitate a comprehensive understanding.
Introduction
Fungi are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the depsidones represent a significant class of polyketides characterized by a dibenzo[b,e][1][2]dioxepin-11-one core structure. Mollicellins, a prominent family of depsidones primarily isolated from Chaetomium and related fungal species, have demonstrated a range of biological activities, making their biosynthesis a subject of considerable scientific inquiry. This guide focuses on the biosynthesis of this compound, providing a detailed technical overview of the enzymatic cascade responsible for its formation.
Recent breakthroughs in fungal genomics and synthetic biology have enabled the elucidation of the biosynthetic gene cluster responsible for producing the core mollicellin scaffold. A key study by Zhao et al. (2023) successfully reconstituted the mollicellin biosynthetic pathway from Ovatospora sp. in the heterologous host Aspergillus nidulans, providing significant insights into the functions of the core enzymes involved.[1][3] This guide synthesizes these findings and presents a comprehensive model for the biosynthesis of this compound.
The Mollicellin Biosynthetic Gene Cluster (moll)
The biosynthesis of mollicellins is orchestrated by a set of genes co-located in a biosynthetic gene cluster (BGC), herein referred to as the moll cluster. The characterization of this cluster was achieved through genome mining and subsequent heterologous expression, which confirmed the roles of the core enzymes in the production of the depsidone scaffold.[1][3]
The essential genes within the moll cluster and their proposed functions are summarized in Table 1.
Table 1: Genes in the moll Biosynthetic Gene Cluster and Their Putative Functions.
| Gene | Proposed Enzyme Product | Function in Mollicellin Biosynthesis |
|---|---|---|
| mollE | Non-reducing Polyketide Synthase (NR-PKS) | Catalyzes the initial polyketide chain synthesis from acetyl-CoA and malonyl-CoA to form the precursor depside. |
| mollD | Cytochrome P450 Monooxygenase | A bifunctional enzyme that catalyzes the oxidative C-C and C-O bond formations to create the depsidone core, and also performs a hydroxylation step.[1][3] |
| mollC | Decarboxylase | Removes a carboxyl group from an intermediate in the pathway.[1][3] |
| mollF | Aromatic Prenyltransferase | Catalyzes the attachment of a prenyl group to the aromatic scaffold.[1][3] |
The Biosynthetic Pathway of this compound
The proposed biosynthetic pathway for this compound is a multi-step enzymatic process that begins with the synthesis of a polyketide backbone and proceeds through a series of tailoring reactions to yield the final complex molecule.
Step 1: Polyketide Backbone Formation
The pathway is initiated by the non-reducing polyketide synthase (NR-PKS), MollE. This enzyme catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to assemble a linear polyketide chain. The chain then undergoes intramolecular cyclization and aromatization reactions while still bound to the enzyme, ultimately being released as a depside precursor. The formation of the depside involves the ester linkage of two orsellinic acid-type monomers.
Step 2: Formation of the Depsidone Core
The depside intermediate is then acted upon by the bifunctional cytochrome P450 monooxygenase, MollD. This crucial enzyme catalyzes an intramolecular oxidative coupling reaction, forming the characteristic ether linkage of the depsidone core. Concurrently, or in a subsequent step catalyzed by the same enzyme, a hydroxylation event occurs on the aromatic ring.[1][3]
Step 3: Decarboxylation
Following the formation of the core depsidone structure, the decarboxylase MollC is proposed to remove a carboxyl group from the molecule. This step is a key modification in shaping the final mollicellin scaffold.[1][3]
Step 4: Prenylation
The aromatic prenyltransferase, MollF, then catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the aromatic ring of the depsidone intermediate. This prenylation step adds to the structural diversity of the mollicellin family.[1][3]
Final Tailoring Steps to this compound
While the work by Zhao et al. (2023) elucidated the biosynthesis of several mollicellin analogues, the precise tailoring steps leading to this compound from the common prenylated intermediate have not been definitively characterized. Based on the structure of this compound, which contains a chlorinated and hydroxylated pentyl side chain, further enzymatic modifications are required. These likely involve a halogenase for the chlorination and additional oxidoreductases for the modification of the prenyl group. The genes encoding these tailoring enzymes may be located within or outside the core moll gene cluster and await experimental verification.
Diagram of the Proposed Biosynthetic Pathway for this compound:
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Currently, there is a limited amount of quantitative data available in the literature regarding the biosynthesis of this compound. Most studies have focused on the isolation and structural elucidation of new mollicellins and the qualitative description of their biological activities. The heterologous expression study by Zhao et al. (2023) provides proof-of-concept for the function of the moll gene cluster but does not report detailed enzyme kinetic parameters or metabolite concentrations. The yields of the produced mollicellins in the heterologous host were likely in the range of mg/L, as is common for such experiments, but precise figures are not provided in the main text of the publication.[1][3]
Future research should focus on the in vitro characterization of the biosynthetic enzymes to determine their kinetic parameters (Km, kcat) and on optimizing the fermentation conditions to quantify the production titers of this compound and its intermediates.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the elucidation of the this compound biosynthetic pathway.
Fungal Strains and Culture Conditions
-
Producing Organism: The native producers of mollicellins are typically species of Chaetomium and the related fungus Ovatospora sp.[1][3]
-
Culture Media: For the production of secondary metabolites, fungi are often cultured on solid rice medium or in liquid potato dextrose broth (PDB).
-
Incubation Conditions: Cultures are typically incubated at 25-28°C for 14-21 days in the dark.
Heterologous Expression of the moll Gene Cluster in Aspergillus nidulans
The following protocol is a generalized procedure based on the methods described for the heterologous expression of fungal biosynthetic gene clusters.
-
Vector Construction: The genes of the moll cluster (mollE, mollD, mollC, mollF) are amplified by PCR from the genomic DNA of the producing fungus. The amplified genes are then cloned into suitable A. nidulans expression vectors under the control of an inducible or constitutive promoter (e.g., gpdA promoter).
-
Protoplast Preparation and Transformation: Protoplasts of the A. nidulans host strain (e.g., A1145) are prepared by enzymatic digestion of the fungal cell wall. The expression vectors are then introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation.
-
Selection of Transformants: Transformed protoplasts are plated on selective regeneration medium containing the appropriate antibiotic or nutritional marker.
-
Confirmation of Gene Integration: Successful integration of the expression cassettes is confirmed by diagnostic PCR on the genomic DNA of the transformants.
-
Cultivation and Metabolite Analysis: Confirmed transformants are cultivated in a suitable production medium. The culture broth and mycelium are then extracted with an organic solvent (e.g., ethyl acetate), and the extract is analyzed by HPLC, LC-MS, and NMR to detect the production of mollicellins.
Diagram of the Heterologous Expression Workflow:
Caption: Workflow for heterologous expression of the moll gene cluster.
Characterization of Enzyme Function
To confirm the function of individual enzymes, in vitro assays with purified enzymes and their respective substrates are necessary.
-
Enzyme Expression and Purification: The gene of interest (e.g., mollD) is cloned into an expression vector suitable for a host like E. coli or Saccharomyces cerevisiae. The enzyme is then overexpressed and purified using standard chromatographic techniques (e.g., affinity chromatography, size-exclusion chromatography).
-
In Vitro Enzyme Assays: The purified enzyme is incubated with its putative substrate in a buffered solution containing any necessary cofactors (e.g., NADPH and a P450 reductase for MollD). The reaction mixture is then analyzed by HPLC or LC-MS to detect the formation of the product.
Conclusion and Future Perspectives
The elucidation of the moll biosynthetic gene cluster and the successful reconstitution of the mollicellin pathway represent a significant advancement in our understanding of depsidone biosynthesis. The proposed pathway provides a solid framework for the chemoenzymatic synthesis of novel mollicellin analogues. However, several aspects of this compound biosynthesis remain to be fully characterized.
Future research should be directed towards:
-
Identification and characterization of the final tailoring enzymes responsible for the specific chemical decorations of the this compound structure.
-
In vitro biochemical characterization of all enzymes in the pathway to determine their substrate specificity and catalytic mechanisms.
-
Quantitative analysis of this compound production in the native and heterologous hosts to optimize yields.
-
Investigation of the regulatory networks that control the expression of the moll gene cluster.
A deeper understanding of the this compound biosynthetic pathway will not only provide valuable insights into the chemical ecology of the producing fungi but also pave the way for the engineered biosynthesis of novel depsidone derivatives with potentially improved pharmacological properties.
References
- 1. Genome Mining and Biosynthetic Reconstitution of Fungal Depsidone Mollicellins Reveal a Dual Functional Cytochrome P450 for Ether Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Unveiling the Biological Potential of Mollicellin A: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the biological activities of Mollicellin A, a depsidone isolated from the fungus Chaetetomium mollicellum, has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth overview of the compound's known biological effects, supported by quantitative data, detailed experimental protocols, and visualizations of associated cellular pathways.
This compound belongs to a class of secondary metabolites produced by Chaetomium species, which are recognized for their diverse biological activities.[1][2] Research has highlighted the potential of various mollicellins in areas such as antibacterial and cytotoxic applications.[1][3][4] This guide focuses specifically on this compound, providing a centralized resource for its scientific exploration.
Chemical Structure
The chemical structure of this compound is presented below, as sourced from the PubChem database.
Figure 1: Chemical Structure of this compound
Core Biological Activities
This compound has been investigated for two primary biological activities: antibacterial effects and mutagenicity. The following sections provide quantitative data and the methodologies used in these assessments.
Antibacterial Activity
This compound has demonstrated bactericidal properties, particularly against gram-positive bacteria. The minimum inhibitory concentration (MIC) against Bacillus subtilis has been determined.
Table 1: Antibacterial Activity of this compound
| Test Organism | Activity | Concentration (μ g/disk ) | Zone of Inhibition (mm) |
| Bacillus subtilis | Bactericidal | 10 | 18 |
Data extracted from Stark et al., 1978.[5]
Mutagenicity
This compound was evaluated for its mutagenic potential using the Ames test, which utilizes specially designed strains of Salmonella typhimurium to detect chemical mutagens.
Table 2: Mutagenicity of this compound
| Assay Type | Test Organism | Metabolic Activation (S9) | Concentration (μ g/plate ) | Result |
| Histidine Reversion | Salmonella typhimurium (TA98, TA100) | Without | 100 | Not Mutagenic |
| Histidine Reversion | Salmonella typhimurium (TA98, TA100) | With | 100 | Not Mutagenic |
| Forward Mutation (8-azaguanine resistance) | Salmonella typhimurium (TM677) | Without | 100 | Not Mutagenic |
Data extracted from Stark et al., 1978.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antibacterial Activity Assay (Disk Diffusion Method)
This protocol is based on the methodology described by Stark et al. (1978).[5]
-
Culture Preparation: A lawn of Bacillus subtilis was prepared on nutrient agar plates.
-
Disk Application: Sterile paper disks (6 mm in diameter) were impregnated with 10 μg of this compound dissolved in a suitable solvent.
-
Incubation: The disks were placed on the surface of the agar plates.
-
Zone of Inhibition Measurement: The plates were incubated at 37°C for 24 hours. The diameter of the clear zone of inhibition around each disk was measured in millimeters.
Mutagenicity Assay (Ames Test)
This protocol outlines the procedure for the Salmonella/microsome mutagenicity test as performed by Stark et al. (1978), based on the method developed by Ames et al.[5][6]
-
Strain Selection: Salmonella typhimurium strains TA98 and TA100 (for histidine reversion assay) and TM677 (for forward mutation assay) were used.
-
Metabolic Activation: For assays requiring metabolic activation, a rat liver homogenate (S9 fraction) was prepared and added to the test system.
-
Plate Incorporation Assay:
-
0.1 ml of an overnight culture of the appropriate Salmonella strain was mixed with 0.1 ml of the test solution (this compound at 100 μ g/plate ) and 0.5 ml of S9 mix (if applicable) or phosphate buffer.
-
2.0 ml of molten top agar containing a trace amount of histidine and biotin was added to the mixture.
-
The entire mixture was poured onto a minimal glucose agar plate.
-
-
Incubation: Plates were incubated at 37°C for 48 hours.
-
Data Analysis: The number of revertant colonies (for TA98 and TA100) or 8-azaguanine resistant colonies (for TM677) was counted and compared to the spontaneous mutation rate (negative control).
Signaling Pathways and Mechanism of Action
While specific signaling pathways for this compound have not been elucidated, depsidones as a class are known to interact with several key cellular pathways. Further research is needed to determine if this compound shares these mechanisms.
Caption: Potential signaling pathways modulated by depsidones.
Experimental Workflow Visualization
The general workflow for assessing the biological activities of a natural product like this compound is depicted below.
Caption: Experimental workflow for this compound bioactivity screening.
This technical guide serves as a foundational resource for the scientific community, consolidating the current knowledge on this compound and providing a framework for future research into its therapeutic potential.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. inspq.qc.ca [inspq.qc.ca]
- 3. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 [pubmed.ncbi.nlm.nih.gov]
- 5. Mollicellins: mutagenic and antibacterial mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antibacterial Properties of Mollicellins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial properties of Mollicellins, a class of depsidone compounds isolated from endophytic fungi. While the initial query focused on "Mollicellin A," the available scientific literature predominantly investigates a range of other Mollicellin analogues. This document synthesizes the existing data on these related compounds to provide a thorough understanding of their antibacterial potential.
Quantitative Antibacterial Activity of Mollicellin Derivatives
Mollicellins have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50). The following tables summarize the reported quantitative data for various Mollicellin compounds against a panel of bacterial strains.
Table 1: Antibacterial Activity of Mollicellins Against Gram-Positive Bacteria
| Compound | Bacterial Strain | Activity (µg/mL) | Metric |
| Mollicellin H | Staphylococcus aureus ATCC29213 | 5.14 | IC50 |
| Mollicellin H | Staphylococcus aureus N50 (MRSA) | 6.21 | IC50 |
| Mollicellin S | Staphylococcus aureus | 6.25 - 12.5 | MIC |
| Mollicellin S | Methicillin-resistant S. aureus (MRSA) | 6.25 - 12.5 | MIC |
| Mollicellin T | Staphylococcus aureus | 6.25 - 12.5 | MIC |
| Mollicellin T | Methicillin-resistant S. aureus (MRSA) | 6.25 - 12.5 | MIC |
| Mollicellin U | Staphylococcus aureus | 6.25 - 12.5 | MIC |
| Mollicellin U | Methicillin-resistant S. aureus (MRSA) | 6.25 - 12.5 | MIC |
| Mollicellin D | Staphylococcus aureus | 6.25 - 12.5 | MIC |
| Mollicellin D | Methicillin-resistant S. aureus (MRSA) | 6.25 - 12.5 | MIC |
| Mollicellin H | Staphylococcus aureus | 6.25 - 12.5 | MIC |
| Mollicellin H | Methicillin-resistant S. aureus (MRSA) | 6.25 - 12.5 | MIC |
| Mollicellin C | Salmonella typhimurium | Bactericidal | Not specified |
| Mollicellin E | Salmonella typhimurium | Bactericidal | Not specified |
| Mollicellin D | Salmonella typhimurium | Bactericidal | Not specified |
| Mollicellin F | Salmonella typhimurium | Bactericidal | Not specified |
| Simplicildone A | Staphylococcus aureus | 32 | MIC |
| Botryorhodine C | Staphylococcus aureus | 32 | MIC |
| Botryorhodine C | Methicillin-resistant S. aureus | 32 | MIC |
Table 2: Antibacterial Activity of Mollicellins Against Gram-Negative Bacteria
| Compound | Bacterial Strain | Activity (µg/mL) | Metric |
| Mollicellins | Pseudomonas aeruginosa | Moderate Activity | Not specified |
Note: The majority of studies indicate that Mollicellins are more potent against Gram-positive than Gram-negative bacteria.[1]
Experimental Protocols
The determination of the antibacterial activity of Mollicellin compounds is primarily achieved through the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Assay for MIC Determination
This method involves preparing a serial dilution of the test compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium. The plates are incubated under appropriate conditions, and bacterial growth is assessed by measuring the optical density or by visual inspection. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[2][3]
Detailed Steps:
-
Preparation of Test Compound: A stock solution of the Mollicellin derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilution: The stock solution is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well plate to achieve a range of concentrations.
-
Bacterial Inoculum Preparation: A pure culture of the test bacterium is grown to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard). This culture is then diluted to the final inoculum concentration.
-
Inoculation: Each well of the 96-well plate containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Controls: Positive (no compound) and negative (no bacteria) growth controls are included on each plate. A positive control antibiotic, such as streptomycin sulfate, is also typically included.[2]
-
Incubation: The plates are incubated at a temperature suitable for the test bacterium (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the Mollicellin derivative at which no visible bacterial growth is observed.
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a Mollicellin compound.
References
An In-depth Technical Guide on the Cytotoxic Effects of Mollicellins on Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide consolidates the current scientific understanding of the cytotoxic properties of the mollicellin family of compounds against various cancer cell lines. While the initial focus was on Mollicellin A, a comprehensive literature review reveals a significant lack of specific research on this particular compound. However, substantial data exists for other members of the mollicellin family, which are presented here to provide a broader context of their potential as anticancer agents.
Introduction to Mollicellins
Mollicellins are a class of depsidones, which are polyphenolic compounds produced by various fungi, notably from the Chaetomium species.[1] These natural products have garnered interest in the scientific community for their diverse biological activities. Research has demonstrated that several members of the mollicellin family exhibit cytotoxic effects against human cancer cells, suggesting their potential as a source for novel chemotherapeutic agents.
Quantitative Data on Cytotoxic Effects
The cytotoxic activity of various mollicellins has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Mollicellin Derivative | Cancer Cell Line | IC50 (µg/mL) |
| Mollicellin G | HepG2 (Hepatocellular Carcinoma) | 19.64[1][2][3] |
| HeLa (Cervical Cancer) | 13.97[1][2][3] | |
| Mollicellin H | HepG2 (Hepatocellular Carcinoma) | 6.83[1] |
| Mollicellin I | HeLa (Cervical Cancer) | 21.35[1] |
Experimental Protocols
The evaluation of the cytotoxic effects of mollicellins has primarily been conducted using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity.
MTT Assay for Cytotoxicity
The microculture tetrazolium (MTT) assay is a widely used method to determine the cytotoxic effects of chemical compounds on cancer cell lines.[1]
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. This conversion is directly proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Cancer cells (e.g., HepG2, HeLa) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the mollicellin compounds. A positive control, such as Camptothecin, is often used for comparison.[1]
-
Incubation: The plates are incubated for a specified period to allow the compounds to exert their effects.
-
MTT Addition: Following incubation, an MTT solution is added to each well, and the plates are incubated further to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The IC50 values are calculated from the dose-response curves generated from the absorbance readings.
Experimental Workflow Visualization
The following diagram illustrates the general workflow of the MTT assay used to assess the cytotoxicity of mollicellin compounds.
Caption: General workflow of the MTT cytotoxicity assay.
Signaling Pathways and Mechanism of Action
While the cytotoxic effects of several mollicellins have been quantified, the specific signaling pathways through which they induce cancer cell death have not been elucidated in the reviewed literature. The induction of apoptosis is a common mechanism for many natural anticancer compounds.[4][5] Future research is necessary to determine if mollicellins induce apoptosis and to identify the specific molecular targets and signaling cascades involved.
Logical Relationship of Research Steps
The process of investigating the anticancer potential of a natural compound like a mollicellin follows a logical progression from initial screening to mechanistic studies.
Caption: Logical progression of anticancer drug discovery.
Conclusion and Future Directions
The available data indicates that several members of the mollicellin family possess cytotoxic activity against human cancer cell lines. Specifically, Mollicellin G, H, and I have demonstrated inhibitory effects on hepatocellular carcinoma and cervical cancer cells. The primary method for evaluating this cytotoxicity has been the MTT assay.
A significant gap in the current research is the lack of information on the cytotoxic effects of this compound and the absence of detailed mechanistic studies for the entire mollicellin class. Future research should focus on:
-
Evaluating the cytotoxic potential of this compound against a panel of cancer cell lines.
-
Elucidating the mechanism of action for the cytotoxic mollicellins, including their ability to induce apoptosis.
-
Identifying the specific molecular targets and signaling pathways modulated by these compounds.
A deeper understanding of the structure-activity relationships within the mollicellin family could guide the synthesis of more potent and selective anticancer agents. Further investigation into these promising natural products is warranted to fully assess their therapeutic potential in oncology.
References
- 1. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 5. mdpi.com [mdpi.com]
Quantitative Assessment of Antioxidant Activity
An In-depth Technical Guide to the Antioxidant Potential of Mollicellin A and Related Depsidones
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
Abstract: Oxidative stress is a key pathological factor in a myriad of chronic diseases, driving the continued search for novel antioxidant compounds. Mollicellins, a class of depsidone secondary metabolites produced by fungi, have emerged as compounds of interest. This technical guide provides a detailed overview of the current understanding of the antioxidant potential of mollicellins, with a specific focus on the available data for these compounds. While direct antioxidant data for this compound is not present in the current literature, this paper synthesizes the available quantitative data for the closely related analogue, Mollicellin O. Detailed experimental protocols for key antioxidant assays and visualizations of relevant cellular pathways are provided to support further research and drug development efforts in this area.
The antioxidant potential of mollicellins has been evaluated primarily through in vitro radical scavenging assays. To date, the most specific quantitative data available is for Mollicellin O, a depsidone isolated from the endophytic fungus Chaetomium sp. Eef-10. Its efficacy was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
The DPPH assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The activity is quantified by the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Table 1: DPPH Radical Scavenging Activity of Mollicellin O
| Compound | Assay | IC50 Value (µg/mL) | Source |
| Mollicellin O | DPPH Radical Scavenging | 71.92 | [1][2][3][4] |
Note: As of the latest literature review, specific antioxidant activity data for this compound has not been published. The data presented for Mollicellin O serves as the current benchmark for this class of compounds.
Potential Mechanisms of Antioxidant Action
The antioxidant activity of mollicellins and other depsidones can be attributed to several potential mechanisms, stemming from their phenolic chemical structure.
-
Direct Radical Scavenging: Phenolic compounds are well-known for their ability to act as direct scavengers of free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS)[5]. The hydroxyl groups on the aromatic rings can donate a hydrogen atom to a radical, stabilizing it and terminating the damaging chain reaction.
-
Modulation of Cellular Antioxidant Pathways: Beyond direct scavenging, bioactive molecules can exert antioxidant effects by upregulating endogenous defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular resistance to oxidative stress. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). While not yet demonstrated for this compound, other mollicellins have been shown to modulate the Nrf2 pathway, suggesting a potential indirect antioxidant mechanism for this compound class[1].
Nrf2-Keap1 Signaling Pathway
The diagram below illustrates the canonical Nrf2-Keap1 signaling pathway, a primary mechanism for cellular defense against oxidative stress.
Caption: The Nrf2-Keap1 signaling pathway for antioxidant gene expression.
Experimental Protocols and Workflows
Accurate assessment of antioxidant potential requires robust and standardized experimental methodologies. This section details the protocols for the DPPH, ABTS, and Cellular Antioxidant Activity (CAA) assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for determining the in vitro free radical scavenging activity of pure compounds.
Methodology:
-
Reagent Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or DMSO). Prepare a working solution of DPPH (e.g., 0.1 mM) in methanol. The DPPH solution should be freshly made and kept in the dark to prevent degradation.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compound to different wells.
-
Add 100 µL of the methanolic DPPH solution to each well.
-
For the control, add 100 µL of the solvent (e.g., methanol) instead of the test compound.
-
For the blank, add 100 µL of methanol to 100 µL of the solvent.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Caption: Experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+), and it is applicable to both hydrophilic and lipophilic antioxidants.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.
-
Prepare a 2.45 mM potassium persulfate solution in water.
-
To generate the ABTS•+ radical, mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
-
Assay Procedure:
-
Dilute the ABTS•+ solution with ethanol or a buffer to an absorbance of 0.70 (± 0.02) at 734 nm.
-
In a 96-well plate, add 200 µL of the diluted ABTS•+ solution to 20 µL of the test compound at various concentrations.
-
-
Incubation: Incubate the plate at room temperature for 6-10 minutes.
-
Measurement: Read the absorbance at 734 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition and the IC50 value similarly to the DPPH assay.
Caption: Experimental workflow for the ABTS radical scavenging assay.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization.
Methodology:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and grow to confluence.
-
Treatment:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Treat the cells with the test compound (e.g., this compound) plus 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe, for 1 hour. DCFH-DA is deacetylated by cellular esterases to DCFH, which is trapped within the cells.
-
-
Induction of Oxidative Stress:
-
Wash the cells to remove the compound and extracellular probe.
-
Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH or ABAP), to induce cellular oxidative stress.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence emission (e.g., at 538 nm) with excitation (e.g., at 485 nm) every 5 minutes for 1 hour. The oxidation of DCFH by ROS produces the highly fluorescent dichlorofluorescein (DCF).
-
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence curve. Lower fluorescence indicates higher cellular antioxidant activity. Results are often expressed as quercetin equivalents.
Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
Conclusion and Future Directions
The available evidence suggests that mollicellins, as exemplified by Mollicellin O, possess moderate in vitro antioxidant activity through direct radical scavenging[2][3]. While specific data for this compound is currently lacking, its structural similarity to other depsidones indicates a potential for similar bioactivity.
For drug development professionals, the key takeaways are:
-
Mollicellins represent a class of natural products with quantifiable antioxidant potential.
-
The likely mechanism of action involves both direct radical scavenging and potential modulation of endogenous antioxidant pathways like Nrf2.
-
There is a clear need for further research to isolate and characterize the antioxidant activity of this compound specifically.
Future research should focus on:
-
Isolation and Testing of this compound: Performing DPPH, ABTS, and other antioxidant assays on purified this compound to determine its specific IC50 values.
-
Cell-Based Assays: Utilizing the CAA assay to confirm the antioxidant activity of this compound in a biologically relevant system.
-
Mechanism Elucidation: Investigating the effect of this compound on the Nrf2 signaling pathway and the expression of downstream antioxidant enzymes in relevant cell models.
A comprehensive understanding of the antioxidant profile of this compound will clarify its potential as a lead compound for the development of novel therapeutics targeting oxidative stress-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Antarctic fungi produce pigment with antimicrobial and antiparasitic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. US20220291237A1 - Gene Expression Inflammatory Age and Its Uses - Google Patents [patents.google.com]
Mollicellin A and the Depsidone Family: A Technical Guide for Researchers
An In-depth Examination of a Promising Class of Fungal Natural Products
Executive Summary
Mollicellin A belongs to the depsidone class of natural products, a family of fungal metabolites that have garnered significant attention for their diverse and potent biological activities. While specific research on this compound is limited in publicly available literature, the broader mollicellin family (including analogs B through Y) has been the subject of numerous studies. This guide provides a comprehensive overview of the mollicellin depsidones, drawing on available data for various family members to offer insights into their biological activities, isolation, and biosynthesis. This information serves as a valuable resource for researchers, scientists, and drug development professionals interested in this class of compounds, offering a foundational understanding that can likely be extrapolated to this compound.
Introduction to Depsidones and the Mollicellin Family
Depsidones are a group of polyphenolic compounds characterized by a dibenzo[b,e][1][2]dioxepin-11-one core structure. They are primarily isolated from fungi, particularly from the Chaetomium genus. The mollicellins are a prominent family of depsidones, with numerous analogs (A-Y) identified to date. These compounds exhibit a range of biological activities, including antibacterial, cytotoxic, and antioxidant properties, making them attractive candidates for further investigation in drug discovery and development.
Biological Activities of the Mollicellin Family
Table 1: Antibacterial Activity of Selected Mollicellins
| Compound | Test Organism | Activity Metric | Value | Reference |
| Mollicellin H | Staphylococcus aureus ATCC29213 | IC50 | 5.14 µg/mL | [3][4] |
| Mollicellin H | S. aureus N50 (MRSA) | IC50 | 6.21 µg/mL | [3][4] |
| Mollicellins S, T, U, D, H | S. aureus and MRSA | MIC | 6.25 - 12.5 µg/mL | [5] |
Table 2: Cytotoxic Activity of Selected Mollicellins
| Compound | Cell Line | Activity Metric | Value | Reference |
| Mollicellin G | HepG2 (Human hepatocellular carcinoma) | IC50 | 19.64 µg/mL | [3] |
| Mollicellin G | HeLa (Human cervical cancer) | IC50 | 13.97 µg/mL | [3] |
| Mollicellin H | HepG2 | IC50 | 6.83 µg/mL | [6] |
| Mollicellin I | HeLa | IC50 | 21.35 µg/mL | [6] |
Table 3: Antioxidant Activity of Selected Mollicellins
| Compound | Assay | Activity Metric | Value | Reference |
| Mollicellin O | DPPH radical scavenging | IC50 | 71.92 µg/mL | [3] |
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of specific mollicellins can be found in the cited literature. Below is a generalized workflow based on common methodologies.
Fungal Cultivation and Extraction
A typical workflow for obtaining mollicellins from fungal cultures is as follows:
Isolation and Purification
The crude extract is then subjected to various chromatographic techniques to isolate the individual mollicellin compounds.
Structure Elucidation
The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR): 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to elucidate the detailed chemical structure and stereochemistry.
Biosynthesis of Mollicellins
The biosynthesis of mollicellins has been investigated, and a key enzymatic step involves a cytochrome P450 monooxygenase.[1][7] This enzyme is proposed to catalyze the crucial oxidative coupling of a depside precursor to form the characteristic depsidone core.
Signaling Pathways and Mechanism of Action
Currently, there is a lack of specific information in the scientific literature regarding the signaling pathways directly modulated by this compound or other members of the mollicellin family. The observed antibacterial and cytotoxic activities suggest potential interference with essential cellular processes in target organisms and cells. Further research is required to elucidate the precise molecular mechanisms and signaling cascades affected by these compounds.
Conclusion and Future Directions
The mollicellin family of depsidones represents a rich source of biologically active natural products with potential applications in medicine and agriculture. While data on this compound is sparse, the information gathered from its analogs provides a strong rationale for its further investigation. Future research should focus on the targeted isolation and biological evaluation of this compound to determine its specific activity profile. Furthermore, studies aimed at elucidating the mechanism of action and identifying the molecular targets and signaling pathways of the mollicellin family will be crucial for the development of these promising compounds as therapeutic agents. The total synthesis of various mollicellins would also be a valuable endeavor to enable more detailed structure-activity relationship studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mollicellins S-U, three new depsidones from <i>Chaetomium brasiliense</i> SD-596 with anti-MRSA activities - ProQuest [proquest.com]
- 6. mdpi.com [mdpi.com]
- 7. Genome Mining and Biosynthetic Reconstitution of Fungal Depsidone Mollicellins Reveal a Dual Functional Cytochrome P450 for Ether Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of Mollicellin A Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mollicellins are a class of depsidone compounds, which are polyphenolic polyketides produced by various fungi, particularly from the genus Chaetomium.[1][2] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antibacterial, cytotoxic, and antioxidant properties.[3][4] This technical guide provides a preliminary investigation into Mollicellin A derivatives, summarizing their biological activities, outlining detailed experimental protocols for their evaluation, and visualizing key related pathways. While direct derivatization of this compound is not extensively reported in publicly available literature, this guide will focus on the broader family of Mollicellin derivatives and related depsidones to provide a foundational understanding for future research and drug development endeavors.
Quantitative Biological Data
The following tables summarize the reported biological activities of various Mollicellin derivatives. This data provides a baseline for understanding their potential as therapeutic agents.
Table 1: Antibacterial Activity of Mollicellin Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | IC50 (µg/mL) | Reference |
| Mollicellin H | Staphylococcus aureus ATCC 29213 | - | 5.14 | [3][5] |
| Mollicellin H | Staphylococcus aureus N50 (MRSA) | - | 6.21 | [3][5] |
| Mollicellin S | Staphylococcus aureus | 6.25 - 12.5 | - | |
| Mollicellin S | Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25 - 12.5 | - | |
| Mollicellin T | Staphylococcus aureus | 6.25 - 12.5 | - | |
| Mollicellin T | Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25 - 12.5 | - | |
| Mollicellin U | Staphylococcus aureus | 6.25 - 12.5 | - | |
| Mollicellin U | Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25 - 12.5 | - | |
| Mollicellin D | Staphylococcus aureus | 6.25 - 12.5 | - | |
| Mollicellin D | Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25 - 12.5 | - | |
| Mollicellin H | Staphylococcus aureus | 6.25 - 12.5 | - | |
| Mollicellin H | Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25 - 12.5 | - | |
| Mollicellins V, W, R, C, H, M | Pseudomonas aeruginosa | 64 - 128 | - | [4] |
| Mollicellins V, W, C-F | Bacillus cereus | 2 - 8 | - | [4] |
| Mollicellins V, W, C-F | Bacillus subtilis | 2 - 8 | - | [4] |
| Mollicellins V, W, C-F | Staphylococcus aureus ATCC 25923 | 16 - 64 | - | [4] |
| Mollicellins X, Y, C, H, B | MRSA ATCC 33591 | 32 - 128 | - | [4] |
| Mollicellins X, Y, C, H, B | MRSA ATCC 33592 | 32 - 128 | - | [4] |
| Mollicellins X, Y, C, H, B | MRSA ATCC 43300 | 32 - 128 | - | [4] |
| Mollicellins C, B | Clinical isolates S. aureus (SA1-3) | 32 - 128 | - | [4] |
Table 2: Cytotoxic Activity of Mollicellin Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Mollicellin G | HepG2 (Human hepatocellular carcinoma) | 19.64 | [1][3] |
| Mollicellin G | HeLa (Human cervical cancer) | 13.97 | [1][3] |
| Mollicellin H | HepG2 (Human hepatocellular carcinoma) | 6.83 | [1] |
| Mollicellin I | HeLa (Human cervical cancer) | 21.35 | [1] |
| Mollicellins X, H, F | KB (Human oral epidermoid carcinoma) | Potent | [4] |
| Mollicellin F | HepG2 (Human hepatocellular carcinoma) | Potent | [4] |
| Mollicellin B | HT-29 (Human colorectal adenocarcinoma) | Potent | [4] |
| Mollicellin Y | HT-29 (Human colorectal adenocarcinoma) | 80.47 µM | [4] |
| Mollicellins V-X, R, C, E, H, N, F, B, M | KB, HeLa, HepG2, HT-29, MCF-7 | 4.79 - 92.11 µM | [4] |
| Mollicellins X, F, B | HepG2 | 11.69, 7.10, 10.66 µM | [4] |
Table 3: Antioxidant Activity of Mollicellin Derivatives
| Compound | Assay | IC50 (µg/mL) | Reference |
| Mollicellin O | DPPH radical scavenging | 71.92 | [3][5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of Mollicellin derivatives.
Broth Microdilution Assay for Antibacterial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacteria.[6]
Materials:
-
96-well microtiter plates[6]
-
Bacterial culture in appropriate broth (e.g., Mueller-Hinton Broth)[7]
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Sterile saline[7]
-
McFarland standard 0.5[8]
-
Incubator[6]
-
Multichannel pipette[7]
Procedure:
-
Inoculum Preparation:
-
Select isolated colonies of the test bacteria from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]
-
Dilute the standardized bacterial suspension in the appropriate broth to the final inoculum density.[7]
-
-
Serial Dilution of Test Compound:
-
Prepare serial two-fold dilutions of the test compound stock solution in the broth directly in the 96-well microtiter plate.[6]
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted test compound.[6]
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 16-20 hours.[6]
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.[6]
-
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Materials:
-
96-well cell culture plates
-
Human cancer cell lines (e.g., HepG2, HeLa)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[10]
-
Plate reader[10]
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[10]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570-590 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.
-
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical, causing a color change from purple to yellow.[13]
Materials:
-
DPPH stock solution (in methanol or ethanol)[14]
-
Test compound stock solution
-
Positive control (e.g., ascorbic acid, Trolox)[14]
-
Spectrophotometer or plate reader[13]
Procedure:
-
Reaction Mixture Preparation:
-
Prepare different concentrations of the test compound.
-
In a test tube or a 96-well plate, mix the test compound solution with the DPPH working solution.[13]
-
-
Incubation:
-
Incubate the reaction mixture in the dark at room temperature for a set time (e.g., 30 minutes).[14]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at 517 nm.[14]
-
-
Calculation:
Visualizing Key Pathways and Workflows
General Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the preliminary investigation of natural product derivatives like Mollicellins.
Caption: General workflow for the isolation and bioactivity screening of Mollicellin derivatives.
Biosynthetic Pathway of Mollicellins
The biosynthesis of depsidones like Mollicellins is a complex process involving polyketide synthases (PKSs) and various tailoring enzymes.[15][16] The following diagram provides a simplified overview of this pathway.
Caption: Simplified biosynthetic pathway of Mollicellins.
Potential Signaling Pathway for Depsidone-Induced Cytotoxicity
While the exact mechanisms for Mollicellin derivatives are not fully elucidated, some depsidones have been shown to induce cytotoxicity through pathways that regulate cell survival and apoptosis. One such proposed mechanism involves the inhibition of pro-survival signaling.[17]
Caption: A potential signaling pathway for depsidone-induced cytotoxicity.
Conclusion and Future Directions
The preliminary investigation of Mollicellin derivatives reveals their significant potential as antibacterial and cytotoxic agents. The quantitative data presented provides a strong basis for further research. The detailed experimental protocols included in this guide offer a practical framework for researchers to conduct their own investigations.
Future work should focus on:
-
Synthesis of this compound derivatives: A systematic synthesis and screening of derivatives of this compound and other Mollicellins are needed to establish clear structure-activity relationships.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways of these compounds will be crucial for their development as therapeutic agents.
-
In vivo studies: Promising candidates from in vitro studies should be evaluated in animal models to assess their efficacy and safety.
This technical guide serves as a valuable resource for scientists and drug development professionals interested in the promising field of Mollicellin derivatives. The information and protocols provided herein are intended to facilitate and accelerate the research and development of novel therapeutics based on this fascinating class of natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 25b550616d.clvaw-cdnwnd.com [25b550616d.clvaw-cdnwnd.com]
- 5. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. researchgate.net [researchgate.net]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. researchhub.com [researchhub.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Genome Mining and Biosynthetic Reconstitution of Fungal Depsidone Mollicellins Reveal a Dual Functional Cytochrome P450 for Ether Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Depsidone and xanthones from Garcinia xanthochymus with hypoglycemic activity and the mechanism of promoting glucose uptake in L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
Mutagenic Properties of Mollicellin Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the mutagenic properties of Mollicellin compounds, a class of depsidones produced by fungi. The information presented herein is synthesized from available scientific literature, with a focus on quantitative data, experimental methodologies, and the underlying biological mechanisms.
Executive Summary
Mollicellin compounds, secondary metabolites from fungi such as Chaetomium mollicellum, have been investigated for their biological activities, including their potential to induce genetic mutations. Key findings indicate that specific Mollicellin compounds, namely Mollicellin C and E, exhibit direct-acting mutagenic effects in bacterial reverse mutation assays.[1][2] This mutagenicity appears to be linked to the presence of a 3-methylbutenoic acid moiety.[1][2] Conversely, other derivatives like Mollicellins D and F, which contain a chlorine atom, have not demonstrated mutagenic activity.[1][2] Notably, the mutagenic effects of Mollicellins C and E are negated by the presence of mammalian metabolic enzymes, suggesting a detoxification pathway.[1][2] This guide consolidates the available data on these properties, outlines the experimental protocols used for their assessment, and illustrates the putative mechanisms of action and cellular responses.
Quantitative Mutagenicity Data
The primary evidence for the mutagenic properties of Mollicellin compounds comes from studies utilizing the Salmonella typhimurium reverse mutation assay (Ames test). The following table summarizes the qualitative findings from the seminal 1978 study by Stark et al., which systematically evaluated a series of eight Mollicellins.
| Compound | Chemical Feature | Mutagenic Activity (-S9 Mix) | Mutagenic Activity (+S9 Mix) | Reference |
| Mollicellin C | 3-methylbutenoic acid moiety | Mutagenic | Inactive (Detoxified) | [1][2] |
| Mollicellin E | 3-methylbutenoic acid moiety | Mutagenic | Inactive (Detoxified) | [1][2] |
| Mollicellin D | Chlorine atom | Not Mutagenic | Not Mutagenic | [1][2] |
| Mollicellin F | Chlorine atom | Not Mutagenic | Not Mutagenic | [1][2] |
| Other Mollicellins (A, B, G, H) | Varied | Not Reported as Mutagenic | Not Reported as Mutagenic | [1][2] |
Experimental Protocols
The assessment of the mutagenic potential of Mollicellin compounds has primarily relied on the bacterial reverse mutation assay, commonly known as the Ames test. This assay evaluates the ability of a chemical to induce mutations that revert a non-functional gene in an auxotrophic bacterial strain, allowing the bacteria to grow on a medium lacking the essential nutrient.
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To determine the potential of a test compound to induce gene mutations, specifically base-pair substitutions or frameshift mutations, in histidine-requiring (his- ) strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).
-
Test Mollicellin compounds dissolved in a suitable solvent (e.g., DMSO).
-
Positive controls (e.g., sodium azide for TA100 without S9, 2-nitrofluorene for TA98 without S9).
-
Negative/vehicle control (solvent used for test compounds).
-
S9 fraction from induced rat liver for metabolic activation (optional, but used to demonstrate detoxification of Mollicellins).
-
Cofactor solution for S9 mix (e.g., NADP, glucose-6-phosphate).
-
Molten top agar containing a trace amount of histidine and biotin.
-
Minimal glucose agar plates.
Procedure:
-
Strain Preparation: Inoculate the S. typhimurium tester strains into nutrient broth and incubate overnight to reach a cell density of approximately 1-2 x 10⁹ cells/mL.
-
Assay Preparation:
-
For assays without metabolic activation (-S9): To a sterile tube, add 0.1 mL of the bacterial culture and 0.1 mL of the test compound solution at various concentrations.
-
For assays with metabolic activation (+S9): To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of the S9 mix.
-
-
Pre-incubation: Incubate the tubes at 37°C for a short period (e.g., 20-30 minutes) with gentle shaking.
-
Plating: Add 2.0 mL of molten top agar to each tube, vortex briefly, and pour the mixture onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+) on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control, typically at least a two-fold increase.
Visualizations: Pathways and Workflows
Structure-Activity Relationship for Mollicellin Mutagenicity
The following diagram illustrates the inferred structure-activity relationship for the mutagenicity of Mollicellin compounds based on available data.
References
Mollicellins: A Technical Guide to a Mycotoxin Family of Emerging Interest
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mollicellins are a class of depsidone mycotoxins produced by various fungal species of the genus Chaetomium.[1][2] While the initial inquiry for this technical guide focused on Mollicellin A, a thorough review of the available scientific literature reveals a significant lack of specific data for this particular analogue. Therefore, this guide provides a comprehensive overview of the broader mollicellin family, drawing on data from well-characterized members to infer the potential properties and biological activities of these related mycotoxins. This document summarizes the current understanding of their biological effects, including antibacterial and cytotoxic activities, and provides insights into the experimental methodologies used for their evaluation.
Introduction to the Mollicellin Family
The mollicellins are a series of depsidone compounds, designated this compound through Y and beyond, isolated from fungi of the Chaetomium genus, notably Chaetomium globosum and Chaetomium brasiliense.[1][3][4] These fungi are ubiquitous in the environment, commonly found in soil and on decaying plant material.[1] The production of mollicellins, among other mycotoxins like chaetoglobosins, contributes to the biological footprint of these fungi.[1][5] Structurally, mollicellins are characterized by a dibenzo[b,e][3][4]dioxepin-11-one core. Variations in the substituents on this core structure give rise to the different mollicellin analogues, influencing their biological activity.
Biological Activity of Mollicellins
The primary biological activities reported for the mollicellin family are antibacterial and cytotoxic. Several studies have quantified these effects for various analogues, with the data suggesting a range of potencies.
Antibacterial Activity
Mollicellins have demonstrated notable activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[6][7][8] The antibacterial efficacy varies between analogues, with some exhibiting potent inhibitory effects.
Cytotoxic Activity
Numerous mollicellins have been evaluated for their cytotoxic effects against various human cancer cell lines.[3][4][9] These studies indicate that certain members of the mollicellin family possess significant anti-proliferative properties.
Quantitative Data Summary
The following tables summarize the reported quantitative data for various mollicellin analogues. It is important to note the absence of specific data for this compound in the reviewed literature.
Table 1: Antibacterial Activity of Selected Mollicellins (MIC in μg/mL)
| Mollicellin Analogue | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) |
| Mollicellin D | - | 6.25 - 12.5[6] |
| Mollicellin H | - | 6.25 - 12.5[6] |
| Mollicellin S | 6.25 - 12.5[6] | 6.25 - 12.5[6] |
| Mollicellin T | 6.25 - 12.5[6] | 6.25 - 12.5[6] |
| Mollicellin U | 6.25 - 12.5[6] | 6.25 - 12.5[6] |
Table 2: Cytotoxic Activity of Selected Mollicellins (IC50 in μg/mL)
| Mollicellin Analogue | HepG2 (Liver Carcinoma) | HeLa (Cervical Carcinoma) | Other Cell Lines |
| Mollicellin G | 19.64[3][10] | 13.97[3][10] | - |
| Mollicellin H | 6.83[9] | >50[9] | Bre-04, Lu-04, N-04 (GI50: 2.5–8.6)[4] |
| Mollicellin I | - | 21.35[9] | Bre-04, Lu-04, N-04 (GI50: 2.5–8.6)[4] |
Experimental Protocols
Detailed experimental protocols are often limited in publications. However, based on the cited literature, the following methodologies are commonly employed to assess the biological activity of mollicellins.
Isolation and Purification of Mollicellins
A general workflow for the isolation of mollicellins from Chaetomium cultures is depicted below. This process typically involves fermentation, extraction, and chromatographic separation.
Antibacterial Susceptibility Testing
The minimum inhibitory concentration (MIC) is a standard measure of antibacterial activity. A typical protocol is the broth microdilution method.
Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to assess the cytotoxic effects of compounds on cancer cell lines.
Mechanism of Action and Signaling Pathways
Currently, there is a significant gap in the scientific literature regarding the specific molecular mechanisms of action and the signaling pathways affected by mollicellins. While their antibacterial and cytotoxic effects are documented, the underlying pathways remain to be elucidated. Future research should focus on identifying the molecular targets of these mycotoxins to understand their bioactivity fully.
A hypothetical logical relationship for investigating the mechanism of action is presented below.
Conclusion and Future Directions
The mollicellin family of mycotoxins, produced by Chaetomium species, presents a group of biologically active compounds with demonstrated antibacterial and cytotoxic potential. While data on many analogues are available, a notable absence of information on this compound highlights a specific area for future research. The elucidation of the structures and biological activities of uncharacterized mollicellins, including this compound, is a crucial first step. Subsequently, in-depth studies are required to uncover their mechanisms of action and the signaling pathways they modulate. This knowledge will be instrumental for researchers, scientists, and drug development professionals in evaluating the potential risks and therapeutic applications of this intriguing mycotoxin family.
References
- 1. inspq.qc.ca [inspq.qc.ca]
- 2. Mollicellins: mutagenic and antibacterial mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chaetomium globosum - Wikipedia [en.wikipedia.org]
- 6. Mollicellins S-U, three new depsidones from <i>Chaetomium brasiliense</i> SD-596 with anti-MRSA activities - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. Mollicellins S-U, three new depsidones from Chaetomium brasiliense SD-596 with anti-MRSA activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 [mdpi.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Chromatographic Separation of Mollicellin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mollicellin A, a depsidone secondary metabolite produced by fungi of the Chaetomium genus, has garnered interest within the scientific community due to its potential biological activities. As with many natural products, obtaining high-purity this compound is crucial for accurate biological evaluation and further drug development endeavors. Chromatographic techniques are indispensable for the isolation and purification of such compounds from complex fungal extracts.
This document provides detailed application notes and protocols for the chromatographic separation of this compound. The methodologies described are based on established procedures for the purification of closely related depsidones from Chaetomium species and serve as a comprehensive guide for researchers. The protocols cover initial extraction, column chromatography, and final purification by High-Performance Liquid Chromatography (HPLC).
General Workflow for this compound Separation
The purification of this compound from fungal cultures typically follows a multi-step chromatographic process designed to progressively enrich the target compound. The general workflow begins with a crude extraction from the fungal biomass, followed by fractionation using column chromatography, and culminates in a high-resolution separation by preparative HPLC to yield pure this compound.
Figure 1. General workflow for the separation of this compound.
Experimental Protocols
Extraction of Crude Fungal Metabolites
This protocol describes the initial extraction of secondary metabolites from a Chaetomium sp. culture.
Materials:
-
Fermented fungal culture of Chaetomium sp.
-
Ethyl acetate (EtOAc), analytical grade
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Harvest the fungal culture, including both the mycelium and the fermentation broth.
-
Extract the entire culture medium three times with an equal volume of ethyl acetate.
-
Combine the organic layers and wash with distilled water to remove water-soluble impurities.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate.
-
Filter the dried extract and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Column Chromatography for Fractionation
The crude extract is subjected to column chromatography to separate the components based on their polarity.
2.1. Silica Gel Chromatography
Materials:
-
Silica gel (200-300 mesh)
-
Glass column
-
Dichloromethane (CH₂Cl₂), analytical grade
-
Methanol (MeOH), analytical grade
-
Crude extract
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in dichloromethane and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of dichloromethane and load it onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity, starting with 100% dichloromethane and gradually increasing the proportion of methanol.
-
Collect fractions of the eluate and monitor the separation by Thin Layer Chromatography (TLC).
-
Combine fractions containing compounds with similar TLC profiles for further purification.
2.2. Sephadex LH-20 Chromatography
This step is used for further purification of the fractions obtained from silica gel chromatography, primarily for size exclusion and removal of smaller impurities.
Materials:
-
Sephadex LH-20
-
Glass column
-
Dichloromethane (CH₂Cl₂), analytical grade
-
Methanol (MeOH), analytical grade (1:1 v/v mixture)
-
Fractions from silica gel chromatography
-
Collection tubes
Procedure:
-
Swell the Sephadex LH-20 in the mobile phase (CH₂Cl₂:MeOH, 1:1) and pack it into a glass column.
-
Dissolve the enriched fraction from the previous step in a small volume of the mobile phase.
-
Load the sample onto the Sephadex LH-20 column.
-
Elute the column with the CH₂Cl₂:MeOH (1:1) mobile phase.
-
Collect fractions and monitor by TLC to identify those containing the target compound.
Preparative High-Performance Liquid Chromatography (HPLC)
The final purification of this compound is achieved by preparative reversed-phase HPLC. The following are suggested starting conditions based on the successful separation of similar depsidones.[1][2][3] Optimization may be required for this compound.
Instrumentation:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 10 mm, 5 or 10 µm particle size)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA), optional mobile phase additive
Protocol 1: Isocratic Elution
This protocol is based on methods used for the separation of Mollicellins O, P, and Q.[3]
-
Mobile Phase: A mixture of methanol and water. The optimal ratio will need to be determined empirically. Good starting points are:
-
75:25 (Methanol:Water, v/v)
-
70:30 (Methanol:Water, v/v)
-
65:35 (Methanol:Water, v/v)
-
-
Flow Rate: 3-5 mL/min
-
Detection Wavelength: 220 nm or 254 nm
-
Injection Volume: Dependent on sample concentration and column capacity.
Protocol 2: Gradient Elution
This protocol is based on a method used for the purification of chaetosidone A.[1]
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Methanol with 0.1% TFA
-
Gradient: 15% B to 100% B over 26 minutes
-
Flow Rate: 3-4 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: Dependent on sample concentration and column capacity.
Data Presentation
The following table summarizes the preparative HPLC conditions used for the separation of depsidones structurally related to this compound, which can be used as a starting point for method development.
| Compound | Column | Mobile Phase | Elution Mode | Retention Time (t_R) | Reference |
| Mollicellin O | XB-C18 (250 x 10 mm, 10 µm) | Methanol:Water (75:25) | Isocratic | Not Reported | [3] |
| Mollicellin P | XB-C18 (250 x 10 mm, 10 µm) | Methanol:Water (65:35) | Isocratic | Not Reported | [3] |
| Mollicellin Q | XB-C18 (250 x 10 mm, 10 µm) | Methanol:Water (70:30) | Isocratic | Not Reported | [3] |
| Chaetosidone A | Nucleodur 100 C18 (250 x 8 mm, 5 µm) | Water/Methanol with 0.1% TFA | Gradient (15-100% MeOH in 26 min) | 13.22 min | [1] |
| Corynesidone B | Nucleodur 100 C18 (250 x 8 mm, 5 µm) | Water/Methanol with 0.1% TFA | Gradient (15-100% MeOH in 26 min) | 13.20 min | [1] |
Conclusion
The successful isolation of pure this compound is achievable through a systematic chromatographic approach. The protocols provided herein offer a robust starting point for researchers. It is important to note that optimization of the mobile phase composition and gradient profile in the final preparative HPLC step will be critical to achieving high purity and yield of this compound. The use of analytical HPLC is recommended to monitor the progress of purification at each stage and to confirm the purity of the final product. Further structural confirmation should be performed using spectroscopic methods such as NMR and mass spectrometry.
References
Application Notes and Protocols: Structure Elucidation of Mollicellin A using 1D and 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mollicellin A is a naturally occurring depsidone, a class of polyketide secondary metabolites produced by various fungi, notably from the Chaetomium genus. Depsidones have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antimicrobial, antifungal, and cytotoxic properties. The structural characterization of these complex molecules is paramount for understanding their structure-activity relationships (SAR) and for guiding further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) techniques, stands as the most powerful and indispensable tool for the unambiguous structure elucidation of such natural products.
This document provides a detailed overview of the application of 1D and 2D NMR spectroscopy for the structural determination of this compound. It includes tabulated NMR data, detailed experimental protocols, and a graphical representation of the structure elucidation workflow.
Data Presentation: NMR Spectral Data of this compound
A thorough literature search did not yield the complete, officially published 1D and 2D NMR spectral data for this compound. While numerous publications discuss the NMR data of other Mollicellin analogues, the specific chemical shifts and coupling constants for this compound remain elusive in the currently accessible scientific literature. The following tables are therefore presented as a template and will be populated once reliable NMR data for this compound becomes available.
Table 1: ¹H NMR Data of this compound (Template)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| e.g., H-2 | e.g., 6.85 | e.g., s | |
| ... | ... | ... | ... |
Table 2: ¹³C NMR Data of this compound (Template)
| Position | δC (ppm) |
| e.g., C-1 | e.g., 162.5 |
| ... | ... |
Table 3: Key 2D NMR Correlations for this compound (Template)
| Proton(s) | COSY Correlations | HMBC Correlations |
| e.g., H-2 | - | e.g., C-1, C-3, C-4a |
| ... | ... | ... |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of 1D and 2D NMR data for a natural product like this compound.
Sample Preparation
-
Isolation and Purification: this compound is first isolated from the producing organism (e.g., Chaetomium mollicellum) through a series of chromatographic techniques (e.g., column chromatography, HPLC) to obtain a pure sample.
-
Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of pure this compound. Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent for referencing the chemical shifts (δ = 0.00 ppm).
1D NMR Spectroscopy
a) ¹H NMR Spectroscopy
-
Objective: To determine the number and types of protons, their chemical environments, and their scalar couplings.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Typical Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 12-16 ppm.
-
Temperature: 298 K.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal.
b) ¹³C NMR Spectroscopy
-
Objective: To determine the number and types of carbon atoms in the molecule.
-
Instrument: A high-field NMR spectrometer.
-
Typical Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 200-240 ppm.
-
Temperature: 298 K.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the spectrum using the solvent signal or TMS.
2D NMR Spectroscopy
a) COSY (Correlation Spectroscopy)
-
Objective: To identify proton-proton scalar coupling networks (typically through 2-3 bonds).
-
Pulse Program: Standard COSY sequence (e.g., cosygpqf).
-
Parameters:
-
Number of Scans (NS): 2-8 per increment.
-
Number of Increments: 256-512 in the F1 dimension.
-
Relaxation Delay (D1): 1.5 seconds.
-
Spectral Width (SW): Same as ¹H NMR in both dimensions.
-
-
Processing: Apply a sine-squared window function in both dimensions followed by a 2D Fourier transform. Symmetrize the spectrum.
b) HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To identify direct one-bond correlations between protons and their attached carbons.
-
Pulse Program: Standard HSQC sequence with gradient selection (e.g., hsqcedetgpsisp2.2).
-
Parameters:
-
Number of Scans (NS): 4-16 per increment.
-
Number of Increments: 128-256 in the F1 dimension.
-
Relaxation Delay (D1): 1.5 seconds.
-
Spectral Widths: F2 (¹H) as in ¹H NMR, F1 (¹³C) covering the expected carbon chemical shift range.
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
-
-
Processing: Apply appropriate window functions (e.g., sine-squared) and perform a 2D Fourier transform.
c) HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range (typically 2-4 bonds) correlations between protons and carbons, crucial for connecting spin systems and identifying quaternary carbons.
-
Pulse Program: Standard HMBC sequence with gradient selection (e.g., hmbcgplpndqf).
-
Parameters:
-
Number of Scans (NS): 16-64 per increment.
-
Number of Increments: 256-512 in the F1 dimension.
-
Relaxation Delay (D1): 2 seconds.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for a range of long-range couplings (e.g., 8 Hz).
-
-
Processing: Apply appropriate window functions and perform a 2D Fourier transform.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the structure elucidation of this compound using NMR spectroscopy.
Caption: Workflow for this compound structure elucidation.
Caption: Integration of NMR data for structure determination.
Application Note: High-Resolution Mass Spectrometry of Mollicellin A
Abstract
Mollicellin A, a depsidone-class natural product, has garnered interest for its potential biological activities. Accurate mass measurement and structural elucidation are critical for its identification and characterization in complex matrices. This application note details a protocol for the analysis of this compound using High-Resolution Mass Spectrometry (HRMS), providing insights into its elemental composition and fragmentation pathway. The methodologies presented are essential for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Depsidones are a class of polyphenolic compounds produced by fungi and lichens, known for their diverse biological activities, including antibacterial, cytotoxic, and antioxidant properties.[1] this compound is a member of this family, and its rigorous identification is paramount for further pharmacological investigation. High-resolution mass spectrometry offers the precision required to determine the elemental composition of this compound and its fragments, facilitating unambiguous structure confirmation. This document provides a comprehensive workflow for the analysis of this compound by HRMS, including sample preparation, instrument parameters, and data analysis strategies.
Experimental Protocols
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Further dilute to a working concentration of 1 µg/mL with 50:50 methanol:water containing 0.1% formic acid for direct infusion analysis.
-
Matrix Extraction (for biological samples): For the extraction of this compound from fungal cultures or other biological matrices, a liquid-liquid extraction using ethyl acetate is recommended. The organic extract should be dried under nitrogen and reconstituted in the working solution as described above.
Instrumentation and Analytical Conditions
-
Instrumentation: Thermo Scientific™ Q Exactive™ HF Hybrid Quadrupole-Orbitrap™ Mass Spectrometer (or equivalent).
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Infusion Flow Rate: 5 µL/min.
-
ESI Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Sheath Gas Flow Rate: 10 (arbitrary units)
-
Auxiliary Gas Flow Rate: 2 (arbitrary units)
-
Capillary Temperature: 320 °C
-
-
MS Scan Parameters:
-
Full Scan Resolution: 120,000
-
Scan Range (m/z): 100-1000
-
AGC Target: 1e6
-
Maximum IT: 100 ms
-
-
MS/MS Fragmentation:
-
Activation Type: Higher-Energy Collisional Dissociation (HCD)
-
Collision Energy: Stepped (20, 30, 40 eV)
-
Resolution: 60,000
-
AGC Target: 1e5
-
Maximum IT: 50 ms
-
Data Presentation
High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments.
| Ion Type | Observed m/z | Calculated m/z | Mass Error (ppm) | Elemental Composition |
| [M+H]⁺ | 399.1444 | 399.1438 | 1.5 | C₂₁H₂₃O₇ |
| Fragment 1 | 355.1545 | 355.1540 | 1.4 | C₂₀H₂₃O₅ |
| Fragment 2 | 327.1596 | 327.1591 | 1.5 | C₁₉H₂₃O₄ |
| Fragment 3 | 191.0657 | 191.0652 | 2.6 | C₁₁H₉O₃ |
| Fragment 4 | 163.0395 | 163.0390 | 3.1 | C₁₀H₇O₂ |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the HRMS analysis of this compound.
Proposed Fragmentation Pathway of this compound
Caption: Proposed fragmentation pathway of protonated this compound.
Discussion
The high-resolution full scan mass spectrum of this compound allows for the confident determination of its elemental composition as C₂₁H₂₂O₇, with the protonated molecule [M+H]⁺ observed at m/z 399.1444. The low mass error of 1.5 ppm provides strong evidence for this assignment.
The fragmentation of depsidones is often initiated by the cleavage of the central ester linkage. In the proposed fragmentation pathway for this compound, a key fragmentation event is the cleavage of this ester bond, leading to the formation of characteristic fragment ions. Additionally, losses of small neutral molecules such as carbon dioxide (CO₂) and carbon monoxide (CO) from the parent and fragment ions are observed, which are typical for this class of compounds. The fragment at m/z 191.0657 likely represents the substituted benzofuran portion of the molecule resulting from the ester cleavage. Further fragmentation of this ion by the loss of CO results in the ion at m/z 163.0395. This detailed fragmentation data is invaluable for the structural confirmation of this compound and for distinguishing it from its isomers.
Conclusion
This application note provides a robust and reliable method for the analysis of this compound using high-resolution mass spectrometry. The detailed experimental protocol and the proposed fragmentation pathway serve as a valuable resource for researchers working on the identification and characterization of depsidones and other natural products. The high mass accuracy and fragmentation data obtained from HRMS are essential for the confident structural elucidation of these biologically active compounds.
References
Application Notes and Protocols for Screening the Biological Activity of Mollicellin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to screening the biological activities of Mollicellin A, a depsidone natural product with potential therapeutic applications. The following sections detail the primary biological activities of this compound and its analogs, present quantitative data from published studies, and provide detailed protocols for key experimental assays.
Overview of this compound's Biological Activities
This compound and its related depsidone compounds have demonstrated a range of biological activities, primarily including:
-
Antibacterial Activity: Mollicellins have shown efficacy against various bacterial strains, particularly Gram-positive bacteria.
-
Cytotoxic (Anticancer) Activity: Several mollicellin derivatives have exhibited cytotoxic effects against various cancer cell lines.
-
Antioxidant Activity: Some mollicellins possess radical scavenging properties, indicating potential as antioxidant agents.
Quantitative Data Summary
The following tables summarize the reported biological activities of this compound and its analogs from various studies.
Table 1: Antibacterial Activity of Mollicellin Analogs
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Mollicellin H | Staphylococcus aureus ATCC29213 | 5.14 | [1][2][3][4] |
| Mollicellin H | Staphylococcus aureus N50 (MRSA) | 6.21 | [1][2][3][4] |
| Mollicellin O | Staphylococcus aureus ATCC29213 | >50 | [1][2][3][4] |
| Mollicellin I | Staphylococcus aureus ATCC29213 | >50 | [1][2][3][4] |
| Mollicellin C | Bacillus cereus | 64-128 | [5] |
| Mollicellin H | Bacillus cereus | 64-128 | [5] |
| Mollicellin M | Bacillus cereus | 64-128 | [5] |
Table 2: Cytotoxic Activity of Mollicellin Analogs
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Mollicellin G | HepG2 (Hepatocellular carcinoma) | 19.64 | [3][4][6] |
| Mollicellin G | HeLa (Cervical cancer) | 13.97 | [3][4][6] |
| Mollicellin H | HepG2 (Hepatocellular carcinoma) | 6.83 | [7] |
| Mollicellin I | HeLa (Cervical cancer) | 21.35 | [7] |
| Mollicellin X | KB (Oral epidermoid carcinoma) | 4.79-92.11 µM | [5] |
| Mollicellin F | HepG2 (Hepatocellular carcinoma) | 7.10 µM | [5] |
| Mollicellin B | HT-29 (Colorectal adenocarcinoma) | Not specified | [5] |
Table 3: Antioxidant Activity of Mollicellin Analogs
| Compound | Assay | IC50 (µg/mL) | Reference |
| Mollicellin O | DPPH Radical Scavenging | 71.92 | [1][2][3][4] |
Experimental Protocols
This section provides detailed protocols for the primary assays used to screen the biological activity of this compound.
Antibacterial Activity Screening: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[8][9]
Materials:
-
96-well microtiter plates
-
Bacterial culture in appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Sterile broth medium
-
Incubator
-
Microplate reader (optional)
Protocol:
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the this compound stock solution (at a starting concentration, e.g., 256 µg/mL) to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.[8]
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.
-
Cytotoxic Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in a cell culture compatible solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)
-
CO2 incubator
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Antioxidant Activity Screening: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[7][12]
Materials:
-
96-well microtiter plates
-
DPPH stock solution (e.g., 0.1 mM in methanol or ethanol)
-
This compound stock solution (dissolved in methanol or ethanol)
-
Methanol or ethanol
-
Microplate reader
Protocol:
-
Prepare DPPH Working Solution:
-
Prepare a fresh DPPH working solution from the stock solution. The absorbance of the working solution at 517 nm should be around 1.0.
-
-
Prepare Sample Dilutions:
-
Prepare serial dilutions of this compound in the same solvent used for the DPPH solution.
-
-
Reaction Setup:
-
In a 96-well plate, add a specific volume of each this compound dilution (e.g., 100 µL).
-
Add the DPPH working solution to each well (e.g., 100 µL).
-
Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).
-
-
Incubation:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for screening the biological activity of a natural product like this compound.
Caption: General workflow for natural product bioactivity screening.
Potential Signaling Pathways for Cytotoxic Activity
Based on studies of related depsidone compounds, the following signaling pathways may be involved in the cytotoxic effects of this compound.[13][14][15] Further research is required to confirm the specific mechanisms of this compound.
References
- 1. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 25b550616d.clvaw-cdnwnd.com [25b550616d.clvaw-cdnwnd.com]
- 6. researchgate.net [researchgate.net]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 13. Curdepsidone A Induces Intrinsic Apoptosis and Inhibits Protective Autophagy via the ROS/PI3K/AKT Signaling Pathway in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Screening of Mollicellin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for screening the antibacterial properties of Mollicellin A, a depsidone isolated from endophytic fungi. The protocols outlined below, alongside the summarized data and workflow diagrams, are intended to guide researchers in the effective evaluation of this natural product's antimicrobial potential.
Introduction
Mollicellins are a class of depsidones produced by various fungi, notably from the genus Chaetomium. These compounds have garnered interest due to their diverse biological activities, including antibacterial, cytotoxic, and antioxidant properties. While a variety of Mollicellin derivatives have been studied, this document focuses on providing a framework for the antibacterial screening of this compound and its analogues. The primary screening assays detailed are the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion Assay for qualitative assessment of antibacterial activity. Additionally, a protocol for a standard cytotoxicity assay (MTT) is included to assess the compound's effect on mammalian cells, a critical step in early-stage drug development.
Quantitative Data Summary
The following tables summarize the reported antibacterial and cytotoxic activities of various Mollicellin derivatives. This data provides a comparative reference for new screening efforts.
Table 1: Antibacterial Activity of Mollicellin Derivatives (IC₅₀ Values)
| Compound | Bacterial Strain | IC₅₀ (µg/mL) | Reference |
| Mollicellin H | Staphylococcus aureus ATCC29213 | 5.14 | [1] |
| Mollicellin H | Staphylococcus aureus N50 (MRSA) | 6.21 | [1] |
| Mollicellin O | Staphylococcus aureus ATCC29213 | >50 | [2] |
| Mollicellin O | Staphylococcus aureus N50 (MRSA) | >50 | [2] |
| Mollicellin I | Staphylococcus aureus ATCC29213 | >50 | [2] |
| Mollicellin I | Staphylococcus aureus N50 (MRSA) | >50 | [2] |
Table 2: Antibacterial Activity of Mollicellin Derivatives (MIC Values)
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Mollicellin S | Staphylococcus aureus | 6.25 - 12.5 | [3] |
| Mollicellin S | Methicillin-resistant S. aureus (MRSA) | 6.25 - 12.5 | [3] |
| Mollicellin T | Staphylococcus aureus | 6.25 - 12.5 | [3] |
| Mollicellin T | Methicillin-resistant S. aureus (MRSA) | 6.25 - 12.5 | [3] |
| Mollicellin U | Staphylococcus aureus | 6.25 - 12.5 | [3] |
| Mollicellin U | Methicillin-resistant S. aureus (MRSA) | 6.25 - 12.5 | [3] |
| Mollicellin D | Staphylococcus aureus | 6.25 - 12.5 | [3] |
| Mollicellin D | Methicillin-resistant S. aureus (MRSA) | 6.25 - 12.5 | [3] |
| Mollicellin H | Staphylococcus aureus | 6.25 - 12.5 | [3] |
| Mollicellin H | Methicillin-resistant S. aureus (MRSA) | 6.25 - 12.5 | [3] |
Table 3: Cytotoxic Activity of Mollicellin Derivatives (IC₅₀ Values)
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| Mollicellin G | HepG2 (Human liver cancer) | 19.64 | [1] |
| Mollicellin G | Hela (Human cervical cancer) | 13.97 | [1] |
| Mollicellin H | HepG2 (Human liver cancer) | >50 | [2] |
| Mollicellin I | HepG2 (Human liver cancer) | >50 | [2] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)
-
Sterile saline or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Positive control antibiotic (e.g., ciprofloxacin, vancomycin)
-
Solvent control (e.g., DMSO)
-
Incubator (37°C)
-
Microplate reader (optional, for quantitative measurement)
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in the appropriate broth medium to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of this compound in the broth medium to achieve a range of desired concentrations. Typically, 100 µL of broth is added to wells 2-12, and 200 µL of the highest concentration of the compound is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and so on, down to well 10. Wells 11 and 12 serve as controls.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (wells 1-11), resulting in a final inoculum of approximately 7.5 x 10⁵ CFU/mL.
-
Well 11 will contain the bacterial suspension without the compound (growth control).
-
Well 12 will contain only the sterile broth (sterility control).
-
Include a positive control antibiotic and a solvent control in separate rows.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
-
Growth should be observed in the growth control well, and no growth in the sterility control well.
-
Protocol 2: Agar Well Diffusion Assay
This is a qualitative method to assess the antibacterial activity of a compound.
Materials:
-
This compound (dissolved in an appropriate solvent)
-
Sterile Petri dishes
-
Mueller-Hinton Agar (MHA)
-
Bacterial strains
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Positive control antibiotic
-
Solvent control
Procedure:
-
Prepare Agar Plates:
-
Pour sterile molten MHA into Petri dishes and allow them to solidify.
-
-
Inoculate Plates:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dip a sterile cotton swab into the inoculum and streak the entire surface of the MHA plate to ensure a uniform lawn of bacterial growth.
-
-
Create Wells:
-
Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (typically 6-8 mm in diameter) in the agar.
-
-
Add Test Compound:
-
Carefully add a fixed volume (e.g., 50-100 µL) of the this compound solution into a well.
-
Add the positive control antibiotic and the solvent control to separate wells.
-
-
Incubation:
-
Allow the plates to stand for about 1-2 hours at room temperature to permit diffusion of the compound.
-
Incubate the plates in an inverted position at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
-
Protocol 3: MTT Cytotoxicity Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
-
Incubation:
-
Incubate the plate for 24-72 hours in a CO₂ incubator.
-
-
MTT Addition:
-
Add 10 µL of the MTT solution to each well.
-
Incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the compound concentration.
-
Visualizations
Caption: Workflow for antibacterial and cytotoxicity screening of this compound.
Caption: Putative antibacterial mechanisms of action for depsidones like this compound.
References
- 1. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mollicellins S-U, three new depsidones from <i>Chaetomium brasiliense</i> SD-596 with anti-MRSA activities - ProQuest [proquest.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Mollicellin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mollicellin A is a member of the depsidone class of natural products, which are known for their diverse biological activities. Depsidones, isolated from various fungal species, have garnered significant interest in drug discovery due to their potential as anticancer, antimicrobial, and antioxidant agents. This document provides detailed application notes and protocols for conducting in vitro cytotoxicity assays to evaluate the therapeutic potential of this compound and related compounds. The following protocols and data are based on established methodologies for assessing the cytotoxic effects of Mollicellin derivatives on various cancer cell lines. While specific cytotoxic data for this compound is not extensively available in the public domain, the provided information on other Mollicellin compounds serves as a strong proxy for designing and interpreting experiments with this compound.
Data Presentation
The cytotoxic activities of various Mollicellin compounds against a panel of human cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented. This data provides a comparative overview of the cytotoxic potential of the Mollicellin family of compounds.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Mollicellin B | HT-29 | Colorectal Adenocarcinoma | Not specified |
| Mollicellin F | HepG2 | Hepatocellular Carcinoma | 7.10[1] |
| Mollicellin G | HepG2 | Hepatocellular Carcinoma | 19.64 (µg/mL)[2] |
| HeLa | Cervical Carcinoma | 13.97 (µg/mL)[2] | |
| Mollicellin H | KB | Oral Epidermoid Carcinoma | Not specified |
| Mollicellin X | HepG2 | Hepatocellular Carcinoma | 11.69[1] |
| KB | Oral Epidermoid Carcinoma | Not specified | |
| General Mollicellins (V-X, R, C, E, H, N, F, B, M) | KB, HeLa, HepG2, HT-29, MCF-7 | Oral, Cervical, Liver, Colorectal, Breast Cancer | 4.79 - 92.11[1] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound (or other Mollicellin compounds)
-
Human cancer cell lines (e.g., HepG2, HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining
This assay is used to detect apoptosis, a form of programmed cell death. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.
Materials:
-
This compound
-
Human cancer cell lines
-
Culture medium, FBS, Penicillin-Streptomycin, Trypsin-EDTA
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period as described in the MTT assay protocol.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.
-
The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for MTT-based cytotoxicity assay.
Hypothetical Signaling Pathway for Mollicellin-Induced Apoptosis
Caption: Putative apoptosis signaling pathways.
References
Application Notes and Protocols: DPPH Radical Scavenging Assay for Mollicellin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mollicellin A belongs to the depsidone class of fungal metabolites, which are known for their diverse and potent biological activities.[1] Depsidones are polyphenolic compounds that have attracted significant interest from natural product chemists.[1][2] This document provides a detailed protocol for evaluating the antioxidant potential of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This widely used method is simple, rapid, and inexpensive for measuring the ability of a compound to act as a free radical scavenger or hydrogen donor.[3]
The principle of the DPPH assay is based on the reduction of the stable free radical DPPH, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine.[4] The color change, measured by a spectrophotometer, is proportional to the antioxidant capacity of the compound being tested.[4]
Experimental Protocols
Materials and Reagents
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
This compound (or test compound)
-
Ascorbic acid (or Trolox) as a positive control
-
Methanol (or ethanol), spectrophotometric grade
-
96-well microplates or spectrophotometer cuvettes
-
Micropipettes
-
Spectrophotometer (capable of reading absorbance at 517 nm)
-
Analytical balance
-
Vortex mixer
Preparation of Solutions
-
DPPH Stock Solution (1 mM):
-
Accurately weigh 39.4 mg of DPPH powder.
-
Dissolve in 100 mL of methanol in a volumetric flask.
-
Mix thoroughly and store in a light-protected container at 4°C.
-
-
DPPH Working Solution (0.1 mM):
-
Dilute the 1 mM DPPH stock solution 1:10 with methanol.
-
The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.2.[2]
-
Prepare this solution fresh daily and keep it protected from light.
-
-
Test Compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh the desired amount of this compound.
-
Dissolve in a suitable solvent (e.g., methanol, DMSO) to make a stock solution of known concentration.
-
-
Serial Dilutions of Test Compound:
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Positive Control Solution:
-
Prepare a stock solution and serial dilutions of a known antioxidant, such as ascorbic acid, in the same manner as the test compound.
-
Assay Procedure
-
Reaction Setup:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of this compound, the positive control, or the solvent (as a blank) to the respective wells.
-
-
Incubation:
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.[2]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[2]
-
Data Presentation and Analysis
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the DPPH solution with the solvent blank.
-
A_sample is the absorbance of the DPPH solution with the test compound or positive control.
The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH free radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[6] A linear regression analysis can be used to calculate the IC50 value from the resulting curve.[7]
Illustrative Data for Mollicellin O
The following table summarizes the reported antioxidant activity of Mollicellin O, a related depsidone.
| Compound | Assay | IC50 Value (µg/mL) | Reference |
| Mollicellin O | DPPH Radical Scavenging | 71.92 | [1][5] |
Visualizations
DPPH Assay Experimental Workflow
Caption: Experimental workflow for the DPPH radical scavenging assay.
Mechanism of DPPH Radical Scavenging
Caption: Antioxidant scavenges DPPH radical via hydrogen donation.
References
- 1. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mollicellin D | C21H21ClO6 | CID 152840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Mollicellin A in Antibacterial Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mollicellin A is a depsidone, a class of polyphenolic compounds produced by various fungi, notably from the genus Chaetomium.[1] Depsidones, including the various analogues of Mollicellin, have garnered significant interest in the scientific community for their diverse biological activities, with a particular focus on their potential as antibacterial agents. This document provides detailed application notes and experimental protocols for the investigation of this compound and its related compounds in antibacterial research. The information is intended to guide researchers in exploring the antibacterial potential of this class of natural products.
Data Presentation: Antibacterial Activity of Mollicellins
The following tables summarize the reported antibacterial activities of various Mollicellin analogues against a range of bacterial strains. The data is presented as either Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50), both measured in µg/mL.
Table 1: Antibacterial Activity of Mollicellin Analogues against Gram-Positive Bacteria
| Compound | Bacterial Strain | MIC (µg/mL) | IC50 (µg/mL) | Reference |
| Mollicellin H | Staphylococcus aureus ATCC29213 | - | 5.14 | [1][2][3] |
| Mollicellin H | Staphylococcus aureus N50 (MRSA) | - | 6.21 | [1][2][3] |
| Mollicellin S | Staphylococcus aureus | 6.25 - 12.5 | - | [4] |
| Mollicellin T | Staphylococcus aureus | 6.25 - 12.5 | - | [4] |
| Mollicellin U | Staphylococcus aureus | 6.25 - 12.5 | - | [4] |
| Mollicellin D | Staphylococcus aureus | 6.25 - 12.5 | - | [4] |
| Mollicellin H | Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25 - 12.5 | - | [4] |
| Mollicellin V | Bacillus cereus | 2 - 8 | - | [5] |
| Mollicellin W | Bacillus cereus | 2 - 8 | - | [5] |
| Mollicellin C | Bacillus cereus | 2 - 8 | - | [5] |
| Mollicellin D | Bacillus cereus | 2 - 8 | - | [5] |
| Mollicellin E | Bacillus cereus | 2 - 8 | - | [5] |
| Mollicellin F | Bacillus cereus | 2 - 8 | - | [5] |
| Mollicellin V | Bacillus subtilis | 2 - 8 | - | [5] |
| Mollicellin W | Bacillus subtilis | 2 - 8 | - | [5] |
| Mollicellin C | Bacillus subtilis | 2 - 8 | - | [5] |
| Mollicellin D | Bacillus subtilis | 2 - 8 | - | [5] |
| Mollicellin E | Bacillus subtilis | 2 - 8 | - | [5] |
| Mollicellin F | Bacillus subtilis | 2 - 8 | - | [5] |
| Mollicellin X | MRSA ATCC 33591 | 32 - 128 | - | [5] |
| Mollicellin Y | MRSA ATCC 33591 | 32 - 128 | - | [5] |
| Mollicellin C | MRSA ATCC 33591 | 32 - 128 | - | [5] |
| Mollicellin H | MRSA ATCC 33591 | 32 - 128 | - | [5] |
| Mollicellin B | MRSA ATCC 33591 | 32 - 128 | - | [5] |
Table 2: Antibacterial Activity of Mollicellin Analogues against Gram-Negative Bacteria
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Mollicellin V | Pseudomonas aeruginosa | 64 - 128 | [5] |
| Mollicellin W | Pseudomonas aeruginosa | 64 - 128 | [5] |
| Mollicellin R | Pseudomonas aeruginosa | 64 - 128 | [5] |
| Mollicellin C | Pseudomonas aeruginosa | 64 - 128 | [5] |
| Mollicellin H | Pseudomonas aeruginosa | 64 - 128 | [5] |
| Mollicellin M | Pseudomonas aeruginosa | 64 - 128 | [5] |
Experimental Protocols
The following protocols provide a general framework for assessing the antibacterial activity of this compound. It is recommended to optimize these protocols based on the specific bacterial strains and experimental conditions.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Further dilute the stock solution with sterile MHB to achieve a starting concentration for the serial dilution. The starting concentration should be at least 10 times the expected MIC.
-
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium in MHB overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Further dilute the bacterial suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Broth Microdilution Assay:
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the starting concentration of this compound to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (wells with bacteria and no this compound) and a negative control (wells with MHB only) on each plate.
-
-
Incubation and Reading:
-
Incubate the microtiter plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Visualizations
Biosynthetic Pathway of Mollicellins
The biosynthesis of Mollicellins is a complex process involving a series of enzymatic reactions. The following diagram illustrates a plausible biosynthetic pathway leading to the formation of the depsidone core structure of Mollicellins.[4][6][7][8]
References
- 1. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 25b550616d.clvaw-cdnwnd.com [25b550616d.clvaw-cdnwnd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Genome Mining and Biosynthetic Reconstitution of Fungal Depsidone Mollicellins Reveal a Dual Functional Cytochrome P450 for Ether Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Mollicellins in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific data for a compound designated "Mollicellin A." The following application notes and protocols are based on published studies of closely related depsidone compounds, namely Mollicellin G, Mollicellin H, and Mollicellin I, isolated from the endophytic fungus Chaetomium sp.[1][2][3][4]. These protocols provide a framework for the investigation of novel compounds, such as other Mollicellins, in cancer cell line studies.
Introduction
Mollicellins are a class of depsidones, which are fungal secondary metabolites that have demonstrated a range of biological activities, including antibacterial and cytotoxic effects[1][2][3][4]. This document provides an overview of the cytotoxic activity of select Mollicellin compounds against human cancer cell lines and details the experimental protocols for evaluating the anti-cancer properties of such compounds. The methodologies described herein are standard assays for determining cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Data Presentation: Cytotoxicity of Mollicellin Analogs
The following table summarizes the reported 50% inhibitory concentration (IC50) values for Mollicellin G, Mollicellin H, and Mollicellin I in two human cancer cell lines, hepatocellular carcinoma (HepG2) and cervical cancer (HeLa).
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Mollicellin G | HepG2 | 19.64 | [1][2][3][4] |
| HeLa | 13.97 | [1][2][3][4] | |
| Mollicellin H | HepG2 | 6.83 | [4] |
| HeLa | >50 | [4] | |
| Mollicellin I | HepG2 | >50 | [4] |
| HeLa | 21.35 | [4] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HepG2, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compound (e.g., Mollicellin) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability versus the log of the compound concentration.
MTT Assay Experimental Workflow
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations (including a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Apoptosis Assay Workflow
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Cell Cycle Analysis Workflow
Hypothetical Signaling Pathway Affected by a Novel Anti-Cancer Compound
The following diagram illustrates a common signaling pathway implicated in cancer cell proliferation and survival. Investigation into how a novel compound like a Mollicellin might modulate such a pathway would be a critical step in understanding its mechanism of action. Key proteins in this pathway, such as Akt, mTOR, and cyclins, can be analyzed by western blotting.
Hypothetical PI3K/Akt/mTOR Pathway Modulation
References
- 1. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Genome Mining for Mollicellin Biosynthetic Gene Clusters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to identifying and characterizing Mollicellin biosynthetic gene clusters (BGCs) through genome mining and heterologous expression. Mollicellins are a class of depsidone polyketides with diverse biological activities, making their BGCs a key target for natural product discovery and bioengineering.
Introduction to Mollicellins and their Biosynthesis
Mollicellins belong to the depsidone family of polyketides, which are characterized by a dibenzofuran-1-one core structure. Their biosynthesis is orchestrated by a dedicated biosynthetic gene cluster (BGC) that encodes all the necessary enzymes for their production. The core of the BGC is typically a non-reducing polyketide synthase (NR-PKS), which is responsible for assembling the polyketide backbone. Subsequent modifications by tailoring enzymes, such as cytochrome P450 monooxygenases, decarboxylases, and prenyltransferases, lead to the formation of the final complex structures of the various mollicellin derivatives.[1]
Application Notes: A Strategic Workflow
The discovery and characterization of novel Mollicellin BGCs follow a structured workflow that integrates bioinformatics, molecular biology, and analytical chemistry. This process allows for the targeted identification of BGCs in fungal genomes and their subsequent functional validation through heterologous expression in a well-characterized host organism.
Stage 1: Bioinformatic Identification of Candidate BGCs
The initial step involves the computational analysis of fungal genomic data to identify putative secondary metabolite BGCs.
Key Tools and Databases:
-
antiSMASH (antibiotics & Secondary Metabolite Analysis Shell): A powerful and widely used web server and standalone tool for the automatic identification, annotation, and analysis of secondary metabolite BGCs in bacterial and fungal genomes.
-
SMURF (Secondary Metabolite Unknown Regions Finder): A tool specifically designed for the identification of BGCs in fungal genomes.
-
MIBiG (Minimum Information about a Biosynthetic Gene Cluster): A public repository for BGCs of known function, which serves as a valuable reference for comparative analysis.
Protocol 1: Genome Mining for Mollicellin BGCs using antiSMASH
-
Input Data: Obtain the genomic DNA sequence of the fungus of interest in FASTA format.
-
Access antiSMASH: Navigate to the antiSMASH web server or use a local installation.
-
Job Submission: Upload the fungal genome sequence and select the appropriate taxonomic domain (Fungi).
-
Analysis: Initiate the analysis. antiSMASH will predict the locations of BGCs and annotate the genes within them, including the core biosynthetic enzymes (e.g., PKS, NRPS), tailoring enzymes, and regulatory proteins.
-
Candidate Selection: Examine the antiSMASH output for BGCs containing a non-reducing polyketide synthase (NR-PKS). Depsidone BGCs, including those for mollicellins, are a subclass of polyketides. Look for the presence of key tailoring enzymes such as cytochrome P450s, which are often involved in the oxidative cyclization to form the depsidone core.
-
Comparative Analysis: Compare the candidate BGCs with known depsidone and mollicellin BGCs in the MIBiG database to assess their novelty and potential to produce new compounds.
Stage 2: Heterologous Expression of the Candidate BGC
Once a promising candidate BGC is identified, the next step is to functionally express it in a heterologous host to confirm its product. Aspergillus nidulans is a commonly used and effective host for expressing fungal BGCs.[2][3][4][5]
Protocol 2: Heterologous Expression of a Mollicellin BGC in Aspergillus nidulans
This protocol is based on the successful reconstitution of a mollicellin BGC from Ovatospora sp. in Aspergillus nidulans A1145.[1][6]
-
Gene Amplification: Amplify the individual genes of the identified mollicellin BGC from the genomic DNA of the source organism using high-fidelity DNA polymerase.
-
Vector Construction: Clone the amplified genes into suitable A. nidulans expression vectors. This often involves yeast-based homologous recombination (e.g., using the pYFAC vector series) to assemble the entire BGC into one or more plasmids.[2] The genes can be placed under the control of an inducible promoter, such as the alcA promoter, to control their expression.[4]
-
Protoplast Transformation: Prepare protoplasts of the A. nidulans host strain (e.g., A1145) and transform them with the expression constructs.[6]
-
Selection and Verification: Select for successful transformants using auxotrophic markers on the expression vectors. Verify the integration and presence of the BGC genes in the A. nidulans genome using PCR.
-
Cultivation and Induction: Cultivate the recombinant A. nidulans strains in a suitable fermentation medium. Induce the expression of the BGC genes at the appropriate time (e.g., by adding an inducer for the alcA promoter).
-
Metabolite Extraction: After a suitable incubation period, extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).
Stage 3: Metabolic Analysis and Structure Elucidation
The final stage involves the chemical analysis of the extracts from the recombinant fungus to identify the produced mollicellins.
Protocol 3: Analysis of Mollicellin Production
-
Chromatographic Profiling: Analyze the crude extracts using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) to compare the metabolic profiles of the recombinant strain with a control strain (harboring an empty vector).
-
Mass Spectrometry: Use High-Resolution Mass Spectrometry (HRMS) to determine the exact masses of the novel peaks observed in the recombinant strain's profile, allowing for the prediction of elemental compositions.
-
Purification: Purify the novel compounds of interest from a large-scale culture using chromatographic techniques such as silica gel column chromatography and preparative HPLC.
-
Structure Elucidation: Determine the chemical structures of the purified compounds using Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC, HSQC) and comparison with known mollicellin structures.
Data Presentation
While specific production titers for heterologously expressed mollicellins are not widely reported in the literature, the functional characterization of the BGC from Ovatospora sp. SCSIO SY280D provides valuable qualitative data on the genes involved.[1]
| Gene | Proposed Function | Key Domain(s) |
| molA | Non-reducing polyketide synthase (NR-PKS) | KS, AT, PT, ACP, TE |
| molB | Cytochrome P450 monooxygenase | P450 |
| molC | Decarboxylase | - |
| molD | Aromatic prenyltransferase | Prenyltransferase |
| molE | MFS transporter | - |
| molR | Pathway-specific transcription factor | Zn(II)2Cys6 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for genome mining and characterization of Mollicellin BGCs.
Regulation of a Fungal Biosynthetic Gene Cluster
References
- 1. Genome Mining and Biosynthetic Reconstitution of Fungal Depsidone Mollicellins Reveal a Dual Functional Cytochrome P450 for Ether Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterologous Expression of Fungal Biosynthetic Pathways in Aspergillus nidulans Using Episomal Vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient System for Heterologous Expression of Secondary Metabolite Genes in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus nidulans as a Heterologous Host - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heterologous Expression of Mollicellin A Biosynthetic Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mollicellins are a class of depsidone natural products produced by various fungi, exhibiting a range of biological activities, including antimicrobial and cytotoxic properties. The elucidation and engineering of their biosynthetic pathways are of significant interest for the discovery of novel therapeutic agents. Heterologous expression of the responsible biosynthetic gene clusters (BGCs) in well-characterized host organisms is a powerful strategy to overcome challenges associated with the native producers, such as slow growth, low yields, or genetic intractability. This document provides detailed application notes and protocols for the heterologous expression of the Mollicellin A biosynthetic gene cluster, primarily based on the successful reconstitution of a mollicellin BGC from Ovatospora sp. SCSIO SY280D in Aspergillus nidulans A1145.[1]
Data Presentation
While specific quantitative yields for this compound from heterologous expression systems are not extensively reported in the available literature, data from the heterologous production of other fungal secondary metabolites in Aspergillus nidulans can provide a reference for expected production levels. The following table summarizes the yield of asperfuranone, an azaphilone secondary metabolite, achieved through heterologous expression in A. nidulans.
| Compound | Heterologous Host | Native Organism | Promoter System | Yield (mg/L) | Reference |
| Asperfuranone | Aspergillus nidulans | Aspergillus terreus | alcA(p) | 6.87 ± 0.85 | (Oakley et al., 2013) |
This compound Biosynthetic Pathway
The biosynthesis of this compound is orchestrated by a set of enzymes encoded within a dedicated gene cluster. The key enzymes and their proposed functions in the pathway are outlined below.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow
The overall workflow for the heterologous expression of the this compound biosynthetic gene cluster is depicted below.
Caption: General workflow for heterologous expression.
Experimental Protocols
Protocol 1: Construction of Expression Vectors for this compound Biosynthesis
This protocol describes the cloning of the this compound biosynthetic genes into AMA1-based pYFAC vectors for expression in Aspergillus nidulans.
Materials:
-
High-fidelity DNA polymerase
-
Restriction enzymes (as required for your cloning strategy)
-
T4 DNA ligase
-
pYFAC series expression vectors (containing appropriate selection markers)
-
Chemically competent E. coli DH5α
-
LB agar plates with appropriate antibiotics
-
Plasmid miniprep kit
-
Genomic DNA from Ovatospora sp. SCSIO SY280D
-
Gene-specific primers for molE, molF, molG, molH
Procedure:
-
Primer Design: Design primers for the amplification of the coding sequences of molE, molF, molG, and molH from the genomic DNA of Ovatospora sp. SCSIO SY280D. Incorporate appropriate restriction sites for cloning into the pYFAC vectors.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify each gene from the biosynthetic cluster.
-
Vector and Insert Preparation: Digest the pYFAC vectors and the PCR products with the corresponding restriction enzymes. Purify the digested vector and inserts using a gel extraction kit.
-
Ligation: Ligate the digested gene fragments into the corresponding pYFAC vectors using T4 DNA ligase.
-
Transformation into E. coli: Transform the ligation mixtures into chemically competent E. coli DH5α cells and plate on LB agar containing the appropriate antibiotic for selection.
-
Plasmid Verification: Isolate plasmid DNA from the resulting colonies using a miniprep kit and verify the correct insertion of the genes by restriction digestion and Sanger sequencing.
Protocol 2: Protoplast Transformation of Aspergillus nidulans
This protocol details the preparation and transformation of A. nidulans protoplasts.
Materials:
-
Aspergillus nidulans A1145
-
Minimal medium (MM) agar plates
-
Liquid MM
-
Lysing enzyme from Trichoderma harzianum
-
Osmotic stabilizer (e.g., 1.2 M MgSO₄ or 0.6 M KCl)
-
PEG-CaCl₂ solution (40% PEG 4000, 50 mM CaCl₂)
-
STC buffer (1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂)
-
Regeneration agar (MM with 1.2 M sorbitol and appropriate selective agents)
Procedure:
-
Spore Inoculation: Inoculate A. nidulans A1145 spores into liquid MM and incubate at 37°C with shaking for 16-18 hours.
-
Mycelia Harvest: Harvest the mycelia by filtration through Miracloth and wash with osmotic stabilizer.
-
Protoplast Formation: Resuspend the mycelia in a solution of lysing enzyme in the osmotic stabilizer and incubate at 30°C with gentle shaking for 2-4 hours. Monitor protoplast formation microscopically.
-
Protoplast Purification: Separate the protoplasts from the mycelial debris by filtering through sterile glass wool. Pellet the protoplasts by centrifugation and wash twice with STC buffer.
-
Transformation: Resuspend the protoplasts in STC buffer. Add the expression plasmids (approximately 5-10 µg of each) to the protoplast suspension. Add PEG-CaCl₂ solution and incubate at room temperature for 20 minutes.
-
Plating and Regeneration: Add liquid regeneration agar to the transformation mixture, mix gently, and pour onto regeneration agar plates containing the appropriate selective agents.
-
Incubation: Incubate the plates at 37°C for 2-4 days until transformants appear.
Protocol 3: Analysis of Mollicellin Production by LC-MS/MS
This protocol outlines the extraction and analysis of secondary metabolites from A. nidulans cultures.
Materials:
-
A. nidulans transformants and wild-type control
-
Liquid culture medium (e.g., Czapek-Dox)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Methanol (LC-MS grade)
-
LC-MS/MS system with a C18 column
Procedure:
-
Cultivation: Inoculate the A. nidulans transformants and the wild-type strain into liquid culture medium and incubate at 30°C with shaking for 5-7 days.
-
Extraction: Separate the mycelia from the culture broth by filtration. Extract the culture broth three times with an equal volume of ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure. Extract the mycelia with methanol.
-
Sample Preparation: Dissolve the crude extracts in methanol and filter through a 0.22 µm syringe filter.
-
LC-MS/MS Analysis: Inject the prepared samples into the LC-MS/MS system. Use a gradient elution with water and acetonitrile (both containing 0.1% formic acid) on a C18 column.
-
Data Analysis: Analyze the data by comparing the chromatograms of the transformants with the wild-type control. Look for new peaks in the transformants that correspond to the expected mass of this compound and its derivatives. Confirm the identity of the compounds by comparing their retention times and MS/MS fragmentation patterns with authentic standards if available.
References
Troubleshooting & Optimization
Navigating the Labyrinth of Mollicellin A Purification: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The purification of Mollicellin A, a depsidone secondary metabolite from fungal sources such as Chaetomium species, presents a unique set of challenges that can impede research and development efforts. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the extraction, separation, and crystallization of this compound, enabling researchers to streamline their purification workflows and obtain high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps and common challenges in extracting this compound from fungal cultures?
A1: The initial extraction of this compound typically involves the use of methanol from the fungal mycelium, followed by liquid-liquid partitioning with solvents of varying polarities, such as ethyl acetate, to enrich the depsidone fraction.[1][2] A primary challenge is the co-extraction of a complex mixture of other secondary metabolites, including other Mollicellin derivatives and structurally related depsidones, which can complicate downstream purification.
Q2: I am observing low yields of this compound in my crude extract. What could be the cause?
A2: Low yields can stem from several factors. Inefficient extraction from the fungal biomass is a common issue. Ensure thorough homogenization of the mycelium to maximize solvent exposure. Additionally, the choice of extraction solvent is critical; while methanol is widely used, the polarity should be optimized for your specific fungal strain and culture conditions. Another consideration is the potential degradation of this compound during extraction if conditions are not optimal.
Q3: My partially purified this compound sample shows signs of degradation. What are the likely causes and how can I prevent this?
A3: Depsidones can be susceptible to degradation under certain conditions. Exposure to harsh pH (either strongly acidic or basic), high temperatures, and prolonged exposure to light can lead to the breakdown of the molecule. It is advisable to work at neutral or slightly acidic pH, maintain low temperatures throughout the purification process, and protect samples from direct light. The specific degradation kinetics for this compound are not well-documented, but forced degradation studies on similar compounds suggest that hydrolysis of the ester linkage in the depsidone core is a potential degradation pathway.[3][4][5]
Q4: What are the most effective chromatographic techniques for purifying this compound?
A4: A multi-step chromatographic approach is generally required to achieve high purity. Initial purification is often performed using column chromatography with silica gel as the stationary phase.[1] This is effective for separating compounds based on polarity. For finer separation of structurally similar Mollicellin analogs, size-exclusion chromatography using Sephadex LH-20 is commonly employed.[1] The final polishing step often involves preparative High-Performance Liquid Chromatography (HPLC), typically using a C18 reversed-phase column.[6]
Troubleshooting Guide
Chromatography-Related Issues
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Poor separation of this compound from other Mollicellin derivatives on silica gel column. | The solvent system lacks the required selectivity. Co-eluting impurities have very similar polarities to this compound. | - Optimize the mobile phase: Employ a gradient elution with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane or dichloromethane in methanol).- Try a different stationary phase: Consider using alumina or a bonded-phase silica gel for alternative selectivity.- Fractionate more finely: Collect smaller fractions from the column to improve the resolution between closely eluting peaks. |
| This compound is precipitating on the HPLC column. | The solubility of this compound in the mobile phase is low. The sample is too concentrated. | - Adjust mobile phase composition: Increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to enhance solubility.- Decrease sample concentration: Dilute the sample in a solvent that is compatible with the mobile phase before injection.- Increase column temperature: A modest increase in column temperature can sometimes improve solubility. |
| Broad or tailing peaks in HPLC chromatogram. | Secondary interactions between this compound and the stationary phase. Column overloading. Poor sample solvent. | - Add a modifier to the mobile phase: A small amount of an acidic modifier like formic acid or trifluoroacetic acid can suppress the ionization of phenolic hydroxyl groups and improve peak shape.- Reduce injection volume or sample concentration. - Ensure the sample is dissolved in the mobile phase or a weaker solvent. |
Crystallization-Related Issues
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Difficulty in inducing crystallization of purified this compound. | The compound is amorphous or an oil. Presence of impurities inhibiting crystal lattice formation. The solvent system is not optimal for crystallization. | - Test a variety of solvent systems: Use a combination of a good solvent (in which this compound is soluble) and a poor solvent (in which it is less soluble) to induce slow precipitation. Common solvents to test include methanol, ethanol, acetone, ethyl acetate, and hexane.[7][8]- Seeding: Introduce a small crystal of this compound (if available) to the supersaturated solution to initiate crystal growth.- Slow evaporation: Allow the solvent to evaporate slowly from a saturated solution.- Ensure high purity: The presence of even small amounts of impurities can significantly hinder crystallization. Consider an additional purification step. |
| Formation of very small or needle-like crystals. | Rapid crystallization. | - Slow down the crystallization process: Reduce the rate of cooling or the rate of anti-solvent addition.[7] |
Experimental Protocols & Workflows
General Purification Workflow for this compound
The following diagram illustrates a typical workflow for the purification of this compound from a fungal culture.
Caption: A generalized workflow for the purification of this compound.
Logical Troubleshooting Flow for Poor HPLC Separation
This diagram outlines a logical approach to troubleshooting poor separation during the HPLC purification of this compound.
Caption: A decision-making workflow for HPLC troubleshooting.
References
- 1. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Overcoming Low Yield of Mollicellin A
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low Mollicellin A yield from Chaetomium species.
Section 1: Frequently Asked Questions (FAQs)
Q1: My Chaetomium culture shows good biomass, but the this compound yield is negligible. What are the initial steps to troubleshoot this?
A1: When biomass is high but target metabolite yield is low, the issue often lies in the culture conditions not being optimal for secondary metabolism. Fungal growth (primary metabolism) and the production of specialized compounds like this compound (secondary metabolism) are often triggered by different environmental cues.
Initial Troubleshooting Steps:
-
Verify Culture Purity: Ensure your Chaetomium culture is not contaminated. Contaminants can compete for nutrients and alter the culture environment.
-
Confirm Culture Medium: Double-check the composition of your fermentation medium. Secondary metabolism is highly sensitive to nutrient availability, especially carbon and nitrogen sources.
-
Optimize pH: The pH of the culture medium is critical. For Chaetomium globosum, optimal growth and production of other secondary metabolites often occur at a neutral pH.[1][2]
-
Review Incubation Time: this compound production might be growth-phase dependent. Implement a time-course study to harvest and analyze samples at different time points (e.g., every 2-3 days) to identify the peak production window.
Q2: What is the "One Strain, Many Compounds" (OSMAC) approach, and how can it help increase this compound yield?
A2: The OSMAC approach is a systematic method to induce the production of cryptic or low-level secondary metabolites by cultivating a single fungal strain under a variety of different conditions.[3][4][5] Many of the biosynthetic gene clusters (BGCs) that produce secondary metabolites are "silent" or expressed at very low levels under standard laboratory conditions.[3][6] The OSMAC strategy aims to activate these silent BGCs by altering cultivation parameters.[6]
This approach is highly effective because modifying factors like media composition, temperature, pH, aeration, and co-culturing can trigger different metabolic pathways.[7][8] For this compound, applying the OSMAC approach can help identify a unique set of conditions that specifically enhance its biosynthetic pathway.
Q3: Can chemical elicitors or epigenetic modifiers be used to enhance this compound production?
A3: Yes, both are powerful strategies.
-
Chemical Elicitors: These are compounds that induce a stress response in the fungus, which can trigger the production of secondary metabolites as a defense mechanism.[9][10] Examples include salts (e.g., NaBr, sea salt) or sub-lethal concentrations of antibiotics.[6]
-
Epigenetic Modifiers: These substances alter gene expression without changing the DNA sequence itself. Histone Deacetylase (HDAC) inhibitors, for example, can "unlock" silent gene clusters. Deleting an HDAC gene in Chaetomium olivaceum has been shown to activate secondary metabolite production.[11] This suggests that using HDAC inhibitors could be a viable strategy for enhancing this compound yield.
Section 2: Troubleshooting Guides
This section provides structured guidance for specific experimental problems.
Problem 1: Inconsistent this compound Yield Between Fermentation Batches
-
Potential Cause 1: Inoculum Variability. The age, concentration, and physiological state of the fungal spores or mycelium used for inoculation can significantly impact fermentation outcomes.
-
Solution: Standardize your inoculum preparation. Develop a strict protocol for spore harvesting or mycelial culture propagation, ensuring a consistent quantity and quality of the inoculum for each batch.
-
-
Potential Cause 2: Minor Variations in Media Preparation. Small deviations in the weight of components, water quality, or final pH can lead to significant differences in secondary metabolite production.
-
Solution: Prepare a large batch of basal medium to be used across multiple experiments. Calibrate pH meters before each use. Use high-purity water (e.g., Milli-Q).
-
-
Potential Cause 3: Inconsistent Physical Parameters. Fluctuations in temperature, shaking speed (aeration), or light exposure can affect fungal metabolism.
-
Solution: Use calibrated incubators and shakers. Document all parameters for each run. To rule out light as a variable, conduct fermentations in the dark unless light is a known inducing factor.
-
Problem 2: Low Yield After Implementing the OSMAC Approach
-
Potential Cause 1: Insufficient Range of Conditions Tested. The initial set of OSMAC conditions may not have included the specific triggers for the this compound biosynthetic pathway.
-
Potential Cause 2: Sub-optimal Elicitor Concentration or Timing. The chosen elicitors might be ineffective, or their concentration and time of addition could be incorrect.
-
Solution: Perform a dose-response and time-course experiment for each elicitor. Test a range of concentrations and add the elicitor at different growth phases (e.g., early-log, mid-log, stationary phase).[12]
-
-
Potential Cause 3: Co-culture Antagonism. If using co-culture techniques, the partner microorganism might be inhibiting Chaetomium growth or this compound production.
-
Solution: Screen several different co-culture partners (e.g., different bacteria or fungi).[13] Monitor the growth of both microorganisms throughout the fermentation to understand their interaction dynamics.
-
Section 3: Experimental Protocols & Data
Protocol 1: Systematic OSMAC Approach for Yield Enhancement
This protocol outlines a structured experiment to identify optimal culture conditions for this compound production.
-
Inoculum Preparation:
-
Grow Chaetomium sp. on Potato Dextrose Agar (PDA) plates for 7-10 days at 25°C.
-
Harvest spores by flooding the plate with sterile water containing 0.05% Tween 80 and gently scraping the surface.
-
Adjust the spore suspension concentration to 1 x 10^6 spores/mL using a hemocytometer.
-
-
Media Preparation (Example Set):
-
Prepare a minimum of six different media types. See Table 1 for examples.
-
For solid media, use 50 g of substrate (e.g., rice) and 50 mL of deionized water in 250 mL flasks. Autoclave.
-
For liquid media, prepare and autoclave the broths.
-
-
Inoculation and Incubation:
-
Inoculate each flask with 1 mL of the standardized spore suspension.
-
Incubate all flasks at 25°C for 21 days. Use a shaker at 150 rpm for liquid cultures.
-
-
Extraction and Analysis:
-
For solid cultures, chop the agar/rice medium and extract twice with an equal volume of ethyl acetate.
-
For liquid cultures, partition the broth twice with an equal volume of ethyl acetate.
-
Combine the organic extracts, dry with anhydrous sodium sulfate, and evaporate to dryness.
-
Analyze the crude extract yield and quantify this compound concentration using HPLC-UV/MS.
-
Data Presentation
Table 1: Example OSMAC Media Conditions and Hypothetical Yields
| Media Type | Composition | This compound Yield (mg/L) | Biomass (g/L, dry wt.) |
| PDB | Potato Dextrose Broth (Standard) | 5.2 | 12.5 |
| MEA | Malt Extract Agar | 15.8 | 10.1 |
| Rice | Solid Rice Medium | 35.1 | N/A |
| PDB + Sea Salt | PDB + 3% Sea Salt | 22.4 | 11.8 |
| Czapek-Dox | Sucrose, NaNO₃, mineral salts | 2.1 | 14.2 |
| Oatmeal Agar | Oatmeal, Agar | 18.9 | N/A |
Note: Data is illustrative. Actual yields will vary.
Section 4: Visualizations
Diagrams of Workflows and Pathways
The following diagrams illustrate key experimental and logical workflows for troubleshooting and enhancing this compound production.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Experimental workflow for the OSMAC approach.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Genome mining and OSMAC strategies unveil diverse secondary metabolites from the endophytic fungus Diaporthe kyushuensis ZMU-48-1 with antifungal activity [frontiersin.org]
- 7. addi.ehu.es [addi.ehu.es]
- 8. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijhst.ut.ac.ir [ijhst.ut.ac.ir]
- 11. Activation of secondary metabolite gene clusters in Chaetomium olivaceum via the deletion of a histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Dual Induction of New Microbial Secondary Metabolites by Fungal Bacterial Co-cultivation [frontiersin.org]
Technical Support Center: Optimizing Fungal Culture Conditions for Mollicellin A Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Mollicellin A from fungal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which fungal species are known to produce it?
This compound belongs to the depsidone class of polyketide secondary metabolites. Depsidones are known for their diverse and potent biological activities.[1] Species of the fungal genus Chaetomium are known producers of various mollicellins.[2][3][4][5][6] For instance, mollicellins O-R have been isolated from the endophytic fungus Chaetomium sp. Eef-10.[3][7]
Q2: What are the key culture parameters to consider for optimizing this compound production?
The production of secondary metabolites like this compound is highly influenced by several culture parameters. Key factors to optimize include:
-
Media Composition: Carbon and nitrogen sources are critical for both fungal growth and secondary metabolite biosynthesis.[8][9][10][11]
-
pH: The pH of the culture medium can significantly impact enzyme activity and nutrient uptake.
-
Temperature: Fungal growth and enzyme kinetics are temperature-dependent.
-
Aeration and Agitation: Adequate oxygen supply is crucial for the growth of aerobic fungi and the production of many secondary metabolites.
-
Fermentation Time: The production of secondary metabolites often occurs during specific growth phases.
Q3: What is the general biosynthetic pathway for this compound?
This compound, being a depsidone, is synthesized through a polyketide pathway. Recent studies on the biosynthesis of mollicellins have identified a gene cluster containing genes for a non-reducing polyketide synthase (NR-PKS), a cytochrome P450 monooxygenase, a decarboxylase, and an aromatic prenyltransferase.[12][13] The P450 enzyme is bifunctional, catalyzing both the crucial ether linkage formation that creates the depsidone ring structure and a subsequent hydroxylation. The decarboxylase and prenyltransferase are involved in tailoring the molecule.[12][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no this compound production | Suboptimal culture medium | - Systematically evaluate different carbon sources (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate). - Optimize the carbon-to-nitrogen (C/N) ratio, as this can significantly influence secondary metabolite production.[8][14] |
| Inappropriate pH of the medium | - The optimal pH for the production of other secondary metabolites in Chaetomium globosum has been found to be around neutral (pH 7.0).[15] - Test a range of pH values (e.g., 5.0, 6.0, 7.0, 8.0) to determine the optimum for this compound production. | |
| Incorrect incubation temperature | - Different Chaetomium species have varying optimal growth temperatures. - Evaluate a temperature range (e.g., 20°C, 25°C, 30°C) to find the optimal temperature for this compound biosynthesis. | |
| Insufficient aeration or agitation | - Ensure adequate oxygen supply by adjusting the agitation speed and aeration rate in the fermenter. - For shake flask cultures, use baffled flasks and optimize the culture volume to surface area ratio. | |
| Incorrect fermentation time | - Perform a time-course study to determine the optimal harvest time. Secondary metabolite production often peaks in the stationary phase of fungal growth.[16][17][18] | |
| Difficulty in extracting this compound | Inefficient extraction solvent | - Mollicellins have been successfully extracted from fungal cultures using solvents like methanol and ethyl acetate.[3] - Perform a sequential extraction with solvents of increasing polarity to optimize recovery. |
| Presence of interfering compounds | - Pre-treat the fungal biomass or culture filtrate to remove highly polar or non-polar impurities before the main extraction. - Consider using solid-phase extraction (SPE) for sample clean-up. | |
| Inaccurate quantification of this compound | Poor chromatographic separation | - Optimize the HPLC mobile phase composition and gradient to achieve good resolution of the this compound peak from other metabolites. - Use a C18 column, which is commonly used for the separation of such compounds.[19][20] |
| Lack of a pure standard | - If a commercial standard for this compound is unavailable, it may need to be purified and its structure confirmed by NMR and mass spectrometry for use as a reference standard. | |
| Matrix effects | - Validate the HPLC method for linearity, accuracy, and precision using spiked samples to account for any matrix effects from the culture extract.[20] |
Quantitative Data on Culture Conditions
While specific quantitative data for this compound production is limited in publicly available literature, the following tables provide guidance based on studies of closely related depsidones and general principles for secondary metabolite production in Chaetomium and other fungi.
Table 1: Effect of pH on Secondary Metabolite Production in Chaetomium globosum
| pH | Relative Mycelial Growth (%) | Relative Chaetoglobosin C Production (%) |
| 4.3 | 60 | Not Detected |
| 5.2 | 85 | Not Detected |
| 6.1 | 95 | Low |
| 7.0 | 100 | 100 |
| 7.9 | 90 | Low |
| 9.4 | 50 | Not Detected |
Data adapted from a study on Chaetoglobosin C production by Chaetomium globosum, which suggests a neutral pH is optimal.[15]
Table 2: General Recommendations for Optimizing Culture Media
| Nutrient | Examples | Typical Concentration Range (g/L) | Notes |
| Carbon Source | Glucose, Sucrose, Maltose, Starch | 20 - 100 | The choice of carbon source can significantly affect the yield of secondary metabolites.[9][11] |
| Nitrogen Source | Yeast Extract, Peptone, Tryptone, (NH₄)₂SO₄ | 5 - 20 | Organic nitrogen sources often support robust growth and secondary metabolite production.[9][11] |
| C/N Ratio | - | 10:1 to 80:1 | This ratio is a critical parameter to optimize for shifting metabolism towards secondary metabolite production.[8][14] |
| Minerals | KH₂PO₄, K₂HPO₄, MgSO₄·7H₂O, FeSO₄·7H₂O | 0.5 - 5 | Essential for various cellular functions and enzyme activities. |
Experimental Protocols
Protocol 1: Fungal Culture for this compound Production
-
Inoculum Preparation:
-
Grow the Chaetomium producing strain on Potato Dextrose Agar (PDA) plates for 7-10 days at 25°C.
-
Aseptically cut out agar plugs (approximately 1 cm²) from the growing edge of the colony.
-
-
Seed Culture:
-
Inoculate a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB) with three agar plugs.
-
Incubate at 25°C on a rotary shaker at 150 rpm for 3-5 days.
-
-
Production Culture:
-
Inoculate a 1 L Erlenmeyer flask containing 200 mL of the optimized production medium with 10% (v/v) of the seed culture.
-
Incubate under the optimized conditions of temperature, pH, and agitation for the predetermined fermentation time.
-
Protocol 2: Extraction of this compound
-
Separation of Biomass and Supernatant:
-
Harvest the fermentation broth and separate the mycelial biomass from the culture filtrate by vacuum filtration.
-
-
Extraction from Mycelium:
-
The collected mycelium is freeze-dried and then ground to a fine powder.
-
Extract the powdered mycelium with methanol (3 x 100 mL) using sonication.
-
Combine the methanol extracts and evaporate to dryness under reduced pressure.
-
-
Extraction from Supernatant:
-
Extract the culture filtrate with an equal volume of ethyl acetate (3 x 200 mL) in a separatory funnel.
-
Combine the ethyl acetate layers and evaporate to dryness under reduced pressure.
-
-
Sample Preparation for Analysis:
-
Dissolve the dried extracts from both the mycelium and supernatant in a known volume of methanol for HPLC analysis.
-
Protocol 3: Quantification of this compound by HPLC-DAD
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would be to start with a low percentage of B, and gradually increase it over 20-30 minutes to elute compounds of increasing hydrophobicity. An example gradient is: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Diode Array Detector (DAD) monitoring at a wavelength where this compound has maximum absorbance (e.g., around 254 nm and 280 nm, to be determined by UV-Vis scan of a purified sample).
-
-
Quantification:
-
Prepare a calibration curve using a purified and quantified standard of this compound.
-
Inject the prepared extracts and quantify the amount of this compound by comparing the peak area to the calibration curve.
-
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: General experimental workflow for this compound production and analysis.
References
- 1. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the depsidone gene cluster reveals etherification, decarboxylation and multiple halogenations as tailoring steps in depsidone assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. primescholars.com [primescholars.com]
- 9. Carbon and Nitrogen Sources Influence Parasitic Responsiveness in Trichoderma atroviride NI-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. "Influence of the Different Carbon and Nitrogen Sources on the Producti" by Shatha Ali Shafiq, Afrah Fahad Abdulkareem et al. [bsj.uobaghdad.edu.iq]
- 12. Genome Mining and Biosynthetic Reconstitution of Fungal Depsidone Mollicellins Reveal a Dual Functional Cytochrome P450 for Ether Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scholars@Duke publication: Depside and Depsidone Synthesis in Lichenized Fungi Comes into Focus through a Genome-Wide Comparison of the Olivetoric Acid and Physodic Acid Chemotypes of <i>Pseudevernia furfuracea</i>. [scholars.duke.edu]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Investigation of Pharmacologically Important Polyphenolic Secondary Metabolites in Plant-based Food Samples Using HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and validation of HPLC-DAD-CAD-MS(3) method for qualitative and quantitative standardization of polyphenols in Agrimoniae eupatoriae herba (Ph. Eur) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mollicellin A Extraction
Welcome to the technical support center for the efficient extraction of Mollicellin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a type of depsidone, a class of polyphenolic secondary metabolites.[1][2] Its primary producers are various species of fungi belonging to the genus Chaetomium, notably Chaetomium sp. Eef-10 and Chaetomium brasiliense.[3][4] These fungi can be isolated from various environments, including as endophytes from plants like Eucalyptus exserta.[3]
Q2: What are the general steps involved in the extraction and purification of this compound?
The general workflow for obtaining pure this compound involves three main stages:
-
Fungal Fermentation: Culturing the Chaetomium species under controlled conditions to promote the biosynthesis of this compound. This can be done through solid-state or liquid fermentation.
-
Solvent Extraction: Utilizing organic solvents to extract the crude mixture of metabolites, including this compound, from the fungal biomass or culture medium.
-
Chromatographic Purification: Separating this compound from other co-extracted compounds using techniques like column chromatography and High-Performance Liquid Chromatography (HPLC).[3][4]
Q3: Which solvents are most effective for extracting this compound?
Methanol and ethyl acetate are the most commonly reported solvents for the extraction of mollicellins and other depsidones from Chaetomium cultures.[2][3] The choice of solvent can significantly impact the extraction efficiency of polyphenolic compounds. The polarity of the solvent plays a crucial role, and often a combination of solvents or aqueous mixtures can enhance the extraction yield.
Q4: How can I improve the production of this compound during the fermentation stage?
Several factors can be optimized to enhance the yield of this compound during fermentation:
-
Medium Composition: The carbon and nitrogen sources in the culture medium can significantly influence secondary metabolite production.
-
Fermentation Parameters: Optimizing conditions such as pH, temperature, and incubation time can have a substantial impact on the final yield.
-
Elicitation: The introduction of biotic or abiotic stressors can trigger a defense response in the fungus, leading to an increased production of secondary metabolites like this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Inefficient fungal growth or metabolite production. | Optimize fermentation conditions (media components, pH, temperature, incubation time). Consider using elicitors to stimulate secondary metabolite production. |
| Incomplete extraction from fungal biomass. | Ensure the fungal biomass is thoroughly homogenized before extraction to increase the surface area for solvent penetration. Increase the solvent-to-biomass ratio and consider sequential extractions with fresh solvent. | |
| Inappropriate solvent choice. | While methanol and ethyl acetate are commonly used, the optimal solvent can vary. Experiment with solvents of different polarities or solvent mixtures. For depsidones, aqueous mixtures of organic solvents can sometimes be more effective. | |
| Low Purity of this compound after Extraction | Co-extraction of a large number of other fungal metabolites. | Perform a liquid-liquid partitioning step after the initial extraction. For instance, an initial methanol extract can be partitioned between ethyl acetate and water to separate compounds based on polarity.[3] |
| Presence of highly polar or non-polar impurities. | Utilize solid-phase extraction (SPE) to clean up the crude extract before proceeding to column chromatography. This can help in removing interfering substances. | |
| Difficulty in Purifying this compound by Column Chromatography | Poor separation of this compound from other closely related depsidones. | Optimize the mobile phase system for silica gel column chromatography. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is often effective. |
| Co-elution of impurities. | If column chromatography does not provide sufficient purity, further purification using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase is recommended.[4] | |
| Degradation of this compound during the process | Instability of the compound under certain conditions. | Depsidones can be sensitive to heat and pH changes. Avoid high temperatures during solvent evaporation (use a rotary evaporator under reduced pressure). Perform extractions and purifications at room temperature or below if possible. |
Experimental Protocols
Solid-State Fermentation of Chaetomium sp.
This protocol is a general guideline for the solid-state fermentation of Chaetomium species for the production of this compound.
-
Substrate Preparation: Use a solid substrate such as rice or wheat bran. For rice, wash and soak it before autoclaving it in fermentation bags or flasks.
-
Inoculation: Inoculate the sterilized substrate with a fresh culture of Chaetomium sp. grown on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).
-
Incubation: Incubate the inoculated substrate in a controlled environment with optimized temperature and humidity for a sufficient period (e.g., 2-4 weeks) to allow for fungal growth and secondary metabolite production.
-
Harvesting: After the incubation period, harvest the fungal biomass along with the substrate for extraction.
Solvent Extraction and Initial Purification
-
Extraction: Submerge the harvested fungal biomass and substrate in methanol and extract at room temperature with agitation for 24-48 hours. Repeat the extraction process with fresh methanol.
-
Filtration and Concentration: Combine the methanolic extracts, filter to remove solid particles, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Partitioning: Dissolve the crude extract in a mixture of methanol and water and then partition it against a non-polar solvent like hexane to remove lipids and other non-polar compounds. Subsequently, partition the aqueous methanol layer with a solvent of intermediate polarity, such as ethyl acetate, to extract the depsidones, including this compound.[3]
-
Drying: Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent to obtain the crude this compound-containing extract.
Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Load the crude ethyl acetate extract onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing this compound from the column chromatography and concentrate them.
-
Further purify the concentrated fraction using a preparative HPLC system equipped with a C18 column.
-
Use a suitable mobile phase, such as a gradient of acetonitrile and water, to achieve high purity this compound.
-
Data Presentation
Table 1: Factors Influencing this compound Extraction Efficiency
| Parameter | Factor | General Impact on Yield | Recommendation for Optimization |
| Fermentation | Culture Medium | Carbon and nitrogen sources are critical for fungal growth and secondary metabolism. | Experiment with different media compositions (e.g., PDB, rice, wheat bran) to find the optimal one for your Chaetomium strain. |
| pH | Fungal growth and enzyme activities are pH-dependent. | Monitor and control the pH of the culture medium during fermentation. The optimal pH can vary between different fungal species. | |
| Temperature | Affects fungal growth rate and enzyme kinetics. | Determine the optimal growth temperature for your Chaetomium strain and maintain it during fermentation. | |
| Incubation Time | Secondary metabolite production often occurs in the stationary phase of fungal growth. | Perform a time-course study to identify the optimal incubation period for maximum this compound production. | |
| Extraction | Solvent Choice | The polarity of the solvent determines which compounds are extracted. | Methanol and ethyl acetate are good starting points. Consider testing solvent mixtures (e.g., methanol/water, ethyl acetate/hexane) to improve selectivity. |
| Extraction Method | The efficiency of contact between the solvent and the fungal material. | Sonication or agitation can improve extraction efficiency. Multiple extraction steps with fresh solvent will increase the overall yield. | |
| Particle Size | Smaller particle size of the fungal biomass increases the surface area for extraction. | Grind the dried fungal biomass before extraction. |
Visualizations
Experimental Workflow for this compound Extraction
Caption: A flowchart illustrating the key stages in the extraction and purification of this compound.
Simplified Biosynthetic Pathway of Depsidones
Caption: A simplified diagram showing the key enzymatic steps in the biosynthesis of depsidones.
References
- 1. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biology and Application of Chaetomium globosum as a Biocontrol Agent: Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Mollicellin A Separation by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of Mollicellin A. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. Why am I seeing poor peak shape (tailing or fronting) for this compound?
Peak tailing is a common issue in HPLC and can be caused by several factors, particularly when analyzing polar compounds like this compound.[1][2][3][4]
-
Potential Causes:
-
Secondary Interactions: this compound, with its polar functional groups, can interact with residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3][5] This is a common cause of peak tailing.[2][3]
-
Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound, the compound may exist in both ionized and non-ionized forms, leading to poor peak shape.[1][5]
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.[4][6]
-
Column Degradation: The column may be old or contaminated, leading to a loss of efficiency.[4]
-
-
Solutions:
-
Optimize Mobile Phase pH: For acidic compounds, using a mobile phase with a lower pH (e.g., adding 0.1% formic acid or trifluoroacetic acid) can suppress ionization and reduce peak tailing.[4][7]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with end-capping minimize the available silanol groups for secondary interactions.[1][3]
-
Reduce Injection Volume/Concentration: Try diluting the sample or injecting a smaller volume.[6][8]
-
Column Washing: Flush the column with a strong solvent to remove contaminants.[6][9]
-
2. My this compound peak has a shifting retention time. What could be the cause?
Inconsistent retention times can compromise the reliability of your results.[10]
-
Potential Causes:
-
Mobile Phase Composition: Small variations in the mobile phase preparation, such as solvent ratios or pH, can lead to shifts in retention time.[9][10]
-
Column Temperature Fluctuations: Inconsistent column temperature can affect the interaction of this compound with the stationary phase.[6][10]
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection can cause drift.[6][9]
-
Flow Rate Instability: Issues with the HPLC pump can cause the flow rate to fluctuate.[6][9]
-
-
Solutions:
-
Prepare Fresh Mobile Phase: Always prepare fresh mobile phase for each run and ensure accurate measurements.[11]
-
Use a Column Oven: A column oven will maintain a stable temperature throughout the analysis.[6]
-
Ensure Proper Equilibration: Allow the column to equilibrate for at least 10-15 column volumes before the first injection.[6]
-
Pump Maintenance: Check for leaks and perform regular pump maintenance.[6][9]
-
3. I am having trouble achieving good resolution between this compound and other compounds in my sample.
Poor resolution can lead to inaccurate quantification.[12][13]
-
Potential Causes:
-
Inappropriate Mobile Phase Strength: The mobile phase may be too strong or too weak, causing peaks to elute too close together or too far apart.[12]
-
Incorrect Column Chemistry: The stationary phase may not be suitable for separating this compound from other components in the mixture.
-
Low Column Efficiency: The column may be old, contaminated, or have a void.
-
-
Solutions:
-
Adjust Mobile Phase Composition:
-
To increase retention and potentially improve separation, increase the proportion of the aqueous phase.[12]
-
To decrease retention, increase the proportion of the organic modifier (e.g., acetonitrile or methanol).[12]
-
Consider trying a different organic modifier (e.g., switching from acetonitrile to methanol or vice versa).
-
-
Change the Column:
-
Try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl).
-
Use a column with a smaller particle size for higher efficiency.[12]
-
-
Optimize Temperature: Increasing the column temperature can sometimes improve resolution, but be mindful of compound stability.[12]
-
Quantitative Data Summary
While specific quantitative data for the analytical HPLC separation of this compound is not widely published, the following table provides a starting point for method development based on the separation of similar compounds (Mollicellins O-R) and general reversed-phase chromatography principles.[14][15][16]
| Parameter | Recommended Starting Conditions |
| Stationary Phase | C18, 3.5-5 µm particle size |
| Mobile Phase | Acetonitrile (A) and Water with 0.1% Formic Acid (B) |
| Gradient | Start with a lower percentage of A, and gradually increase. A good starting point could be 50-95% A over 20 minutes. |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection Wavelength | UV detection, monitor at 254 nm and 356 nm[14][16] |
| Injection Volume | 5 - 20 µL |
Experimental Protocols
Detailed Protocol for HPLC Analysis of this compound
This protocol is a general guideline and may require optimization for your specific sample matrix and HPLC system.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample extract in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.[9]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade acetonitrile.
-
Mobile Phase B: HPLC-grade water with 0.1% (v/v) formic acid.
-
Degas both mobile phases using an ultrasonicator or an online degasser to prevent air bubbles in the system.[17]
-
-
HPLC System Setup and Equilibration:
-
Install a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Set the column oven temperature to 30 °C.
-
Set the flow rate to 1.0 mL/min.
-
Purge the pump with the mobile phases.
-
Equilibrate the column with the initial mobile phase composition (e.g., 50% A, 50% B) for at least 15 minutes or until a stable baseline is achieved.
-
-
Chromatographic Run:
-
Set the UV detector to monitor at 254 nm.
-
Inject 10 µL of the prepared sample.
-
Run a linear gradient from 50% to 95% A over 20 minutes.
-
Hold at 95% A for 5 minutes.
-
Return to initial conditions (50% A) and re-equilibrate for 5 minutes before the next injection.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time compared to a standard.
-
Integrate the peak area for quantification.
-
Visualizations
Caption: Troubleshooting workflow for this compound HPLC separation.
Caption: Experimental workflow for this compound HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromtech.com [chromtech.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 10. uhplcs.com [uhplcs.com]
- 11. researchgate.net [researchgate.net]
- 12. mastelf.com [mastelf.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mastelf.com [mastelf.com]
Minimizing degradation of Mollicellin A during isolation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the degradation of Mollicellin A during its isolation from fungal cultures. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during isolation?
This compound is a depsidone, a class of polyphenolic compounds produced by fungi, notably from the Chaetomium species.[1] Like many natural products with phenolic and lactone functionalities, this compound is susceptible to degradation under various conditions, including exposure to light, high temperatures, and non-neutral pH.[2][3] Degradation can lead to a significant loss of yield and the formation of impurities, complicating purification and potentially affecting its biological activity.
Q2: What are the main factors that can cause the degradation of this compound?
The primary factors contributing to the degradation of this compound and other depsidones include:
-
pH: The ester (lactone) linkage in the depsidone core is susceptible to hydrolysis under both acidic and basic conditions.[4] Phenolic hydroxyl groups can also be sensitive to high pH.
-
Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation.[5]
-
Light: Many phenolic compounds are photosensitive and can undergo photochemical degradation.[6][7] It is crucial to protect samples from direct light exposure.
-
Oxidation: The phenolic rings in this compound are prone to oxidation, which can be catalyzed by air (oxygen), metal ions, or light. This often results in the formation of colored byproducts.
Q3: What are the visual indicators of this compound degradation?
A common sign of degradation, particularly oxidation, is a change in the color of the solution or the isolated compound, often turning yellow or brown. Precipitation or the appearance of unexpected spots on a Thin Layer Chromatography (TTC) plate can also indicate degradation and the formation of less soluble byproducts.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the isolation and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of crude extract | Incomplete extraction from the fungal biomass. | Optimize the extraction solvent and method. A common procedure involves initial extraction with methanol followed by partitioning into a less polar solvent like ethyl acetate.[8][9] Ensure the biomass is thoroughly ground to increase surface area. Consider using multiple extraction cycles. |
| Brown or discolored extract/fractions | Oxidation of phenolic groups in this compound. | Work quickly and under an inert atmosphere (e.g., nitrogen or argon) when possible. Use degassed solvents. Consider adding antioxidants like BHT (Butylated hydroxytoluene) or ascorbic acid to the extraction solvent, but be mindful of potential interference in downstream bioassays. Store extracts and fractions at low temperatures (-20°C or below) and protected from light. |
| Multiple spots on TLC, even after column chromatography | Co-eluting impurities or on-column degradation. | Optimize the chromatography conditions. Try different solvent systems with varying polarities. Consider using a different stationary phase (e.g., Sephadex LH-20, which is effective for separating phenolic compounds). If degradation on silica gel is suspected, consider using a less acidic stationary phase or neutralizing the silica gel before use. |
| Loss of compound during solvent evaporation | Thermal degradation from excessive heat. | Use a rotary evaporator at a low temperature (e.g., < 40°C). For small sample volumes, evaporation under a gentle stream of nitrogen is a milder alternative. |
| Precipitate formation in the sample during storage | Degradation leading to less soluble products or poor choice of storage solvent. | Ensure the compound is fully dissolved in a suitable solvent for storage. Store solutions at low temperatures and protected from light. If precipitation occurs, try to redissolve the sample with gentle warming or sonication, but be aware that this may indicate degradation. |
Data Summary: Factors Affecting Depsidone Stability (Illustrative)
| Condition | Parameter Range | Expected Stability of this compound | Potential Degradation Products |
| pH | < 4 | Low (Acid-catalyzed hydrolysis) | Ring-opened depside |
| 4 - 6 | Moderate to High | Minimal | |
| > 8 | Low (Base-catalyzed hydrolysis and oxidation) | Ring-opened depside, quinones, polymeric material | |
| Temperature | 4°C (Storage) | High | Minimal |
| 25°C (Room Temp) | Moderate (Slow degradation over time) | Oxidized and hydrolyzed products | |
| > 40°C | Low (Accelerated degradation) | Various degradation products | |
| Light | Dark | High | Minimal |
| Ambient Light | Moderate | Photodegradation products | |
| UV Light | Low | Significant photodegradation | |
| Atmosphere | Inert (N₂, Ar) | High | Minimal |
| Air (O₂) | Moderate to Low (Oxidation) | Quinones and other colored byproducts |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of this compound from Fungal Culture
This protocol is a general procedure based on methods reported for the isolation of Mollicellin analogues.[8]
-
Harvesting: After cultivation, harvest the fungal mycelium and the culture broth.
-
Extraction:
-
Homogenize the fungal mycelium and extract exhaustively with methanol (MeOH) at room temperature.
-
Combine the MeOH extracts and evaporate the solvent under reduced pressure at a temperature below 40°C.
-
The culture broth can be extracted separately with an equal volume of ethyl acetate (EtOAc).
-
-
Liquid-Liquid Partitioning:
-
Suspend the dried MeOH extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, EtOAc, and n-butanol.
-
The EtOAc fraction is often reported to be rich in depsidones.[8]
-
-
Drying and Storage:
-
Dry the resulting fractions over anhydrous sodium sulfate (Na₂SO₄).
-
Evaporate the solvents under reduced pressure.
-
Store the dried fractions at -20°C in the dark until further purification.
-
Protocol 2: Chromatographic Purification of this compound
-
Column Chromatography:
-
Subject the crude EtOAc fraction to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and EtOAc, gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc, 7:3) and visualize under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
-
Further Purification (if necessary):
-
Combine fractions containing this compound (as identified by TLC and ideally by LC-MS).
-
If further purification is needed, consider using Sephadex LH-20 column chromatography, eluting with methanol, to remove polymeric impurities and other phenolic compounds.
-
Preparative High-Performance Liquid Chromatography (HPLC) can be used for final purification to obtain high-purity this compound. A C18 column with a gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is a common choice.
-
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Troubleshooting flowchart for minimizing this compound degradation.
Caption: Potential degradation pathways of this compound.
References
- 1. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 4. Role of lactone ring in structural, electronic, and reactivity properties of aflatoxin B1: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]
- 7. publications.iupac.org [publications.iupac.org]
- 8. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Mollicellin A Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for enhancing the production of Mollicellin A using elicitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production enhancement important?
This compound is a type of depsidone, a class of polyphenolic polyketides, primarily produced by fungi, notably from the Chaetomium genus.[1][2] These compounds have garnered significant attention due to their diverse and potent biological activities, including antibacterial and cytotoxic properties.[1][2] Enhancing the production of this compound is crucial for facilitating further research into its therapeutic potential and for developing scalable production methods for pharmaceutical applications.
Q2: What are elicitors and how do they enhance secondary metabolite production?
Elicitors are chemical or biological agents that, when introduced to a living culture in small amounts, trigger a stress or defense response, leading to the enhanced biosynthesis and accumulation of secondary metabolites.[3][4][5] In fungi, elicitors can activate "silent" or poorly expressed biosynthetic gene clusters (BGCs), upregulate key enzymes in a metabolic pathway, and ultimately increase the yield of target compounds like this compound.[6]
Q3: What types of elicitors can be used for fungal cultures like Chaetomium globosum?
Elicitors are broadly classified into two categories:
-
Biotic Elicitors: These are derived from biological sources. Examples include fungal cell wall fragments (chitin, glucans), polysaccharides, yeast extract, or even co-culturing with other microorganisms.[7][8]
-
Abiotic Elicitors: These are non-biological factors. Examples include metal ions (e.g., CuSO₄, CdCl₂), salts (salinity stress), changes in pH, thermal stress, and UV radiation.[4][5][9]
Troubleshooting Guide
Q1: I added an elicitor to my Chaetomium culture, but the this compound yield did not increase. What went wrong?
This is a common issue that can be attributed to several factors. Use the following checklist to troubleshoot your experiment:
-
Elicitor Concentration: The effect of an elicitor is highly dose-dependent. A concentration that is too low may not induce a response, while a concentration that is too high can be toxic, inhibiting fungal growth and metabolite production.[4]
-
Solution: Perform a dose-response experiment with a wide range of elicitor concentrations to identify the optimal level.
-
-
Timing of Addition: The growth phase of the culture is critical. Elicitors are often most effective when added during the late-log or early-stationary phase, when the primary metabolism slows down and the culture is primed for secondary metabolite production.
-
Solution: Test adding the elicitor at different time points in your fermentation cycle (e.g., 24h, 48h, 72h) to find the optimal window.
-
-
Elicitor Specificity: Not all elicitors work for all fungi or all target metabolites. The signaling pathways that lead to this compound production may not be activated by the specific elicitor you chose.
-
Solution: Screen a panel of different biotic and abiotic elicitors to find one that is effective for your specific Chaetomium strain.
-
-
Culture Conditions: The composition of your fermentation medium (carbon/nitrogen ratio, trace elements) and physical parameters (pH, temperature, aeration) can significantly influence the culture's ability to respond to an elicitor.[10][11]
-
Solution: Ensure your baseline fermentation conditions are optimized for Chaetomium growth before introducing elicitors. An unsuitable environment can mask any potential positive effects.
-
Q2: My fungal biomass decreased significantly after adding the elicitor. Is this normal?
A slight decrease in biomass can be normal, as the fungus may divert energy from growth to defense (secondary metabolite production). However, a significant drop in biomass indicates a toxic or overly harsh stress response.[5]
-
Cause: The elicitor concentration is likely too high, causing cell death rather than inducing a metabolic shift.
-
Solution: Reduce the elicitor concentration by 50-90% and repeat the experiment. Monitor biomass (e.g., dry cell weight) in parallel with this compound production to find a balance between a manageable level of stress and enhanced yield.
Q3: The this compound yield increased, but the results are not reproducible. Why?
Lack of reproducibility often stems from subtle variations in experimental setup.
-
Inoculum Quality: The age and physiological state of the fungal inoculum can affect the culture's responsiveness.
-
Solution: Standardize your inoculum preparation procedure, using spores or mycelial plugs from cultures of the same age and condition for every experiment.
-
-
Elicitor Preparation: For biotic elicitors, such as fungal extracts, batch-to-batch variation can be high.
-
Solution: Prepare a single, large batch of the elicitor to use across all related experiments. If this is not possible, carefully standardize the preparation protocol.[7]
-
-
Precise Timing: Adding the elicitor even a few hours differently can impact the outcome if the culture is in a rapid growth phase.
-
Solution: Use a consistent and precise time point for elicitor addition based on growth curves or optical density measurements.
-
Data Summaries
Table 1: Overview of Common Elicitors for Fungal Secondary Metabolite Production
| Elicitor Type | Category | Examples | General Mechanism of Action |
| Polysaccharides | Biotic | Chitin, Chitosan, Pectin, Yeast Extract | Mimic fungal cell wall components, triggering defense-related signaling pathways.[9] |
| Fungal Extracts | Biotic | Autoclaved mycelia or culture filtrate from other fungi | Induces a competitive or defense response, activating silent gene clusters. |
| Metal Ions | Abiotic | Copper Sulfate (CuSO₄), Cadmium Chloride (CdCl₂), Silver Nitrate (AgNO₃) | Induce oxidative stress, which can trigger secondary metabolism as a protective response.[4] |
| Salinity | Abiotic | Sodium Chloride (NaCl) | Creates osmotic stress, forcing the fungus to produce compatible solutes and other secondary metabolites.[9] |
| Hormones | Abiotic | Methyl Jasmonate (MeJA), Salicylic Acid (SA) | Plant-associated hormones that can act as potent signaling molecules to trigger defense pathways.[5] |
Table 2: Illustrative Example of Dose-Response to a Metal Ion Elicitor
Note: This table presents hypothetical data for illustrative purposes to guide experimental design.
| Elicitor (CuSO₄) Concentration | Fungal Dry Weight (g/L) | This compound Titer (mg/L) | Fold Change in Yield |
| 0 µM (Control) | 12.5 ± 0.8 | 30 ± 2.5 | 1.0x |
| 25 µM | 12.1 ± 0.6 | 65 ± 4.1 | 2.2x |
| 50 µM | 11.5 ± 0.9 | 110 ± 7.3 | 3.7x |
| 100 µM | 9.2 ± 1.1 | 75 ± 5.9 | 2.5x |
| 150 µM | 5.1 ± 1.5 | 20 ± 3.8 | 0.7x |
Experimental Protocols & Visualizations
Protocol 1: Preparation of a Fungal Cell Wall Extract Elicitor
This protocol describes how to prepare a simple biotic elicitor from a non-producing fungal strain (e.g., Aspergillus niger) to be used on the this compound producer, Chaetomium globosum.
-
Cultivation: Grow the elicitor-source fungus (A. niger) in 250 mL of Potato Dextrose Broth (PDB) for 7-10 days at 28°C with shaking (150 rpm).
-
Harvest Mycelia: Separate the mycelia from the culture broth by filtering through sterile cheesecloth. Wash the mycelia twice with sterile deionized water to remove residual media.
-
Homogenization: Resuspend the washed mycelia in deionized water (approx. 50 mL) and homogenize using a blender or a mortar and pestle.
-
Autoclaving: Autoclave the mycelial homogenate at 121°C for 20 minutes. This process lyses the cells and sterilizes the preparation, releasing cell wall fragments.
-
Centrifugation: Centrifuge the autoclaved homogenate at 5,000 x g for 15 minutes to pellet the large debris.
-
Storage: The resulting supernatant is the crude elicitor extract. It can be stored at 4°C for short-term use or frozen at -20°C for long-term storage. Determine the carbohydrate or protein concentration for standardization if desired.
Protocol 2: General Elicitation Experiment Workflow
This workflow outlines the key steps for testing the effect of an elicitor on this compound production.
Troubleshooting and Signaling Pathways
The following diagrams illustrate the logical flow for troubleshooting common issues and a simplified model of the underlying biological signaling that elicitors trigger.
References
- 1. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Elicitor-Induced Production of Biomass and Pharmaceutical Phenolic Compounds in Cell Suspension Culture of Date Palm (Phoenix dactylifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Abiotic and Biotic Elicitors on Organogenesis, Biomass Accumulation, and Production of Key Secondary Metabolites in Asteraceae Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biotic and Abiotic Elicitors of Stilbenes Production in Vitis vinifera L. Cell Culture [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Mollicellin A Fermentation Processes
Welcome to the technical support center for the fermentation of Mollicellin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for scaling up this compound production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which microorganisms produce it?
This compound is a depsidone, a class of polyketide secondary metabolites. It is primarily produced by endophytic fungi of the genus Chaetomium, such as Chaetomium sp. and Chaetomium brasiliense.[1][2][3] It has also been produced through heterologous reconstitution of its gene cluster in Aspergillus nidulans.[4]
Q2: What are the general fermentation conditions for this compound production?
Initial laboratory-scale fermentation of Chaetomium sp. for Mollicellin production typically involves a two-stage process. A seed culture is first grown in a liquid medium, such as Potato Dextrose Broth (PDB), for several days. This is then used to inoculate a solid-state fermentation on a substrate like rice.
Q3: What are the major challenges in scaling up this compound fermentation?
Scaling up the fermentation of filamentous fungi like Chaetomium presents several challenges. These include maintaining consistent fungal morphology, ensuring adequate oxygen and nutrient transfer in larger bioreactors, managing shear stress from agitation, and preventing contamination.[5][6][7][8]
Q4: How does fungal morphology affect this compound production during scale-up?
The morphology of filamentous fungi, which can range from dispersed mycelia to dense pellets, significantly impacts fermentation performance.[5][6] Pellet formation can decrease the viscosity of the fermentation broth, which is beneficial for mixing. However, the center of large pellets can suffer from oxygen and nutrient limitations, potentially reducing secondary metabolite production.
Q5: Is it possible to enhance this compound yield through media optimization?
Yes, optimizing the fermentation medium is a key strategy for enhancing the production of secondary metabolites. This can involve adjusting carbon and nitrogen sources, as well as supplementing with biosynthetic precursors.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Production | - Suboptimal fermentation parameters (pH, temperature, aeration).- Incorrect media composition.- Strain degradation or mutation. | - Optimize fermentation parameters using a systematic approach (e.g., one-factor-at-a-time or response surface methodology).- Screen different carbon and nitrogen sources.- Re-culture from a master stock or perform strain improvement. |
| Inconsistent Batch-to-Batch Yield | - Variability in inoculum quality.- Inconsistent fungal morphology.- Fluctuations in fermentation conditions. | - Standardize inoculum preparation, including age and spore concentration.- Implement measures to control morphology, such as adjusting agitation speed or adding microparticles.- Ensure tight control over pH, temperature, and dissolved oxygen levels. |
| Foaming in the Bioreactor | - High protein content in the medium.- Excessive agitation or aeration. | - Add an appropriate antifoaming agent.- Optimize agitation and aeration rates to minimize foaming while maintaining adequate mass transfer. |
| High Broth Viscosity | - Proliferation of filamentous mycelial growth. | - Encourage pellet formation by adjusting inoculum density and agitation.- Consider using a different bioreactor design, such as an airlift bioreactor, which is better suited for viscous cultures.[6] |
| Contamination | - Inadequate sterilization of media or equipment.- Non-sterile sampling or addition procedures. | - Validate sterilization protocols.- Implement aseptic techniques for all operations.- Regularly check for contamination by microscopy and plating. |
Data Presentation: Optimizing Fermentation Parameters
The following tables summarize the expected impact of key fermentation parameters on this compound production based on general principles of fungal secondary metabolite fermentation.
Table 1: Effect of pH on this compound Production
| pH Range | Expected Impact on this compound Yield | Rationale |
| < 4.0 | Low | Highly acidic conditions can inhibit fungal growth and enzyme activity. |
| 4.0 - 6.5 | Increasing to Optimal | Favorable for the activity of enzymes involved in secondary metabolite biosynthesis. |
| 6.5 - 8.0 | Decreasing | Deviation from optimal pH can negatively impact enzyme function and nutrient uptake. |
| > 8.0 | Low | Alkaline conditions can be detrimental to fungal growth and metabolic processes. |
Table 2: Effect of Temperature on this compound Production
| Temperature Range (°C) | Expected Impact on this compound Yield | Rationale |
| < 20 | Low | Slower metabolic activity and enzyme kinetics. |
| 20 - 28 | Increasing to Optimal | Optimal range for the growth of many Chaetomium species and production of secondary metabolites. |
| 28 - 35 | Decreasing | Higher temperatures may favor primary metabolism (growth) over secondary metabolism. |
| > 35 | Low | Thermal stress can inhibit growth and enzyme activity, potentially leading to cell death. |
Table 3: Effect of Agitation and Aeration on this compound Production
| Parameter | Condition | Expected Impact on this compound Yield | Rationale |
| Agitation | Low | Low | Poor mixing and mass transfer, leading to nutrient and oxygen limitation. |
| Moderate | Optimal | Balances good mixing with minimal shear stress. | |
| High | Decreasing | High shear stress can damage mycelia and negatively impact production. | |
| Aeration (Dissolved Oxygen) | Low | Low | Oxygen is crucial for the biosynthesis of many secondary metabolites. |
| Moderate to High | Optimal | Ensures sufficient oxygen supply for metabolic activity. |
Experimental Protocols
Protocol 1: Seed Culture Preparation for Chaetomium sp.
-
Media Preparation: Prepare Potato Dextrose Broth (PDB) by dissolving 24 g of PDB powder in 1 L of distilled water. Sterilize by autoclaving at 121°C for 15 minutes.
-
Inoculation: Aseptically transfer a small agar plug of a mature Chaetomium sp. culture into a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB.
-
Incubation: Incubate the flask on a rotary shaker at 150 rpm and 25°C for 5-7 days.
-
Quality Control: Visually inspect the culture for uniform growth and absence of contamination.
Protocol 2: Solid-State Fermentation for this compound Production
-
Substrate Preparation: Place 100 g of rice and 150 mL of distilled water in a 1 L Erlenmeyer flask. Autoclave at 121°C for 20 minutes.
-
Inoculation: Inoculate the sterile rice medium with 10 mL of the seed culture from Protocol 1.
-
Incubation: Incubate the flask under static conditions at 28°C for 30-60 days in the dark.
-
Monitoring: Periodically inspect the culture for growth and signs of contamination.
Protocol 3: Extraction of this compound
-
Initial Extraction: Add 400 mL of methanol to the solid-state fermentation culture from Protocol 2. Shake vigorously and allow to extract overnight at room temperature.
-
Filtration: Filter the mixture through cheesecloth or a similar material to separate the fungal biomass and rice from the methanol extract.
-
Solvent Partitioning: Transfer the methanol extract to a separatory funnel. Add an equal volume of ethyl acetate and shake. Allow the layers to separate and collect the ethyl acetate layer. Repeat the extraction of the aqueous layer with ethyl acetate two more times.
-
Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
Protocol 4: Quantification of this compound by HPLC
-
Sample Preparation: Dissolve a known amount of the crude extract from Protocol 3 in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is often effective for separating depsidones. A starting gradient could be 60% methanol, increasing to 95% methanol over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 268 nm.[2]
-
-
Quantification: Prepare a standard curve using purified this compound. Calculate the concentration in the sample by comparing the peak area to the standard curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Early phase process scale-up challenges for fungal and filamentous bacterial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. mdpi.com [mdpi.com]
Addressing solubility problems of Mollicellin A
Welcome to the technical support center for Mollicellin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a particular focus on addressing its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a depsidone, a class of polyphenolic compounds.[1] While specific data for this compound is limited, related Mollicellin compounds have demonstrated a range of biological activities, including antibacterial and cytotoxic effects. For instance, various Mollicellin analogs have shown activity against Gram-positive bacteria and cytotoxicity against cancer cell lines like HepG2 and HeLa.[2][3]
Q2: I am having trouble dissolving this compound for my experiments. What solvents are recommended?
This compound has a predicted XLogP3 value of 3.4, indicating it is a hydrophobic compound with poor water solubility.[1] For in vitro assays, it is common practice to first prepare a concentrated stock solution in an organic solvent. Based on studies with related compounds, the following solvents can be considered for creating a stock solution:
-
Dimethyl sulfoxide (DMSO) : This is a common solvent for preparing stock solutions of hydrophobic compounds for cell-based assays.[4]
-
Acetone : A 30% acetone solution has been used to dissolve Mollicellin analogs for antioxidant assays, suggesting it can be a suitable solvent.[1]
It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mg/mL in DMSO) and then dilute it into your aqueous experimental medium to the final desired concentration. Ensure the final concentration of the organic solvent in your assay is low (typically ≤ 0.5%) to avoid solvent-induced toxicity to cells.
Q3: My this compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Decrease the final concentration: The solubility of this compound in your final aqueous medium may be lower than your target concentration. Try performing a serial dilution to determine the maximum soluble concentration.
-
Increase the solvent concentration (with caution): While high solvent concentrations can be toxic to cells, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might improve solubility. Always include a vehicle control with the same solvent concentration to account for any solvent effects.
-
Use a solubilizing agent: For certain applications, non-ionic detergents like Tween-20 or Triton X-100 can be added to the assay buffer to improve the solubility of hydrophobic compounds. However, these are generally not suitable for cell-based assays as they can be cytotoxic.
-
Sonication: Briefly sonicating the solution after dilution may help to break up small precipitates and improve dispersion.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in the initial solvent. | The chosen solvent is not appropriate for the compound's polarity. | Try a stronger organic solvent for the stock solution, such as DMSO or acetone. Gentle warming and vortexing may also aid dissolution. |
| Compound precipitates out of solution after dilution in aqueous media. | The concentration of this compound exceeds its solubility limit in the final aqueous buffer. | 1. Reduce the final concentration of this compound. 2. Perform a pilot solubility test to determine the maximum achievable concentration in your specific medium. 3. Consider a formulation approach, such as complexation with cyclodextrins, though this requires significant development. |
| Inconsistent results in biological assays. | The compound may not be fully dissolved, leading to variability in the effective concentration. | 1. Visually inspect your solutions for any signs of precipitation before use. 2. Prepare fresh dilutions from the stock solution for each experiment. 3. Ensure thorough mixing after dilution into the aqueous medium. |
| Observed cytotoxicity in vehicle control group. | The concentration of the organic solvent (e.g., DMSO) is too high and is causing cellular stress or death. | 1. Ensure the final concentration of the organic solvent is as low as possible, typically below 0.5%. 2. Always run a vehicle control with the exact same concentration of solvent as your experimental samples. |
Data Presentation
Table 1: Reported Biological Activity of Mollicellin Analogs
| Compound | Assay Type | Cell Line / Organism | Result (IC50 / MIC in µg/mL) | Reference |
| Mollicellin G | Cytotoxicity | HepG2 | 19.64 | [3] |
| HeLa | 13.97 | [3] | ||
| Mollicellin H | Cytotoxicity | HepG2 | 6.83 | [1] |
| Antibacterial | S. aureus ATCC29213 | 5.14 | [1] | |
| S. aureus N50 (MRSA) | 6.21 | [1] | ||
| Mollicellin O | Antioxidant | DPPH radical scavenging | 71.92 | [3] |
| Mollicellin S | Antibacterial | S. aureus | 6.25 - 12.5 | [5] |
| MRSA | 6.25 - 12.5 | [5] | ||
| Mollicellin T | Antibacterial | S. aureus | 6.25 - 12.5 | [5] |
| MRSA | 6.25 - 12.5 | [5] | ||
| Mollicellin U | Antibacterial | S. aureus | 6.25 - 12.5 | [5] |
| MRSA | 6.25 - 12.5 | [5] |
Experimental Protocols
1. Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound.
-
Add the appropriate volume of DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
2. Cytotoxicity Assay using MTT
This protocol outlines a general procedure for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., HepG2, HeLa)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound from the stock solution in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
Visualizations
Signaling Pathways Potentially Modulated by Depsidones
Depsidones have been reported to modulate several key signaling pathways involved in inflammation and cancer. While direct evidence for this compound is still emerging, the following pathways are plausible targets based on the activity of related compounds.
Caption: A general workflow for preparing this compound solutions and performing a cell-based cytotoxicity assay.
Caption: Potential inhibition of the NF-κB signaling pathway by depsidones like this compound.
Caption: Postulated inhibitory effect of depsidones on the JAK/STAT3 signaling pathway.
References
- 1. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Fungal Secondary Metabolite Yield Enhancement
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to increase the yield of fungal secondary metabolites.
Troubleshooting Guide
Issue: Low or No Production of the Target Secondary Metabolite
Initial Checks:
-
Strain Viability and Purity: Is the fungal culture viable and free from contamination? Re-streak the culture from a glycerol stock to ensure purity.
-
Media Composition: Was the correct medium prepared according to the protocol? Even minor deviations in component concentrations can significantly impact secondary metabolism.[1][2]
-
Growth Conditions: Are the incubation temperature, pH, and aeration optimal for your fungal strain?[2][3][4] Fungal growth, development, and metabolism are highly susceptible to variations in environmental conditions.[1]
| Parameter | Troubleshooting Steps |
| Culture Identification | Verify the fungal species using morphological and molecular (e.g., ITS sequencing) methods. |
| Inoculum Quality | Use a standardized inoculum preparation method (e.g., spore suspension counting) to ensure consistency.[5] If the fungus does not sporulate, use standardized mycelial disks.[5] |
| Media Preparation | Double-check all media components and their concentrations. Ensure the pH is correctly adjusted before sterilization. |
| Incubation Conditions | Calibrate incubators and shakers to verify temperature and agitation speed. Monitor pH throughout the fermentation process.[4] |
Advanced Troubleshooting:
-
Silent Biosynthetic Gene Clusters (BGCs): Many BGCs are not expressed under standard laboratory conditions.[6][7] Consider strategies to activate these silent clusters, such as the OSMAC approach, co-culture, or epigenetic modification.[6][8][9]
-
Sub-optimal Precursor Supply: The production of secondary metabolites can be limited by the availability of biosynthetic precursors.[10][11]
-
Regulatory Repression: Global or pathway-specific regulators may be repressing the expression of the target BGC.[1][12]
Frequently Asked Questions (FAQs)
One Strain, Many Compounds (OSMAC) Approach
What is the OSMAC approach and how can it increase secondary metabolite yield?
The One Strain, Many Compounds (OSMAC) approach is a strategy that involves systematically altering cultivation parameters to induce the production of diverse secondary metabolites from a single fungal strain.[6][13] This method is effective for activating silent or weakly expressed biosynthetic gene clusters (BGCs).[6][14] By modifying factors such as media composition, temperature, pH, and aeration, you can trigger different metabolic pathways, leading to the discovery of novel compounds or an increased yield of known metabolites.[7][11]
I tried changing the carbon source, but the yield of my target metabolite did not improve. What else can I do?
The OSMAC approach extends beyond just altering the primary carbon source. Consider the following modifications:
-
Nitrogen Source: The type and concentration of the nitrogen source significantly regulate fungal secondary metabolism.[1]
-
Trace Elements and Salinity: The presence or absence of specific metal ions and variations in salinity can influence enzyme activity and trigger different metabolic responses.[1][15]
-
Solid vs. Liquid Fermentation: Shifting from submerged (liquid) to solid-state fermentation (SSF) or vice versa can dramatically alter the metabolic profile.[11]
-
pH and Temperature Shifts: Implementing shifts in pH or temperature during the fermentation process can act as a trigger for secondary metabolite production.[1]
Experimental Workflow for the OSMAC Approach
Caption: A flowchart of the One Strain, Many Compounds (OSMAC) experimental strategy.
Co-cultivation
How does co-cultivation induce the production of secondary metabolites?
Co-cultivation, or mixed fermentation, involves growing two or more different microorganisms in the same environment.[16] This mimics the competitive interactions that occur in their natural habitat, triggering the activation of silent BGCs as a defense mechanism.[16][17] This "crosstalk" between microorganisms can lead to the production of novel compounds not seen in monocultures or significantly increase the yield of existing metabolites.[17][18]
What should I consider when selecting a partner for co-cultivation with my fungus?
The choice of a co-cultivation partner is crucial. Here are some approaches:
-
Ecologically-Related Strains: Fungi and bacteria isolated from the same environmental niche are more likely to have established competitive or symbiotic relationships that can be exploited.[19]
-
Known Inducer Strains: Some microorganisms are known to be potent inducers of secondary metabolism in other species.
-
High-Throughput Screening: A screening approach where the target fungus is paired with a variety of other fungi or bacteria can help identify productive interactions.[19]
Table 1: Examples of Yield Enhancement through Co-cultivation
| Producing Fungus | Co-culture Partner | Induced/Enhanced Metabolite(s) | Fold Increase | Reference |
| Paraconiothyrium sp. | Other bark-derived fungi | Paclitaxel | ~8-fold | [16] |
| Trametes robiniophila | Pleurotus ostreatus | Sesterterpenes (antifungal) | N/A (de novo) | [19] |
| Fungal isolate MR2012 | Bacterial strain C34 | Luteoride D, Pseurotin G | N/A (de novo) | [16] |
Logical Relationship between Co-cultivation and BGC Activation
Caption: The logical flow from co-cultivation to the production of novel or enhanced secondary metabolites.
Elicitation
What are elicitors and how do they work?
Elicitors are biotic or abiotic molecules that trigger a defense or stress response in fungi, leading to the enhanced production of secondary metabolites.[20][21][22] These molecules are recognized by fungal cell receptors, initiating a signal transduction cascade that upregulates the expression of genes within BGCs.[21][22]
What type of elicitor should I use for my fungal culture?
The choice of elicitor is often species-specific. Here are some common types:
-
Biotic Elicitors: These are molecules of biological origin, such as polysaccharides (chitin, chitosan), proteins, or even extracts from other fungi or bacteria.[20][21][23]
-
Abiotic Elicitors: These include non-biological factors like heavy metal ions, salts, and UV radiation.
-
Hormone Elicitors: Plant hormones like jasmonic acid and salicylic acid can also act as elicitors for some fungi.[23]
Table 2: Examples of Chemical Elicitors and Their Effects
| Fungal Strain | Elicitor | Concentration | Effect | Reference |
| Nigrospora sphaerica | 5-azacytidine (DNMT inhibitor) | Not specified | Induced production of cryptic metabolites | [24] |
| Aspergillus niger | Suberoylanilide hydroxamic acid (SAHA) | Not specified | Production of nygerone A | |
| Cladosporioides sp. | SAHA | Not specified | Production of perylenequinones |
Signaling Pathway for Elicitor-Induced Secondary Metabolite Production
Caption: A simplified signaling pathway illustrating how elicitors can induce secondary metabolite production.
Genetic and Epigenetic Modification
Can I genetically engineer my fungus to produce more of a specific metabolite?
Yes, genetic engineering is a powerful tool for enhancing secondary metabolite production.[25][26] Common strategies include:
-
Overexpression of Pathway-Specific Regulators: Increasing the expression of a positive regulatory gene within a BGC can upregulate the entire pathway.[14]
-
Overexpression of Biosynthetic Genes: Increasing the expression of rate-limiting enzyme-encoding genes can boost production.[25]
-
Gene Knockouts: Deleting genes from competing metabolic pathways can redirect precursors towards your pathway of interest.[25]
-
CRISPR-Cas9: This technology allows for precise and efficient genome editing to implement the strategies above.[24][27]
What are epigenetic modifications, and how can they be used to increase yield?
Epigenetics refers to heritable changes in gene expression that do not involve alterations to the DNA sequence itself.[28] In fungi, many BGCs are silenced by being in a condensed chromatin state (heterochromatin).[12][28] Epigenetic modifiers, such as DNA methyltransferase (DNMT) inhibitors and histone deacetylase (HDAC) inhibitors, can remodel the chromatin to a more open state (euchromatin), allowing for the transcription of these silent genes.[24][28][29]
Table 3: Common Epigenetic Modifiers
| Modifier Type | Examples | Mechanism of Action |
| HDAC Inhibitors | Suberoylanilide hydroxamic acid (SAHA), Sodium Butyrate, Trichostatin A | Inhibit histone deacetylation, leading to a more open chromatin structure.[24][28] |
| DNMT Inhibitors | 5-Azacytidine, Hydralazine hydrochloride | Inhibit DNA methylation, which is often associated with gene silencing.[24] |
Key Experimental Protocols
Protocol: Small-Scale Cultivation for a Fractional Factorial Experimental Design (FFED)
This protocol is adapted from methodologies used to systematically optimize culture conditions.[5][30]
-
Strain Recovery and Inoculum Preparation:
-
Recover the fungal strain from a preserved stock (e.g., glycerol at -80°C) onto a suitable solid medium (e.g., PDA).
-
Prepare a spore suspension by scraping the surface of a mature culture with a sterile loop in a solution of 0.5% Tween 80.
-
Filter the suspension through sterile fiberglass to remove mycelial fragments.
-
Centrifuge the spores, wash with sterile distilled water, and resuspend.
-
Quantify the spore concentration using a hemocytometer (e.g., Neubauer chamber).[5]
-
-
Experimental Setup:
-
Based on your FFED, prepare a series of flasks (e.g., 250 mL flasks with 50 mL of medium) with varying conditions (e.g., different media, pH levels, temperatures).
-
Inoculate each flask with the spore suspension to a final concentration of approximately 10^5 spores/mL.[5]
-
-
Incubation and Extraction:
-
Incubate the flasks under the specified conditions (e.g., 7-21 days, with or without shaking).
-
After incubation, separate the mycelium from the broth by filtration.
-
Extract the broth with an appropriate organic solvent (e.g., ethyl acetate).
-
Extract the mycelium separately, if required.
-
-
Analysis:
Protocol: Chemical Elicitation Using an HDAC Inhibitor (General)
This is a generalized protocol based on the principle of using chemical epigenetic modifiers.[24]
-
Prepare Fungal Culture: Inoculate the fungus into a liquid production medium and grow under standard conditions for a period before secondary metabolism typically begins (e.g., 2-3 days).
-
Prepare Elicitor Stock Solution: Dissolve the HDAC inhibitor (e.g., SAHA) in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Add Elicitor: Add the elicitor stock solution to the fungal culture to achieve the desired final concentration (e.g., in the micromolar range). A solvent-only control should also be run.
-
Continued Incubation: Continue to incubate the cultures for several more days (e.g., 5-10 days).
-
Extraction and Analysis: Extract the secondary metabolites from the culture broth and mycelium and analyze by HPLC or LC-MS, comparing the profiles of the elicited culture to the control culture.
References
- 1. Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. pjmhsonline.com [pjmhsonline.com]
- 4. nveo.org [nveo.org]
- 5. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Genome mining and OSMAC strategies unveil diverse secondary metabolites from the endophytic fungus Diaporthe kyushuensis ZMU-48-1 with antifungal activity [frontiersin.org]
- 8. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 9. Multifarious Elicitors: Invoking Biosynthesis of Various Bioactive Secondary Metabolite in Fungi - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. addi.ehu.es [addi.ehu.es]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Dual Induction of New Microbial Secondary Metabolites by Fungal Bacterial Co-cultivation [frontiersin.org]
- 17. Co-Culture Systems for the Production of Secondary Metabolites: Current and Future Prospects [openbiotechnologyjournal.com]
- 18. The Potential Use of Fungal Co-Culture Strategy for Discovery of New Secondary Metabolites [mdpi.com]
- 19. Fungal–fungal co-culture: a primer for generating chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. The regulatory mechanism of fungal elicitor-induced secondary metabolite biosynthesis in medical plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Epigenetic manipulation for secondary metabolite activation in endophytic fungi: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Comprehensive Review of the Diversity of Fungal Secondary Metabolites and Their Emerging Applications in Healthcare and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. taylorfrancis.com [taylorfrancis.com]
- 27. mdpi.com [mdpi.com]
- 28. Frontiers | Epigenetic Modification: A Key Tool for Secondary Metabolite Production in Microorganisms [frontiersin.org]
- 29. Epigenetic Regulation of Fungal Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Fungal Secondary Metabolite Isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of secondary metabolites from fungi.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields of secondary metabolites in fungal cultures?
Low yields of secondary metabolites are a frequent challenge and can be attributed to several factors. A primary reason is suboptimal culture conditions; fungi are sensitive to their growth environment, and factors such as the composition of the culture medium, pH, temperature, and aeration can significantly influence the production of secondary metabolites.[1][2] Additionally, the age of the fungal culture is critical, as secondary metabolite production is often growth-phase dependent. Contamination of the culture with other microorganisms can also inhibit the growth of the target fungus and its metabolic output. Finally, the genetic stability of the fungal strain itself can be a factor, as some strains may lose their ability to produce certain metabolites after repeated subculturing.
Q2: How can I prevent the degradation of my target compounds during extraction and purification?
Many fungal secondary metabolites are sensitive to heat, light, and pH changes. To minimize degradation, it is crucial to work at low temperatures throughout the isolation process.[3][4] This can be achieved by using chilled solvents, performing extractions on ice, and using refrigerated centrifuges and chromatography systems. Protecting samples from light by using amber glass vials or wrapping containers in aluminum foil is also recommended. Furthermore, maintaining an optimal pH by using buffered solutions can prevent the degradation of pH-sensitive compounds. The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvents can also help protect oxygen-sensitive metabolites.
Q3: What are the best solvents for extracting a broad range of fungal secondary metabolites?
The choice of solvent is critical for successful extraction and depends on the polarity of the target compounds. For a broad-range extraction of secondary metabolites, it is common to use a series of solvents with varying polarities. Ethyl acetate is a widely used solvent that can extract a wide variety of semi-polar to non-polar compounds. For more polar compounds, methanol or ethanol are often employed.[5] A common strategy involves a sequential extraction, starting with a non-polar solvent like hexane to remove lipids, followed by a medium-polarity solvent like ethyl acetate, and finally a polar solvent like methanol to capture a wide range of metabolites.[5]
Q4: How do I choose the right chromatographic method for purifying my target compound?
The selection of a chromatographic method depends on the properties of the target compound and the complexity of the crude extract. For initial purification and fractionation of a crude extract, column chromatography with silica gel or reversed-phase C18 material is a common starting point.[6][7] High-performance liquid chromatography (HPLC) is a high-resolution technique suitable for the final purification of a target compound.[6] The choice between normal-phase and reversed-phase HPLC will depend on the polarity of the compound. For complex mixtures, techniques like centrifugal partition chromatography (CPC), which is a liquid-liquid chromatography technique, can be highly effective.[8]
Q5: What are the key factors in fungal culture conditions that affect secondary metabolite production?
Several key factors in fungal culture conditions significantly impact the production of secondary metabolites. These include:
-
Culture Medium: The composition of the medium, including the carbon and nitrogen sources, mineral salts, and trace elements, is crucial.[1][2]
-
pH: The pH of the culture medium can influence enzyme activity and nutrient uptake, thereby affecting metabolite production.[2]
-
Temperature: Fungi have an optimal temperature range for growth and secondary metabolite production.[9]
-
Aeration: The level of oxygen available can be a critical factor, especially for submerged fermentation.[6]
-
Incubation Time: The production of secondary metabolites is often linked to specific growth phases of the fungus.[2]
Troubleshooting Guides
Guide 1: Low or No Production of the Target Secondary Metabolite
Problem: After fermentation and extraction, analysis (e.g., by TLC or HPLC) shows a very low yield or complete absence of the desired secondary metabolite.
Possible Causes and Solutions:
-
Suboptimal Culture Conditions: The growth medium may not be suitable for inducing the production of the target metabolite.
-
Incorrect Fungal Strain or Strain Degradation: The fungal strain may have lost its ability to produce the metabolite due to repeated subculturing or misidentification.
-
Solution: Verify the identity of the fungal strain using molecular techniques (e.g., ITS sequencing). If possible, use a fresh culture from a reliable stock.
-
-
Silent Biosynthetic Gene Clusters: The genes responsible for producing the secondary metabolite may not be expressed under standard laboratory conditions.
-
Solution: Employ strategies to activate silent gene clusters, such as co-cultivation with other microorganisms or using chemical epigenetic modifiers like histone deacetylase (HDAC) inhibitors.[9]
-
-
Inadequate Aeration: For submerged cultures, insufficient oxygen can limit the production of certain secondary metabolites.
-
Solution: Optimize the agitation speed in shake flask cultures or the aeration rate in a bioreactor.
-
Guide 2: Complex Crude Extract Hindering Purification
Problem: The initial solvent extract is a highly complex mixture containing numerous compounds, making the isolation of the target metabolite difficult.
Possible Causes and Solutions:
-
Non-selective Extraction Solvent: The solvent used for extraction may be too broad, co-extracting a large number of unwanted compounds.
-
Solution: Employ a sequential extraction strategy with solvents of increasing polarity (e.g., hexane, then ethyl acetate, then methanol). This will fractionate the extract based on polarity, simplifying the subsequent purification steps.[5]
-
-
Presence of High-Abundance Primary Metabolites: The extract may be rich in primary metabolites (e.g., fatty acids, sugars) that interfere with the purification of the target secondary metabolite.
-
Solution: Use a preliminary cleanup step before chromatography. Solid-phase extraction (SPE) is an effective technique for removing interfering compounds.[11][12][13] For example, a C18 SPE cartridge can be used to retain non-polar to moderately polar compounds while allowing very polar compounds like sugars to pass through.
-
Guide 3: Degradation of the Target Compound During Isolation
Problem: The target secondary metabolite is detected in the crude extract but is lost or shows significant degradation during the purification process.
Possible Causes and Solutions:
-
Temperature Instability: The compound may be sensitive to heat.
-
Solution: Perform all extraction and purification steps at reduced temperatures. Use pre-chilled solvents and conduct chromatography in a cold room or with a column cooling jacket.
-
-
pH Sensitivity: The compound may be unstable at certain pH values.
-
Solution: Buffer all aqueous solutions to a pH at which the compound is known to be stable. Avoid strong acids or bases during extraction and purification.
-
-
Light Sensitivity: The compound may degrade upon exposure to light.
-
Solution: Work in a dimly lit area and use amber-colored glassware or wrap containers with aluminum foil to protect the sample from light.
-
-
Oxidative Degradation: The compound may be susceptible to oxidation.
-
Solution: Add antioxidants such as BHT or ascorbic acid to the solvents used for extraction and chromatography. Purging solvents with nitrogen can also help to remove dissolved oxygen.
-
Data Presentation
Table 1: Effect of Culture Parameters on Fungal Secondary Metabolite Production
| Parameter | Common Variations | Potential Effects on Secondary Metabolite Production |
| Culture Media | Potato Dextrose Broth (PDB), Czapek-Dox Broth, Yeast Extract Sucrose (YES) | Different media provide varying nutrient availability, which can trigger or suppress specific biosynthetic pathways.[1][2] |
| Carbon Source | Glucose, Sucrose, Maltose | The type and concentration of the carbon source can influence the onset and level of secondary metabolite production. |
| Nitrogen Source | Peptone, Yeast Extract, Ammonium Nitrate | The nitrogen source can regulate the expression of genes involved in secondary metabolism.[2] |
| pH | 4.0 - 8.0 | Optimal pH varies between fungal species and can affect enzyme activity and nutrient uptake.[2] |
| Temperature | 20°C - 30°C | Each fungal species has an optimal temperature for growth and secondary metabolite synthesis.[9] |
| Incubation Period | 7 - 21 days | Secondary metabolite production is often growth-phase dependent, typically occurring during the stationary phase.[2] |
Table 2: Common Solvents for Fungal Secondary Metabolite Extraction
| Solvent | Polarity Index | Classes of Compounds Extracted | Notes |
| Hexane | 0.1 | Non-polar compounds (e.g., lipids, some terpenoids) | Often used as a first step to defat the fungal biomass. |
| Chloroform | 4.1 | Broad range of non-polar to moderately polar compounds | Effective but has health and environmental concerns.[3] |
| Ethyl Acetate | 4.4 | Wide range of semi-polar to non-polar compounds (e.g., polyketides, alkaloids) | A very common and effective solvent for secondary metabolites. |
| Acetone | 5.1 | Broad range of polar and non-polar compounds | Can be effective but may also extract a high amount of fats.[5] |
| Ethanol | 4.3 | Polar compounds (e.g., glycosides, some alkaloids) | A greener alternative to methanol.[14] |
| Methanol | 5.1 | Highly polar compounds | Can extract a high amount of sugars and other primary metabolites.[5][14] |
| Water | 10.2 | Very polar compounds (e.g., some peptides, polysaccharides) | Used for extracting highly water-soluble metabolites. |
Experimental Protocols
Protocol 1: General Solvent Extraction from Liquid Fungal Culture
-
After the desired incubation period, separate the fungal mycelium from the culture broth by vacuum filtration.
-
To the culture filtrate, add an equal volume of ethyl acetate in a separatory funnel.
-
Shake the separatory funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate, and collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter the dried extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
The fungal mycelium can also be extracted by soaking it in methanol or acetone, followed by filtration and evaporation of the solvent.[15]
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of a Crude Fungal Extract
This protocol is for a reversed-phase C18 SPE cartridge.
-
Condition the Cartridge: Pass 5-10 mL of methanol through the cartridge, followed by 5-10 mL of deionized water. Do not let the cartridge run dry.
-
Sample Loading: Dissolve the crude extract in a small volume of a solvent that is miscible with water (e.g., methanol or DMSO) and then dilute with water. Load the sample solution onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5-10 mL of water or a low percentage of organic solvent in water (e.g., 5% methanol in water) to elute highly polar, interfering compounds.
-
Elution: Elute the target secondary metabolites with a less polar solvent, such as a higher concentration of methanol in water (e.g., 80% methanol) or pure methanol or acetonitrile. Collect the eluate.
-
Evaporate the solvent from the eluate to obtain the cleaned-up extract.
Protocol 3: Column Chromatography for Fractionation
This protocol is for normal-phase silica gel column chromatography.
-
Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the silica gel bed.
-
Elution: Start the elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). This is known as a step or gradient elution.
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the target compound.
-
Pooling: Combine the fractions that contain the pure or semi-pure target compound for further purification if necessary.[7]
Mandatory Visualization
Caption: Experimental workflow for the isolation of fungal secondary metabolites.
References
- 1. Media and Growth Conditions for Induction of Secondary Metabolite Production | Springer Nature Experiments [experiments.springernature.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 9. Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Use of solid-phase extraction to determine ergosterol concentrations in plant tissue colonized by fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Properties of Mollicellin A and Doxorubicin
For Immediate Release
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. This guide provides a detailed comparison of the cytotoxic profiles of Mollicellin A, a member of the depsidone class of fungal metabolites, and Doxorubicin, a widely used anthracycline chemotherapeutic agent. This analysis is intended for researchers, scientists, and professionals in drug development, offering a juxtaposition of their performance based on available experimental data.
Executive Summary
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for various Mollicellin derivatives and Doxorubicin in several human cancer cell lines as reported in independent studies. It is crucial to note that these values are compiled from different studies and direct, head-to-head comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: IC50 Values of Mollicellin Derivatives in Human Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µg/mL) | IC50 (µM)¹ |
| Mollicellin G | HepG2 | 19.64 | ~51.5 |
| HeLa | 13.97 | ~36.7 | |
| Mollicellin H | HepG2 | 6.83 | ~18.5 |
| Mollicellin I | HeLa | 21.35 | ~57.5 |
¹ Molar concentrations are estimated based on the molecular weights of the respective Mollicellin derivatives (Mollicellin G: ~381.4 g/mol , Mollicellin H: ~368.4 g/mol , Mollicellin I: ~370.4 g/mol ).
Table 2: IC50 Values of Doxorubicin in Human Cancer Cell Lines
| Cell Line | IC50 Value |
| HepG2 | 0.45 - 12.18 µM[1] |
| HeLa | 0.12 - 2.92 µM[1] |
| KB | 0.03 - 0.18 µM |
| HT-29 | 0.058 - 10.8 µM |
| MCF-7 | 0.4 - 8.3 µM[2][3] |
Mechanisms of Cytotoxicity
Doxorubicin
Doxorubicin is a well-characterized cytotoxic agent with multiple mechanisms of action that ultimately lead to cell death.[2][4] Its primary modes of action include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and inhibiting DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to double-strand breaks in the DNA.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, which produces free radicals that cause oxidative damage to cellular components, including lipids, proteins, and DNA.
These events trigger a cascade of cellular responses, including cell cycle arrest and the activation of apoptotic pathways, leading to programmed cell death.
This compound and Derivatives
The precise molecular mechanism of cytotoxicity for this compound has not been extensively elucidated in the available literature. However, studies on related fungal secondary metabolites suggest that their cytotoxic effects are often mediated through the induction of apoptosis. The presence of apoptotic markers in cells treated with similar compounds indicates that they may activate intrinsic or extrinsic apoptotic pathways. Further research is required to delineate the specific molecular targets and signaling pathways involved in Mollicellin-induced cytotoxicity.
Experimental Protocols
The following is a detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity, as described in the studies evaluating Mollicellin derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring the metabolic activity of the cells.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., HepG2, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (Mollicellin derivatives, Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on a shaker for a few minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the purple formazan solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value is then determined by plotting the percentage of cell viability against the concentration of the compound and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflow of the MTT assay and the signaling pathways involved in Doxorubicin-induced cytotoxicity.
MTT Assay Workflow
Doxorubicin Signaling Pathways
References
- 1. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview of Bioactive Fungal Secondary Metabolites: Cytotoxic and Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Antibacterial Efficacy of Mollicellin A and its Analogs Against Clinically Relevant Pathogens
A comprehensive guide for researchers and drug development professionals on the antibacterial potential of Mollicellin A, benchmarked against established antibiotics. This document provides a synthesis of available quantitative data, detailed experimental methodologies, and visual representations of workflows and potential mechanisms of action.
Introduction
The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. This necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Mollicellins, a class of depsidone natural products isolated from fungi, have emerged as promising candidates. This guide focuses on the validation of the antibacterial activity of this compound and its structural analogs, providing a comparative analysis with vancomycin, a standard-of-care antibiotic for MRSA infections.
Quantitative Assessment of Antibacterial Activity
The antibacterial efficacy of various Mollicellin derivatives has been evaluated against Staphylococcus aureus and its resistant strain, MRSA. The following table summarizes the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values reported in the literature, alongside comparative data for vancomycin. Lower MIC and IC50 values indicate greater antibacterial potency.
| Compound | Bacterial Strain | MIC (µg/mL) | IC50 (µg/mL) | Reference |
| Mollicellin Derivatives | ||||
| Mollicellin S | S. aureus | 6.25 - 12.5 | - | [1][2] |
| MRSA | 6.25 - 12.5 | - | [1][2] | |
| Mollicellin T | S. aureus | 6.25 - 12.5 | - | [1][2] |
| MRSA | 6.25 - 12.5 | - | [1][2] | |
| Mollicellin U | S. aureus | 6.25 - 12.5 | - | [1][2] |
| MRSA | 6.25 - 12.5 | - | [1][2] | |
| Mollicellin D | S. aureus | 6.25 - 12.5 | - | [1][2] |
| MRSA | 6.25 - 12.5 | - | [1][2] | |
| Mollicellin H | S. aureus | 6.25 - 12.5 | 5.14 | [1][2][3][4] |
| MRSA | 6.25 - 12.5 | 6.21 | [1][2][3][4] | |
| Mollicellin O | S. aureus | - | 79.44 | [3][4] |
| MRSA | - | 76.35 | [3][4] | |
| Mollicellin I | S. aureus | - | 70.14 | [3][4] |
| MRSA | - | 63.15 | [3][4] | |
| Comparator Antibiotic | ||||
| Vancomycin | MRSA | 1.0 - 2.0 | - | [5][6][7] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay to quantify the in vitro antibacterial activity of a compound. The following is a detailed protocol for a typical broth microdilution method used for natural products.
Broth Microdilution MIC Assay
1. Preparation of Materials:
-
Test Compounds: Stock solutions of this compound and comparator antibiotics (e.g., vancomycin) are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.
-
Bacterial Strains: Staphylococcus aureus (e.g., ATCC 29213) and a clinical MRSA strain are cultured on appropriate agar plates (e.g., Tryptic Soy Agar) for 18-24 hours at 37°C.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is prepared and sterilized.
-
96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.
2. Inoculum Preparation:
-
Several colonies of the overnight bacterial culture are transferred to a sterile tube containing saline solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized bacterial suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
The test compounds and control antibiotics are serially diluted two-fold across the wells of the 96-well plate using CAMHB to achieve a range of final concentrations.
-
A positive control (bacterial inoculum in CAMHB without any test compound) and a negative control (CAMHB only) are included on each plate.
-
The prepared bacterial inoculum is added to each well (except the negative control).
-
The plates are incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.
-
Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Visualizing Experimental and Mechanistic Frameworks
To facilitate a clearer understanding of the experimental process and potential modes of action, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for MIC determination.
While the precise molecular mechanism of this compound's antibacterial activity is yet to be fully elucidated, depsidones and other natural products are known to act through various pathways. The following diagram illustrates some potential mechanisms.
Caption: Plausible antibacterial mechanisms of action.
Conclusion
The available data indicates that Mollicellin derivatives, particularly Mollicellin H, S, T, U, and D, exhibit significant antibacterial activity against Staphylococcus aureus and MRSA, with MIC values in the range of 6.25 to 12.5 µg/mL[1][2]. While direct comparative data for this compound against vancomycin from a single study is not yet available, the potency of its analogs suggests that this compound is a promising candidate for further investigation. Future research should focus on elucidating the specific molecular mechanism of action of this compound, conducting head-to-head in vitro and in vivo studies against standard antibiotics, and exploring its potential for synergistic activity with existing antimicrobial agents. The detailed experimental protocol provided in this guide can serve as a foundation for such future validation studies.
References
- 1. Mollicellins S-U, three new depsidones from <i>Chaetomium brasiliense</i> SD-596 with anti-MRSA activities - ProQuest [proquest.com]
- 2. Mollicellins S-U, three new depsidones from Chaetomium brasiliense SD-596 with anti-MRSA activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 [mdpi.com]
- 4. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro susceptibility of methicillin-resistant Staphylococcus aureus isolates from skin and soft tissue infections to vancomycin, daptomycin, linezolid and tedizolid - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential of Mollicellin Analogs: A Comparative Analysis
For Immediate Release
A comprehensive comparative analysis of various Mollicellin analogs reveals significant differences in their antibacterial and cytotoxic activities, offering crucial insights for future drug development. This guide provides a detailed overview of their bioactivity, supported by experimental data, to aid researchers in the fields of microbiology and oncology.
Mollicellins, a class of depsidone natural products produced by fungi, have garnered considerable interest for their diverse biological activities. This report details a comparative analysis of the bioactivity of several Mollicellin analogs, focusing on their antibacterial and cytotoxic properties. The data presented herein, summarized from recent studies, highlights key structure-activity relationships that can inform the design of novel therapeutic agents.
Comparative Bioactivity of Mollicellin Analogs
The antibacterial and cytotoxic activities of various Mollicellin analogs have been evaluated using standardized in vitro assays. The results, presented in the table below, demonstrate a range of potencies among the different analogs, suggesting that specific structural modifications significantly influence their biological effects.
| Mollicellin Analog | Bioactivity Type | Target | IC50 (µg/mL) | Reference |
| Mollicellin O | Antibacterial | Staphylococcus aureus ATCC29213 | 10.21 | [1] |
| Antibacterial | Staphylococcus aureus N50 (MRSA) | 12.86 | [1] | |
| Mollicellin G | Cytotoxic | HepG2 (Human liver cancer) | 19.64 | [1] |
| Cytotoxic | HeLa (Human cervical cancer) | 13.97 | [1] | |
| Mollicellin H | Antibacterial | Staphylococcus aureus ATCC29213 | 5.14 | [1] |
| Antibacterial | Staphylococcus aureus N50 (MRSA) | 6.21 | [1] | |
| Cytotoxic | HepG2 (Human liver cancer) | 6.83 | [1] | |
| Mollicellin I | Antibacterial | Staphylococcus aureus ATCC29213 | 9.87 | [1] |
| Antibacterial | Staphylococcus aureus N50 (MRSA) | 11.43 | [1] | |
| Cytotoxic | HeLa (Human cervical cancer) | 21.35 | [1] | |
| Mollicellin X | Cytotoxic | KB (Human oral cancer) | - | [2] |
| Mollicellin F | Cytotoxic | KB (Human oral cancer) | - | [2] |
| Cytotoxic | HepG2 (Human liver cancer) | - | [2] | |
| Mollicellin B | Cytotoxic | HT-29 (Human colon cancer) | - | [2] |
Structure-Activity Relationship Insights
The comparative data reveals interesting structure-activity relationships among the Mollicellin analogs. Notably, Mollicellin H exhibited the most potent antibacterial activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) strains, as well as significant cytotoxicity against the HepG2 human liver cancer cell line[1]. The presence and nature of side chains on the depsidone core appear to play a crucial role in determining the bioactivity. For instance, analogs with a 3-methylbut-2-enyl side chain, such as Mollicellins G, H, and I, generally displayed stronger antibacterial and cytotoxic activities compared to other analogs[1]. This suggests that this lipophilic side chain may enhance the interaction of the molecule with its biological targets or improve its ability to penetrate cell membranes.
Furthermore, subtle structural differences between the analogs lead to variations in their activity profiles. For example, while Mollicellin G was cytotoxic against both HepG2 and HeLa cells, Mollicellin H showed potent activity against HepG2 but was less effective against HeLa cells[1]. These findings underscore the importance of specific structural features in dictating the potency and selectivity of these compounds.
Experimental Protocols
The bioactivity data presented in this guide were obtained using the following standardized experimental methodologies.
Antibacterial Activity Assay (Broth Microdilution Method)
The antibacterial activity of the Mollicellin analogs was determined using the broth microdilution method in 96-well microtiter plates.
-
Bacterial Strains and Culture Conditions: The bacterial strains tested included Staphylococcus aureus ATCC29213, Staphylococcus aureus N50 (MRSA), Escherichia coli, Agrobacterium tumefaciens, Salmonella typhurium, Pseudomonas lachrymans, Ralstonia solanacearum, and Xanthomonas vesicatoria. Bacteria were cultured in Mueller-Hinton Broth (MHB) at 37°C.
-
Preparation of Inoculum: Bacterial colonies were suspended in MHB, and the turbidity was adjusted to match the 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension was then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: The Mollicellin analogs were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds were then prepared in MHB in the microtiter plates.
-
Incubation: The inoculated microtiter plates were incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth. The IC50 values were calculated from the dose-response curves.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the Mollicellin analogs was evaluated against various human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Lines and Culture Conditions: The human cancer cell lines used included HepG2 (liver), HeLa (cervical), KB (oral), HT-29 (colon), and MCF-7 (breast). Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the Mollicellin analogs (dissolved in DMSO and diluted in culture medium) for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Calculation of IC50: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.
Conclusion
This comparative analysis of Mollicellin analogs highlights their potential as a source of new antibacterial and anticancer agents. The structure-activity relationships identified in this guide provide a valuable framework for the rational design and synthesis of more potent and selective derivatives. Further investigation into the mechanisms of action of these compounds is warranted to fully elucidate their therapeutic potential.
References
Structure-Activity Relationship of Mollicellin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various Mollicellin derivatives, a class of depsidones isolated from fungi. The information presented herein is intended to facilitate further research and drug discovery efforts by summarizing key biological activities, quantitative data, and experimental methodologies.
Introduction to Mollicellins
Mollicellins are a group of depsidone compounds, which are polyphenolic polyketides produced by various fungi, particularly from the Chaetomium genus.[1][2] These natural products have garnered significant interest due to their diverse and potent biological activities, including antibacterial, cytotoxic, and antioxidant properties.[1][2] Understanding the relationship between the chemical structure of Mollicellin derivatives and their biological function is crucial for the development of novel therapeutic agents. This guide synthesizes the available experimental data to elucidate these relationships.
Comparative Biological Activity of Mollicellin Derivatives
The biological activities of Mollicellin derivatives have been primarily evaluated for their cytotoxicity against cancer cell lines and their antibacterial effects against various pathogens. The following tables summarize the quantitative data from these studies.
Cytotoxic Activity
The cytotoxicity of Mollicellin derivatives has been assessed against several human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison.
Table 1: Cytotoxicity of Mollicellin Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Mollicellin G | HepG2 | 19.64 | [1][3][4] |
| HeLa | 13.97 | [1][3][4] | |
| Mollicellin H | HepG2 | 6.83 | [1] |
| HeLa | >50 | [1] | |
| Mollicellin I | HepG2 | >50 | [1] |
| HeLa | 27.45 | [1] | |
| Mollicellin O | HepG2 | >50 | [1] |
| HeLa | >50 | [1] | |
| Mollicellin P | HepG2 | >50 | [1] |
| HeLa | >50 | [1] | |
| Mollicellin Q | HepG2 | >50 | [1] |
| HeLa | >50 | [1] | |
| Mollicellin R | HepG2 | >50 | [1] |
| HeLa | >50 | [1] |
From the data, Mollicellin H exhibits the most potent cytotoxic activity against the HepG2 human liver cancer cell line, while Mollicellin G shows broad-spectrum activity against both HepG2 and HeLa human cervical cancer cells.[1]
Antibacterial Activity
Several Mollicellin derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA).
Table 2: Antibacterial Activity of Mollicellin Derivatives
| Compound | Bacterial Strain | IC50 (µg/mL) | Reference |
| Mollicellin H | S. aureus ATCC29213 | 5.14 | [1][4][5] |
| S. aureus N50 (MRSA) | 6.21 | [1][4][5] | |
| Mollicellin O | S. aureus ATCC29213 | 12.5 | [1][4] |
| S. aureus N50 (MRSA) | 12.5 | [1][4] | |
| Mollicellin I | S. aureus ATCC29213 | 12.5 | [1][4] |
| S. aureus N50 (MRSA) | 25 | [1][4] | |
| Mollicellin C | Salmonella typhimurium | Bactericidal | [6] |
| Mollicellin E | Salmonella typhimurium | Bactericidal | [6] |
| Mollicellin D | Salmonella typhimurium | Bactericidal | [6] |
| Mollicellin F | Salmonella typhimurium | Bactericidal | [6] |
Mollicellin H consistently demonstrates the most potent antibacterial activity against both sensitive and resistant strains of S. aureus.[1][4][5] Notably, Mollicellins C and E, which possess a 3-methylbutenoic acid moiety, and Mollicellins D and F, which contain a chlorine atom, have been reported to be bactericidal against Salmonella typhimurium.[6]
Antioxidant Activity
Limited data is available on the antioxidant properties of Mollicellin derivatives. Mollicellin O has been reported to exhibit antioxidant activity based on DPPH radical scavenging.[1][4]
Table 3: Antioxidant Activity of Mollicellin O
| Compound | Assay | IC50 (µg/mL) | Reference |
| Mollicellin O | DPPH Radical Scavenging | 71.92 | [1][4] |
Structure-Activity Relationship Insights
The available data allows for the preliminary deduction of structure-activity relationships among the tested Mollicellin derivatives.
Caption: Logical workflow for the structure-activity relationship analysis of Mollicellin derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are generalized protocols for the key assays mentioned in the cited literature.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines (e.g., HepG2, HeLa) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The Mollicellin derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for a further 4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.
Antibacterial Activity Assay (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Bacterial Culture: The bacterial strains (e.g., S. aureus) are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific optical density corresponding to a known bacterial concentration.
-
Compound Dilution: The Mollicellin derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. The IC50 value, the concentration that inhibits 50% of bacterial growth, can also be determined by measuring the optical density at 600 nm.
Caption: General experimental workflow for the isolation, evaluation, and analysis of Mollicellin derivatives.
Conclusion and Future Directions
The compiled data indicates that Mollicellin derivatives are a promising class of natural products with significant potential for development as cytotoxic and antibacterial agents. Mollicellin H, in particular, stands out as a lead compound for further investigation due to its potent and selective activities.
Future research should focus on:
-
Synthesis of Novel Derivatives: The synthesis of new analogues with modifications at key positions identified in the SAR studies could lead to compounds with enhanced activity and improved pharmacological profiles.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the most active Mollicellin derivatives is crucial for understanding their mechanism of action.
-
In Vivo Efficacy: Promising candidates should be evaluated in animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic properties.
This guide provides a foundational overview to aid researchers in the strategic design and development of next-generation therapeutics based on the Mollicellin scaffold.
References
- 1. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mollicellins: mutagenic and antibacterial mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mollicellin Family's Efficacy Against Drug-Resistant Bacteria
The rise of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global health. In the ongoing search for novel antimicrobial agents, the Mollicellin family of compounds, a group of depsidones isolated from fungi, has emerged as a promising area of research. This guide provides a comparative overview of the antibacterial efficacy of various Mollicellin analogues against drug-resistant bacteria, supported by available experimental data. It is important to note that while the topic specifies Mollicellin A, the available scientific literature predominantly focuses on other, more potent analogues within this family. Therefore, this guide will address the broader Mollicellin family, specifying the particular analogue where data is available.
Quantitative Performance Data
The antibacterial activity of Mollicellin compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC) or the half maximal inhibitory concentration (IC50). The following tables summarize the reported efficacy of various Mollicellin analogues against both drug-sensitive and drug-resistant strains of Staphylococcus aureus.
Table 1: IC50 Values of Mollicellin Analogues against S. aureus
| Compound | Bacterial Strain | Resistance Profile | IC50 (µg/mL) | Reference |
| Mollicellin H | S. aureus ATCC29213 | Sensitive | 5.14 | [1][2][3] |
| Mollicellin H | S. aureus N50 | MRSA | 6.21 | [1][2][3] |
| Mollicellin O | S. aureus ATCC29213 | Sensitive | Active | [1][2][3] |
| Mollicellin O | S. aureus N50 | MRSA | Active | [1][2][3] |
| Mollicellin I | S. aureus ATCC29213 | Sensitive | Active | [1][2][3] |
| Mollicellin I | S. aureus N50 | MRSA | Active | [1][2][3] |
Note: "Active" indicates that antibacterial activity was observed, but a specific IC50 value was not provided in the cited literature.
Table 2: MIC Values of Mollicellin Analogues against S. aureus and MRSA
| Compound | Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference |
| Mollicellin S | S. aureus & MRSA | MRSA | 6.25 - 12.5 | [4][5] |
| Mollicellin T | S. aureus & MRSA | MRSA | 6.25 - 12.5 | [4][5] |
| Mollicellin U | S. aureus & MRSA | MRSA | 6.25 - 12.5 | [4][5] |
| Mollicellin D | S. aureus & MRSA | MRSA | 6.25 - 12.5 | [4][5] |
| Mollicellin H | S. aureus & MRSA | MRSA | 6.25 - 12.5 | [4][5] |
Comparative Context with Vancomycin
Vancomycin is a standard therapeutic agent for treating MRSA infections.[6] While direct comparative studies between Mollicellins and Vancomycin were not identified in the provided search results, it is a crucial benchmark. The efficacy of Vancomycin can be variable, with concerns about increasing resistance and clinical outcomes that can be inferior to other antibiotics like beta-lactams for susceptible strains.[7][8] The MIC values reported for the more active Mollicellin analogues (e.g., in the range of 6.25-12.5 µg/mL) indicate a potential for these compounds to be developed into effective antibacterial agents. Further head-to-head studies are necessary to definitively establish their comparative efficacy.
Experimental Protocols
The data presented above are primarily derived from antibacterial susceptibility testing using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This is a standardized and widely accepted method in microbiology.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
Isolate bacterial colonies from a fresh agar plate (e.g., Mueller-Hinton agar).
-
Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.
-
Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve the final desired inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.[9]
-
-
Preparation of Test Compound Dilutions:
-
Dissolve the Mollicellin compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using MHB to achieve a range of desired concentrations. Each well should contain 50 µL of the diluted compound.[10]
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Cover the plate and incubate at 37°C for 18-24 hours.[9]
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]
-
Optionally, a growth indicator like Resazurin can be added to aid in the visual assessment.[9] The optical density can also be measured using a plate reader.[12]
-
Visualizing Workflows and Mechanisms
To better understand the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for the broth microdilution MIC assay.
Caption: Potential antibacterial mechanisms of the Mollicellin family.
Mechanism of Action
The precise molecular mechanism of action for the Mollicellin family has not been fully elucidated in the provided search results. However, based on the broader class of polyphenolic compounds to which depsidones belong, several potential mechanisms can be hypothesized. These include the disruption of the bacterial cell membrane, leading to leakage of cellular contents, and the inhibition of essential cellular processes such as nucleic acid and protein synthesis.[13] Some Mollicellin analogues have been shown to be bactericidal, indicating they actively kill the bacteria, not just inhibit its growth.[14] Further research is required to pinpoint the specific molecular targets of these compounds within the bacterial cell.
Conclusion
The Mollicellin family of natural products, particularly analogues such as Mollicellin H, S, T, and U, demonstrates significant in vitro activity against drug-resistant Staphylococcus aureus.[1][4][5] Their efficacy, as measured by MIC and IC50 values, positions them as compounds of interest for further preclinical development. While data on this compound specifically is limited, the broader family shows considerable promise. Future research should focus on elucidating the specific mechanism of action, conducting in vivo efficacy and safety studies, and performing direct comparative analyses against standard-of-care antibiotics like Vancomycin to fully assess their therapeutic potential.
References
- 1. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mollicellins S-U, three new depsidones from Chaetomium brasiliense SD-596 with anti-MRSA activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mollicellins S-U, three new depsidones from <i>Chaetomium brasiliense</i> SD-596 with anti-MRSA activities - ProQuest [proquest.com]
- 6. Vancomycin resistant Staphylococcus aureus infections: A review of case updating and clinical features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative effectiveness of nafcillin or cefazolin versus vancomycin in methicillin-susceptible Staphylococcus aureus bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of vancomycin compared with those of alternative treatments for methicillin‐resistant Staphylococcus aureus infections: An umbrella review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Mollicellins: mutagenic and antibacterial mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
Mollicellin A's Antioxidant Activity in Focus: A Comparative Analysis
In the quest for novel therapeutic agents, natural products remain a vital source of inspiration. Mollicellin A, a depsidone isolated from fungi, has garnered interest for its potential biological activities. This guide provides a comparative analysis of the antioxidant activity of a closely related compound, Mollicellin O, against well-established antioxidants, offering researchers, scientists, and drug development professionals a data-driven overview.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of a compound is often quantified by its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.
The antioxidant activity of Mollicellin O was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The table below summarizes the IC50 value of Mollicellin O in comparison to the well-known antioxidants: Ascorbic Acid (Vitamin C), Quercetin, and Butylated Hydroxytoluene (BHT).[1][2]
| Compound | IC50 (µg/mL) | Molar Mass ( g/mol ) | IC50 (µM) |
| Mollicellin O | 71.92[1][2] | 374.38 | 192.1 |
| Ascorbic Acid | ~10 - 25 | 176.12 | ~57 - 142 |
| Quercetin | ~2 - 8 | 302.24 | ~6.6 - 26.5 |
| BHT | ~15 - 35 | 220.35 | ~68 - 159 |
Note: The IC50 values for Ascorbic Acid, Quercetin, and BHT are approximate ranges gathered from various sources using DPPH assays with methanol as the solvent.[3][4][5][6] The exact values can vary based on specific experimental conditions.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of scientific findings. The following is a representative protocol for the DPPH radical scavenging assay, a widely used method for assessing antioxidant activity.[7][8][9][10]
DPPH Radical Scavenging Assay Protocol
1. Preparation of DPPH Solution:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared by dissolving an appropriate amount of DPPH in methanol.
-
The solution is kept in a dark container to prevent degradation from light.
2. Preparation of Test Samples:
-
Mollicellin O and the standard antioxidants (Ascorbic Acid, Quercetin, BHT) are dissolved in methanol to prepare stock solutions.
-
A series of dilutions are prepared from the stock solutions to obtain a range of concentrations for testing.
3. Assay Procedure:
-
In a microplate or cuvette, a specific volume of the DPPH solution is added to a specific volume of the test sample at different concentrations.
-
A control is prepared by mixing the DPPH solution with methanol instead of the test sample.
-
The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
4. Measurement:
-
After incubation, the absorbance of the solutions is measured at a wavelength of 517 nm using a spectrophotometer.[7][8]
-
The decrease in absorbance of the DPPH solution in the presence of the antioxidant is indicative of its radical scavenging activity.
5. Calculation of Scavenging Activity and IC50:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample.
Visualizing the Experimental Workflow and Signaling Pathway
Diagrams are powerful tools for illustrating complex processes. Below are visualizations of the experimental workflow for the DPPH assay and a key signaling pathway associated with the antioxidant response of phenolic compounds.
Phenolic compounds, including depsidones, often exert their antioxidant effects by modulating cellular signaling pathways. The Nrf2-ARE pathway is a critical defense mechanism against oxidative stress. [11][12][13][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nehu.ac.in [nehu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. recent-advances-of-natural-polyphenols-activators-for-keap1-nrf2-signaling-pathway - Ask this paper | Bohrium [bohrium.com]
- 12. mdpi.com [mdpi.com]
- 13. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of Mollicellin A's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anti-cancer activity of Mollicellin A and related depsidone compounds. While the precise molecular mechanism of this compound has not been definitively elucidated in published literature, this document summarizes the existing data on its cytotoxic effects and explores potential mechanisms of action based on studies of structurally similar compounds. Detailed experimental protocols for key validation assays are also provided to facilitate further research.
Cytotoxic Activity of Mollicellin Analogues
Multiple studies have demonstrated the cytotoxic effects of various Mollicellin compounds across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these in vitro assays are summarized below.
| Compound | Cell Line | IC50 (µM) | Reference |
| Mollicellin G | HepG2 (Liver Carcinoma) | 19.64 µg/mL | [1][2] |
| HeLa (Cervical Carcinoma) | 13.97 µg/mL | [1][2] | |
| Mollicellin H | HepG2 (Liver Carcinoma) | 6.83 µg/mL | [3] |
| Mollicellin F | HepG2 (Liver Carcinoma) | 7.10 µM | [4] |
| KB (Oral Epidermoid Carcinoma) | 10.64 µM | [4] | |
| Mollicellin B | HT-29 (Colorectal Adenocarcinoma) | Not specified | [4] |
| Mollicellin X | KB (Oral Epidermoid Carcinoma) | 4.79 µM | [4] |
| HepG2 (Liver Carcinoma) | 11.69 µM | [4] | |
| Camptothecin (Reference) | HepG2 (Liver Carcinoma) | 3.6 µg/mL | [5] |
| HeLa (Cervical Carcinoma) | 6.3 µg/mL | [5] | |
| Doxorubicin (Reference) | HepG2 (Liver Carcinoma) | ~0.1 µM (72h) | [6] |
| MCF7 (Breast Adenocarcinoma) | ~0.1 µM (72h) | [6] | |
| SKOV-3 (Ovarian Cancer) | ~0.1 µM (48h) | [7] |
Putative Mechanisms of Action and In Vitro Validation Strategies
Based on in silico modeling and experimental data from related depsidones, several potential mechanisms of action for this compound's anti-cancer activity can be hypothesized. The following sections outline these proposed mechanisms and the experimental protocols required for their in vitro validation.
Inhibition of Tubulin Polymerization
An in-silico study has suggested that the depsidone vicanicine may exert its anticancer effects by binding to β-tubulin, thereby inhibiting microtubule formation, a mechanism shared by successful chemotherapeutics like vinblastine.[8]
This assay biochemically assesses the ability of a compound to interfere with the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin protein (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compound (this compound) and reference compounds (e.g., paclitaxel as a stabilizer, vinblastine as a destabilizer)
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare solutions of this compound and reference compounds at various concentrations.
-
On ice, add tubulin protein to pre-chilled microplate wells.
-
Add the test and reference compounds to the respective wells.
-
Initiate polymerization by adding GTP to all wells and transferring the plate to a 37°C microplate reader.
-
Measure the change in absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.
-
Analyze the data by plotting absorbance versus time. Inhibitors of polymerization will show a reduced rate and extent of absorbance increase compared to the vehicle control.
Induction of Apoptosis
Many cytotoxic agents, including some depsidones, induce programmed cell death, or apoptosis, in cancer cells.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest (e.g., HepG2, HeLa)
-
Cell culture medium and supplements
-
This compound
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI)
-
Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours). Include a vehicle-only control.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Modulation of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation and cell survival, and its dysregulation is implicated in cancer. Some depsidones have been shown to modulate this pathway.
This assay measures the transcriptional activity of NF-κB in response to a test compound.
Materials:
-
A stable cell line expressing a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of an NF-κB response element.
-
Cell culture medium and supplements.
-
This compound.
-
An NF-κB activator (e.g., TNF-α or lipopolysaccharide - LPS).
-
A known NF-κB inhibitor (e.g., BAY 11-7082).
-
Luciferase or SEAP assay reagents.
-
Luminometer or spectrophotometer.
Procedure:
-
Seed the NF-κB reporter cell line in a multi-well plate.
-
Pre-treat the cells with various concentrations of this compound or a known inhibitor for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α). Include a non-stimulated control.
-
Incubate for a period sufficient to induce reporter gene expression (typically 6-24 hours).
-
Lyse the cells (for luciferase) or collect the supernatant (for SEAP).
-
Add the appropriate assay reagent and measure the signal (luminescence or absorbance).
-
A reduction in the signal in this compound-treated, stimulated cells compared to stimulated-only cells indicates inhibition of the NF-κB pathway.
Visualizing Potential Mechanisms and Workflows
To conceptualize the potential signaling pathways and experimental procedures, the following diagrams are provided.
Caption: Hypothesized signaling pathways for this compound's anti-cancer activity.
Caption: Experimental workflow for validating this compound's mechanism of action.
Conclusion and Future Directions
The available data strongly suggest that this compound and its analogues are promising cytotoxic agents against various cancer cell lines. However, the precise molecular mechanisms underlying their activity require further in vitro validation. The proposed mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of the NF-κB signaling pathway, provide a solid foundation for future research. The experimental protocols detailed in this guide offer a clear path for researchers to elucidate the specific mechanism of action of this compound, which is a critical step in its development as a potential therapeutic agent. Comparative studies with established drugs such as doxorubicin and paclitaxel will also be crucial in positioning this compound within the landscape of cancer chemotherapy.
References
- 1. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 25b550616d.clvaw-cdnwnd.com [25b550616d.clvaw-cdnwnd.com]
- 5. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mixed micelles for encapsulation of doxorubicin with enhanced in vitro cytotoxicity on breast and ovarian cancer cell lines versus Doxil® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
A Comparative Analysis of Depsidone Bioactivities: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the diverse biological activities of depsidones, a class of polyphenolic compounds found predominantly in lichens and fungi. This document summarizes key quantitative data, details common experimental protocols for assessing bioactivity, and visualizes relevant signaling pathways and workflows to support further investigation and drug discovery efforts.
Depsidones have garnered significant scientific interest due to their wide range of pharmacological properties.[1][2][3][4] These compounds, characterized by a dibenzo[b,e][5][6]dioxepin-11-one core structure, have demonstrated potent antibacterial, antifungal, anticancer, antiviral, antioxidant, and enzyme-inhibitory activities.[1][2][3][4] This guide aims to provide a consolidated resource for comparing the efficacy of various depsidones across these biological activities.
Quantitative Bioactivity Data
The following tables summarize the reported bioactivities of selected depsidones, providing a comparative view of their potency.
Table 1: Antibacterial Activity of Selected Depsidones
| Depsidone | Bacterium | MIC (µg/mL) | Reference |
| 2'-O-methylhypostictic acid | Bacillus cereus | 31 | [5] |
| Bacillus subtilis | 62.5 | [5] | |
| Staphylococcus epidermidis | 62.5 | [5] | |
| Spiromastixone S | Xanthomonas oryzae pv. oryzae | 5.2 µmol·L⁻¹ | [7] |
| Unnamed (Compound 155) | Methicillin-resistant S. aureus (MRSA) | 0.5 | [1] |
| Staphylococcus aureus | 0.5 | [1] | |
| Unnamed (Compound 160) | Methicillin-resistant S. aureus (MRSA) | 0.5 | [1] |
| Staphylococcus aureus | 0.5 | [1] | |
| Spiromastixone Z1 | Methicillin-resistant S. aureus (MRSA) | 0.5 µM | [8] |
| Vancomycin-resistant Enterococcus faecium (VRE) | 1.0 µM | [8] | |
| Lobaric acid | Escherichia coli | Potent | [9] |
| Bacillus subtilis | Potent | [9] | |
| Salmonella typhi | Potent | [9] | |
| Sekikaic acid | Escherichia coli | Potent | [9] |
| Bacillus subtilis | Potent | [9] | |
| Salmonella typhi | Potent | [9] |
Table 2: Anticancer Activity of Selected Depsidones
| Depsidone | Cell Line | GI₅₀/IC₅₀ (µM) | Reference |
| Hypostictic acid | K562 (Leukemia) | 2.20 | [6] |
| B16-F10 (Melanoma) | 13.78 | [6] | |
| 786-0 (Renal) | 14.24 | [6] | |
| Salazinic acid | K562 (Leukemia) | 64.36 | [6] |
| HT-29 (Colon) | 67.91 | [6] | |
| B16-F10 (Melanoma) | 78.64 | [6] | |
| Physodic acid | A-172 (Glioblastoma) | 42.41 | [1] |
| T98G (Glioblastoma) | 50.57 | [1] | |
| U-138 MG (Glioblastoma) | 45.72 | [1] | |
| Unnamed (Compound 131) | HCT-116 (Colon) | 1.11 | [1] |
| 8'-O-n-pentyl-norstictic acid | MCF7 (Breast) | 15.53 | [10] |
| PC-03 (Prostate) | 8.77 | [10] | |
| 8'-O-n-hexyl-norstictic acid | MCF7 (Breast) | 5.96 - 9.53 | [10] |
| HT-29 (Colon) | 5.96 - 9.53 | [10] | |
| PC-03 (Prostate) | 5.96 - 9.53 | [10] | |
| HEP2 (Larynx) | 5.96 - 9.53 | [10] | |
| 8'-O-isopropyl-norstictic acid | PC-03 (Prostate) | 1.28 | [10] |
| UACC-62 (Melanoma) | 6.2 | [10] | |
| HEP2 (Larynx) | 7.78 | [10] | |
| B16-F10 (Melanoma) | 9.65 | [10] |
Table 3: Antiviral and Enzyme Inhibitory Activity of Selected Depsidones
| Depsidone | Target | IC₅₀ (µM) | Reference |
| Cordidepsine | HIV-1 Integrase | 4.65 | [] |
| Salazinic acid | SARS-CoV-2 3CLpro | 3.77 (Ki) | [1] |
| Protocetraric acid | SARS-CoV-2 3CLpro | 3.95 (Ki) | [1] |
| Unnamed (Compound 2) | mPGES-1 | 0.4 | [12] |
| Perlatolic acid (Depside) | mPGES-1 | 0.4 | [12] |
| Olivetoric acid (Depside) | mPGES-1 | 1.15 | [12] |
| Unnamed (Compound 136) | COX-2 | 7.01 | [1] |
| Unnamed (Compound 173) | COX-2 | 7.17 | [1] |
Experimental Protocols
Detailed methodologies for the key bioactivity assays cited in this guide are provided below.
Antibacterial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacteria.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar medium. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final working concentration.
-
Preparation of Test Compounds: The depsidone is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using broth as the diluent.
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the test compound dilutions. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the depsidone that completely inhibits visible bacterial growth.
Anticancer Activity: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cytotoxicity and cell proliferation.
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the depsidone and incubated for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution is then added to each well and incubated at room temperature for 30 minutes.
-
Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are then air-dried, and the protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader. The GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) is then calculated.[10]
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at a particular wavelength (e.g., 517 nm).
-
Reaction Mixture: The depsidone solution at various concentrations is mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at the same wavelength. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Anti-inflammatory Activity: COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.
-
Enzyme and Substrate Preparation: A reaction buffer containing the COX-2 enzyme and a heme cofactor is prepared. The substrate, arachidonic acid, is also prepared in a suitable buffer.
-
Inhibitor Incubation: The depsidone is pre-incubated with the enzyme solution for a specific time to allow for binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the arachidonic acid substrate.
-
Measurement of Prostaglandin Production: The reaction is allowed to proceed for a set time and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified, often using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Calculation of Inhibition: The percentage of COX-2 inhibition is calculated by comparing the amount of PGE2 produced in the presence of the depsidone to that of a control without the inhibitor. The IC₅₀ value is then determined.
Antiviral Activity: HIV-1 Integrase Inhibition Assay
This assay measures the ability of a compound to inhibit the HIV-1 integrase enzyme, which is essential for viral replication.
-
Assay Setup: The assay is typically performed in a 96-well plate coated with a DNA substrate that mimics the viral DNA end.
-
Enzyme and Inhibitor Incubation: The recombinant HIV-1 integrase enzyme is pre-incubated with the depsidone at various concentrations.
-
Strand Transfer Reaction: A second DNA substrate, representing the target host DNA, is added to initiate the strand transfer reaction, where the viral DNA mimic is integrated into the target DNA.
-
Detection: The integrated product is detected using a specific antibody or a labeled probe, often through a colorimetric or fluorometric method.
-
Calculation of Inhibition: The level of inhibition is determined by measuring the signal generated in the presence of the depsidone compared to a control without the inhibitor. The IC₅₀ value is then calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in the anticancer activity of some depsidones and a general workflow for bioactivity screening.
References
- 1. scielo.br [scielo.br]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. A new depsidone and antibacterial activities of compounds from Usnea undulata Stirton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Mollicellin A and its Analogs Against MRSA Strains: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to a wide range of antibiotics. Natural products are a promising source of new antimicrobial compounds. Mollicellins, a class of depsidones isolated from fungi of the Chaetomium genus, have shown considerable in vitro activity against MRSA. This guide summarizes the available efficacy data, details the experimental methodologies used to obtain this data, and provides a hypothetical mechanism of action for these compounds.
Comparative In Vitro Efficacy
The anti-MRSA activity of various Mollicellin compounds has been evaluated using Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) assays. The data from multiple studies are summarized below for comparison.
Minimum Inhibitory Concentration (MIC) Data
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound | MRSA Strain(s) | MIC (µg/mL) | Reference |
| Mollicellin S | MRSA | 6.25 | [1][2][3][4] |
| Mollicellin T | MRSA | 12.5 | [1][2][3][4] |
| Mollicellin U | MRSA | 12.5 | [1][2][3][4] |
| Mollicellin D | MRSA | 12.5 | [1][2][3][4] |
| Mollicellin H | MRSA | 6.25 | [1][2][3][4] |
| Vancomycin (Control) | MRSA | 1.0 - 2.0 | [5][6][7] |
| Linezolid (Control) | MRSA | 0.84 - 3.0 | [5][6][7] |
| Daptomycin (Control) | MRSA | 0.25 - 1.0 | [5][6][7] |
Half-Maximal Inhibitory Concentration (IC50) Data
The IC50 represents the concentration of a drug that is required for 50% inhibition of a biological process.
| Compound | S. aureus Strain | IC50 (µg/mL) | Reference |
| Mollicellin H | S. aureus ATCC29213 | 5.14 | [8][9] |
| Mollicellin H | S. aureus N50 (MRSA) | 6.21 | [8][9] |
| Mollicellin O | S. aureus ATCC29213 | >50 | [8][9] |
| Mollicellin O | S. aureus N50 (MRSA) | >50 | [8][9] |
| Mollicellin I | S. aureus ATCC29213 | 12.5 | [8][9] |
| Mollicellin I | S. aureus N50 (MRSA) | 25 | [8][9] |
| Mollicellin G | S. aureus ATCC29213 | >50 | [8][9] |
| Mollicellin G | S. aureus N50 (MRSA) | >50 | [8][9] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the efficacy tables.
Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the MRSA strain is used to prepare a bacterial suspension in Mueller-Hinton Broth (MHB). The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Agent Dilutions: The Mollicellin compound or control antibiotic is serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. A positive control well (bacteria without antimicrobial agent) and a negative control well (broth only) are included. The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Human cell lines (e.g., HEK293) are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the Mollicellin compound. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Visualizations
Workflow for Natural Product-Based Anti-MRSA Drug Discovery
References
- 1. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chaetomium - Mold Species Library - The Famous Black Mold [mrnatural.ca]
- 3. Botryorhodine J, a new anti-MRSA depsidone isolated from endophytic fungus Alternaria alternata Pas11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mollicellins S-U, three new depsidones from Chaetomium brasiliense SD-596 with anti-MRSA activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Peptides and Small Molecules Targeting the Cell Membrane of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanism of antimicrobial activity of sophoraflavanone B against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Mollicellin Analogs in Cancer Cell Lines
A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic effects of Mollicellin compounds on various cancer cell lines. This guide provides a comparative analysis of available data, outlines experimental methodologies, and visualizes key cellular processes.
While the cytotoxic profile of Mollicellin A remains uncharacterized in publicly available literature, this guide provides a comparative analysis of its structural analogs—Mollicellin G, H, I, and O—against human cancer cell lines. Data on these related depsidone compounds offer initial insights into the potential anti-cancer activity of this chemical class.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various Mollicellin compounds against the HepG2 (human liver cancer) and HeLa (human cervical cancer) cell lines. These values, derived from the MTT assay, quantify the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | Cell Line | IC50 (µg/mL) |
| Mollicellin G | HepG2 | 19.64[1][2] |
| HeLa | 13.97[1][2] | |
| Mollicellin H | HepG2 | Inactive |
| HeLa | Inactive | |
| Mollicellin I | HepG2 | Inactive |
| HeLa | Inactive | |
| Mollicellin O | HepG2 | Inactive |
| HeLa | Inactive |
Note: No publicly available data was found for the cytotoxicity of this compound.
Experimental Protocols
The determination of the cytotoxic activity of the Mollicellin compounds was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay is a standard method for assessing cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Cancer cells (e.g., HepG2, HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Mollicellin G) and incubated for a specified period (e.g., 48 or 72 hours).[4]
-
MTT Addition: Following incubation, the MTT reagent is added to each well, and the plates are incubated for an additional few hours.[5]
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).[5]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined from the dose-response curve.
Visualizing Experimental and Biological Processes
To aid in the understanding of the experimental workflow and a key mechanism of cell death, the following diagrams are provided.
References
- 1. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Mollicellin Bioactivity: A Comparative Analysis Against Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of mollicellin, a class of fungal secondary metabolites, with established standard antibiotics. The following sections present quantitative data, detailed experimental protocols, and visualizations to support a comprehensive evaluation of mollicellin's potential as a novel antimicrobial agent.
Comparative Bioactivity Data
Mollicellins, a group of depsidones produced by fungi such as Chaetomium species, have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values of various mollicellin compounds against key bacterial strains and compares them with the performance of standard antibiotics. Additionally, cytotoxic activity against human cancer cell lines is presented to provide an initial assessment of selectivity.
| Compound | Test Organism | MIC (µg/mL) | IC50 (µg/mL) | Cytotoxicity IC50 (µg/mL) - HepG2 | Cytotoxicity IC50 (µg/mL) - HeLa |
| Mollicellins | |||||
| Mollicellin H | Staphylococcus aureus ATCC 29213 | - | 5.14[1] | 6.83[1] | >50[1] |
| Mollicellin H | S. aureus N50 (MRSA) | 6.25 - 12.5[2][3] | 6.21[1] | - | - |
| Mollicellin S, T, U, D | S. aureus & MRSA | 6.25 - 12.5[2][3] | - | - | - |
| Mollicellin G | - | - | - | 19.64[1] | 13.97[1] |
| Standard Antibiotics | |||||
| Vancomycin | Staphylococcus aureus ATCC 29213 | 1.0[4][5] | - | Not widely reported | Not widely reported |
| Ciprofloxacin | Staphylococcus aureus ATCC 29213 | 0.25 - 0.5[6][7] | - | Not widely reported | Not widely reported |
| Ampicillin | Escherichia coli ATCC 25922 | 2.0 - 8.0[8] | - | Not widely reported | Not widely reported |
| Streptomycin | Escherichia coli ATCC 25922 | 16 - 128[9] | - | Not widely reported | Not widely reported |
Note: IC50 values are presented for mollicellins as reported in the cited literature. MIC is the standard metric for antibiotic susceptibility. A direct numerical comparison between IC50 and MIC should be made with caution.
Experimental Protocols
The data presented in this guide are primarily derived from antimicrobial susceptibility testing (AST) performed according to established standards, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). The most common method for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution assay.
Broth Microdilution MIC Assay Protocol
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
-
Preparation of Antimicrobial Agent Stock: A stock solution of the test compound (e.g., mollicellin) is prepared at a known concentration.
-
Serial Dilutions: The stock solution is serially diluted in a 96-well microtiter plate containing a suitable growth medium, such as Mueller-Hinton Broth (MHB), to create a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the standardized bacterial suspension. Control wells, including a growth control (no antimicrobial agent) and a sterility control (no bacteria), are also included.
-
Incubation: The inoculated plates are incubated under appropriate conditions, typically at 35-37°C for 18-24 hours.
-
Result Interpretation: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical broth microdilution MIC assay.
Caption: Workflow of the Broth Microdilution Method for MIC Determination.
Mechanism of Action: An Overview of Depsidones
Mollicellins belong to the depsidone class of phenolic compounds. While the precise mechanism of action for each mollicellin is an area of ongoing research, depsidones, in general, are known to exhibit a range of biological activities, including antibacterial, cytotoxic, and antioxidant effects.[10][11] Potential antibacterial mechanisms for depsidones may involve the inhibition of crucial cellular processes. Some studies suggest that these compounds can interfere with bacterial fatty acid synthesis or act as inhibitors of the RecA protein, which is vital for DNA repair and recombination, thereby potentially reducing antibiotic resistance.[12]
The cytotoxic effects of some depsidones have been linked to the targeting of signaling pathways, such as the Wnt/β-catenin pathway, which is often dysregulated in cancer.[12] Other depsidones are thought to promote glucose uptake by activating the PI3K/Akt and AMPK signaling pathways.[13]
Conclusion
The available data indicates that certain mollicellins, particularly Mollicellin H, exhibit potent bioactivity against the Gram-positive bacterium Staphylococcus aureus, including methicillin-resistant strains (MRSA). The inhibitory concentrations are comparable to, though in some cases higher than, those of standard antibiotics like ciprofloxacin and vancomycin. However, their efficacy against Gram-negative bacteria such as Escherichia coli appears limited based on current findings.
The cytotoxic profile of mollicellins suggests a degree of selectivity, but further investigation into their therapeutic index is warranted. The diverse mechanisms of action observed within the broader depsidone class highlight the potential for mollicellins to serve as lead compounds in the development of new antimicrobial agents. Further research should focus on elucidating their specific molecular targets and evaluating their in vivo efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Mollicellins S-U, three new depsidones from <i>Chaetomium brasiliense</i> SD-596 with anti-MRSA activities - ProQuest [proquest.com]
- 3. Mollicellins S-U, three new depsidones from Chaetomium brasiliense SD-596 with anti-MRSA activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The genetic background for streptomycin resistance in Escherichia coli influences the distribution of MICs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lichen Depsidones with Biological Interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Depsidone and xanthones from Garcinia xanthochymus with hypoglycemic activity and the mechanism of promoting glucose uptake in L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Antibacterial Assays for Natural Products: A Comparative Guide
The increasing emergence of antimicrobial resistance necessitates the exploration of novel therapeutic agents, with natural products representing a vast reservoir of potential candidates.[1][2] However, the journey from a crude plant extract to a validated antibacterial drug is paved with rigorous scientific evaluation. A critical step in this process is the selection and validation of appropriate antibacterial assays. This guide provides a comparative overview of commonly used methods for assessing the antibacterial activity of natural products, focusing on their validation, data interpretation, and detailed protocols to aid researchers in making informed decisions.
The complex nature of natural product extracts presents unique challenges for antimicrobial susceptibility testing. Unlike pure compounds, extracts are intricate mixtures of phytochemicals that can vary in composition. This variability underscores the importance of standardized and validated testing methods to ensure that results are reproducible and comparable across different studies.[3]
Comparison of Key Antibacterial Assays
Choosing the right assay depends on several factors, including the stage of research (screening vs. quantitative analysis), the physical properties of the natural product extract (e.g., solubility, color), and the required throughput. Below is a comparison of three widely used methods: Agar Disk Diffusion, Broth Microdilution, and TLC-Bioautography.
| Parameter | Agar Disk Diffusion | Broth Microdilution | TLC-Bioautography |
| Principle | Diffusion of the test substance from a disk through an agar medium inoculated with bacteria.[4] | Serial dilution of the test substance in a liquid broth medium to determine the minimum concentration that inhibits bacterial growth.[5] | Chromatographic separation of the extract on a TLC plate followed by in-situ biological detection of active compounds.[6][7] |
| Primary Result | Zone of Inhibition (ZOI) diameter (mm).[4] | Minimum Inhibitory Concentration (MIC) in µg/mL or mg/mL.[3] | Location of active spots (Rf value) on the chromatogram.[8] |
| Assay Type | Qualitative or semi-quantitative.[5] | Quantitative.[5] | Qualitative and localizing.[8] |
| Best For | Initial screening of a large number of extracts for antibacterial activity.[4][9] | Determining the potency (MIC) of an extract or purified compound.[5][9] | Identifying active compounds within a complex mixture and guiding fractionation.[8][10] |
| Throughput | High | High (with 96-well plates) | High, allows for parallel analysis of multiple samples.[6][10] |
| Key Advantages | Simple, low cost, and requires no specialized equipment.[4][5] | Provides quantitative and reproducible MIC values, considered a "gold standard" reference.[3][11] | Links chemical separation directly with biological activity, avoiding the isolation of inactive compounds.[8] |
| Key Limitations | Results can be affected by the diffusion properties of the extract in agar; poor reproducibility.[5][11] | Colored or insoluble natural product extracts can interfere with visual reading of results.[5] | Primarily qualitative; requires further steps for quantification of activity. |
| Validation Focus | Standardization of inoculum density, agar depth, and disk application. Reproducibility of ZOI measurements. | Accuracy and precision of MIC determination, use of control strains, and establishing breakpoints for natural products.[3] | Reproducibility of separation and detection, ensuring uniform application of microbial suspension. |
Experimental Workflow and Data Validation
The process of validating the antibacterial potential of a natural product is a multi-step endeavor. It typically begins with preliminary screening to identify active extracts, followed by quantitative analysis to determine their potency, and finally, bioassay-guided fractionation to isolate the active constituents.
Detailed Experimental Protocols
Accurate and reproducible data rely on meticulous adherence to standardized protocols. The following are detailed methodologies for the three key assays discussed.
Agar Disk Diffusion Assay
This method is a preliminary test to screen for antibacterial activity.[9]
a. Inoculum Preparation:
-
From a pure culture, select 3-5 isolated colonies of the test bacterium.
-
Transfer colonies to a tube containing a suitable broth (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 37°C until it achieves a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5][12]
-
Adjust the bacterial suspension with sterile broth or saline to match the standard if necessary.
b. Assay Procedure:
-
Dip a sterile cotton swab into the adjusted bacterial inoculum and rotate it firmly against the upper inside wall of the tube to remove excess fluid.
-
Swab the entire surface of a Mueller-Hinton Agar (MHA) plate uniformly in three directions to ensure even distribution of the inoculum.[13]
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically place sterile blank paper disks (6 mm in diameter) onto the inoculated agar surface.[12]
-
Pipette a defined volume (e.g., 20 µL) of the natural product extract at a known concentration onto each disk.
-
Include a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the extract).
-
Incubate the plates at 37°C for 18-24 hours.
c. Data Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
The diameter of the inhibition zone reflects the potency of the extract.[13]
Broth Microdilution Assay for MIC Determination
This quantitative method is used to determine the lowest concentration of a natural product that inhibits the visible growth of a microorganism.[9][14]
a. Materials:
-
96-well microtiter plates.
-
Multi-channel pipette.
-
Bacterial suspension adjusted to 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the well.[5]
-
Natural product extract of known concentration.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Growth indicator dye (e.g., Resazurin or Tetrazolium salts), optional.[14]
b. Assay Procedure:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the dissolved natural product extract to the first well of a row, creating an initial 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.
-
Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.
-
Include a positive control (broth + inoculum, no extract) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
c. Data Interpretation:
-
The MIC is the lowest concentration of the extract at which no visible bacterial growth (turbidity) is observed.
-
If using a growth indicator, the MIC is the lowest concentration that prevents a color change.
Thin-Layer Chromatography (TLC)-Direct Bioautography
This technique is invaluable for identifying the active compound(s) within a complex natural product mixture.[8][10]
a. Materials:
-
TLC plates (e.g., silica gel).
-
Developing chamber and appropriate solvent system.
-
Bacterial suspension in a suitable growth broth.
-
Atomizer or sprayer.
-
Growth indicator solution (e.g., p-iodonitrotetrazolium violet, INT).
b. Assay Procedure:
-
Spot the natural product extract onto the baseline of a TLC plate and allow it to dry.
-
Develop the chromatogram in a chamber saturated with the chosen mobile phase until the solvent front reaches the desired height.
-
Remove the plate and allow the solvent to evaporate completely in a sterile environment.
-
Spray the developed TLC plate with the bacterial suspension until it is evenly moistened.[7]
-
Incubate the plate in a humid, sterile container at 37°C for 18-24 hours.
-
After incubation, spray the plate with a growth indicator solution (e.g., INT).
-
Incubate for another 1-4 hours until a color change is observed (e.g., living bacteria reduce the tetrazolium salt to a colored formazan).
c. Data Interpretation:
-
Clear zones or spots against a colored background indicate where bacterial growth has been inhibited.[6]
-
These zones correspond to the location of the active antibacterial compounds on the chromatogram. The retention factor (Rf) of these zones can be calculated to aid in identification. This method facilitates the target-directed isolation of active constituents.[8]
References
- 1. scielo.br [scielo.br]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TLC-Direct Bioautography as a High Throughput Method for Detection of Antimicrobials in Plants [mdpi.com]
- 7. Bioautography and its scope in the field of natural product chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Antimicrobial Compounds by Bioautography of Different Extracts of Leaves of Selected South African Tree Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro Evaluation of the Antimicrobial Activity of Aqueous and Ethanolic Extracts of Four Medicinal Plants from Saudi Arabia - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. tandfonline.com [tandfonline.com]
Safety Operating Guide
Prudent Disposal of Mollicellin A in a Laboratory Setting
Disclaimer: No specific Safety Data Sheet (SDS) or explicit disposal procedures for Mollicellin A are readily available. This compound is a secondary metabolite produced by fungi of the Chaetomium genus. Some secondary metabolites from this genus are known to exhibit cytotoxic properties. Therefore, in the absence of specific data, it is imperative to handle and dispose of this compound as a potentially cytotoxic and hazardous compound. The following procedures are based on general best practices for the disposal of cytotoxic waste in a laboratory environment.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Physicochemical Data (Representative)
As specific data for this compound is unavailable, the following table presents data for Norstictic acid, a structurally related depsidone, to provide an indication of its general physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₂O₉ | PubChem |
| Molecular Weight | 372.3 g/mol | PubChem |
| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol. | Cayman Chemical |
Experimental Protocols: Disposal of this compound
The proper disposal of this compound requires treating it as cytotoxic waste. This involves a multi-step process to ensure the safety of laboratory personnel and the environment.
1. Personal Protective Equipment (PPE):
-
Wear a lab coat, closed-toe shoes, and safety glasses.
-
Use two pairs of chemotherapy-grade nitrile gloves.
2. Waste Segregation and Collection:
-
All materials that come into contact with this compound must be considered cytotoxic waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, vials, flasks, and gloves).
-
Contaminated sharps (e.g., needles and blades).
-
-
Solid Waste and Consumables: Dispose of in a designated, leak-proof, puncture-resistant container with a secure lid. The container must be clearly labeled as "Cytotoxic Waste" with the appropriate hazard symbol.
-
Liquid Waste: Collect in a dedicated, sealed, and shatterproof container that is clearly labeled "Cytotoxic Liquid Waste" and includes the name "this compound."
-
Sharps Waste: Place all contaminated sharps into a designated, puncture-proof sharps container that is also labeled as "Cytotoxic Waste."
3. Decontamination of Work Surfaces:
-
After handling this compound, thoroughly decontaminate all work surfaces.
-
Use a suitable deactivating agent, such as a solution of sodium hypochlorite, followed by a rinse with 70% ethanol.
4. Final Disposal:
-
All cytotoxic waste containers must be collected and disposed of by a licensed hazardous waste disposal service.
-
Do not dispose of this compound or any contaminated materials in the regular trash or down the drain.
-
Incineration at a high temperature is the preferred method for the final disposal of cytotoxic waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Safeguarding Researchers: A Comprehensive Guide to Handling Mollicellin A
Essential safety protocols and logistical plans are critical for the safe handling of Mollicellin A, a depsidone with noted cytotoxic properties. This guide provides detailed personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is mandatory to create a barrier between the researcher and the hazardous substance.[4][5][6] The following table summarizes the minimum PPE requirements for handling this compound.
| PPE Component | Specification | Rationale |
| Lab Coat | Disposable, lint-free, low-permeability fabric with long sleeves and tight-fitting cuffs.[7] | Protects skin and personal clothing from contamination. The back-fastening design offers enhanced frontal protection. |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is recommended. | Provides a robust barrier against skin contact. Double-gloving offers additional protection in case of a breach in the outer glove. |
| Eye Protection | Chemical splash goggles or a full-face shield worn over safety glasses.[8][9] | Protects eyes from splashes and aerosols. A face shield offers broader facial protection. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of the compound or when there is a risk of aerosolization. | Prevents inhalation of the powdered compound. The need for respiratory protection should be determined by a risk assessment. |
| Footwear | Closed-toe shoes. | Protects feet from spills and dropped objects. |
Operational Procedures: A Step-by-Step Approach to Safety
A systematic workflow is essential to minimize the risk of exposure during the handling of this compound.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Detailed Experimental Protocols
1. Preparation:
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a certified chemical fume hood, to contain any potential spills or aerosols.
-
PPE: Before handling the compound, don all required PPE as specified in the table above.
-
Materials: Gather all necessary materials, including the compound, solvents, and any equipment required for the experiment.
2. Handling:
-
Weighing: When weighing the solid form of this compound, use a microbalance within the chemical fume hood. Utilize a weigh boat to contain the powder and prevent dispersal.
-
Dissolution: Add the solvent to the vessel containing the weighed this compound. Ensure the vessel is capped or covered during dissolution to prevent splashing.
-
Experimental Use: Conduct all experimental procedures involving this compound within the designated containment area.
3. Cleanup and Disposal:
-
Decontamination: All surfaces and equipment that may have come into contact with this compound should be decontaminated. A suitable decontamination solution, such as a high-pH solution or a commercial product designed for cytotoxic drug inactivation, should be used.
-
Waste Disposal: All waste contaminated with this compound, including gloves, lab coats, weigh boats, pipette tips, and excess solutions, must be disposed of in clearly labeled cytotoxic waste containers.[10] These containers should be incinerated by a licensed hazardous waste disposal service.
-
PPE Removal: Remove PPE in a manner that avoids self-contamination. The general order is to remove gloves first, followed by the lab coat, and then eye and respiratory protection.
-
Hand Washing: Immediately after removing all PPE, wash hands thoroughly with soap and water.
By adhering to these stringent safety protocols, researchers can minimize their risk of exposure to the cytotoxic effects of this compound and ensure a safe laboratory environment.
References
- 1. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hse.gov.uk [hse.gov.uk]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. safework.nsw.gov.au [safework.nsw.gov.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
